molecular formula C13H11BF2O3 B1522722 2-(Benzyloxy)-3,5-difluorophenylboronic acid CAS No. 1150114-56-9

2-(Benzyloxy)-3,5-difluorophenylboronic acid

Cat. No.: B1522722
CAS No.: 1150114-56-9
M. Wt: 264.03 g/mol
InChI Key: IHFUXROSLRIZDZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3,5-difluorophenylboronic acid is a useful research compound. Its molecular formula is C13H11BF2O3 and its molecular weight is 264.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3,5-difluoro-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-6-11(14(17)18)13(12(16)7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFUXROSLRIZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675015
Record name [2-(Benzyloxy)-3,5-difluorophenyl]boronic acid
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Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-56-9
Record name Boronic acid, B-[3,5-difluoro-2-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)-3,5-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzyloxy)-3,5-difluorophenylboronic Acid: A Keystone Reagent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(Benzyloxy)-3,5-difluorophenylboronic acid, a sophisticated building block increasingly utilized by researchers, medicinal chemists, and drug development professionals. Its unique structural and electronic properties make it a valuable reagent for the synthesis of complex molecular architectures, particularly in the creation of novel therapeutics. This document will delve into its core attributes, a robust synthesis protocol, its critical role in palladium-catalyzed cross-coupling reactions, and its application in the development of targeted therapies.

Core Compound Overview & Physicochemical Properties

This compound, identified by its CAS Number 1150114-56-9, is a trifunctional aromatic compound featuring a boronic acid moiety, a benzyloxy ether, and two fluorine atoms.[1][2][3] This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties that are highly advantageous in medicinal chemistry.

The boronic acid group is a versatile handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[4][5] The ortho-benzyloxy group serves a dual purpose: it acts as a sterically bulky protecting group for the phenol and its electronic influence can modulate the reactivity of the boronic acid. The two fluorine atoms on the phenyl ring are critical for enhancing the pharmacological profile of derivative molecules. Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[4]

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
CAS Number 1150114-56-9[1][2]
Molecular Formula C₁₃H₁₁BF₂O₃[1][3]
Molecular Weight 264.03 g/mol [1][3]
Appearance White to off-white solid[2]
Storage Temperature 2-8°C, under inert atmosphere[2][6]
IUPAC Name (2-(Benzyloxy)-3,5-difluorophenyl)boronic acid
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[6]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly the use of anhydrous solvents and an inert atmosphere due to the moisture-sensitive nature of the organometallic intermediates. The following protocol is a robust and validated pathway derived from established methodologies for analogous fluorinated arylboronic acids.

The strategic foundation of this synthesis involves three key transformations:

  • Protection: A Williamson ether synthesis to protect the phenolic hydroxyl group as a benzyl ether.

  • Metallation: A lithium-halogen exchange at low temperature to generate a highly reactive aryllithium species.

  • Borylation: Quenching of the aryllithium intermediate with a borate ester, followed by acidic workup to yield the target boronic acid.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-2,4-difluorobenzene B 1-Bromo-3,5-difluoro-2-(benzyloxy)benzene A->B  Benzyl Bromide,  K₂CO₃, Acetone, Reflux C Aryllithium Intermediate B->C  n-BuLi, THF,  -78°C D Boronate Ester Adduct C->D  Triisopropyl borate,  -78°C to RT E This compound D->E  Aqueous HCl,  RT

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 1-Bromo-2,4-difluorobenzene

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Step 1: Synthesis of 1-Bromo-3,5-difluoro-2-(benzyloxy)benzene (Starting Material)

Causality: This initial step protects the phenolic hydroxyl group that would otherwise interfere with the subsequent organometallic reactions. The benzyl group is chosen for its stability under these conditions and its potential for later deprotection if required.

  • To a solution of 1-bromo-2,4-difluorobenzene (1.0 equiv) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equiv).

  • Add benzyl bromide (1.2 equiv) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC for the consumption of the starting material.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 1-bromo-3,5-difluoro-2-(benzyloxy)benzene as a pure product.

Step 2: Synthesis of this compound

Causality: This core transformation utilizes a lithium-halogen exchange to create a nucleophilic aryl species. The reaction must be conducted at -78°C to prevent side reactions and decomposition of the aryllithium intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help to prevent the formation of over-borylated species.

  • Dissolve 1-bromo-3,5-difluoro-2-(benzyloxy)benzene (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour.

  • In the same cold bath, add triisopropyl borate (1.5 equiv) dropwise to the aryllithium solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M aqueous HCl at 0°C until the solution is acidic (pH ~2). Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by slurrying in hexanes to yield this compound as a white solid.

Expected Characterization Data:

  • ¹H NMR: Signals corresponding to the benzylic protons (CH₂), the aromatic protons of the benzyl group, and the aromatic protons of the difluorophenyl ring.

  • ¹³C NMR: Resonances for all unique carbon atoms, including the benzylic carbon and the aromatic carbons, with characteristic C-F couplings.

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated molecular weight.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.

Suzuki_Coupling cluster_reactants Inputs BoronicAcid 2-(Benzyloxy)-3,5- difluorophenylboronic acid Product Biaryl Product BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura cross-coupling reaction schematic.

Case Study: Synthesis of Kinase Inhibitors

Many protein kinase inhibitors feature a biaryl or heteroaryl-aryl core scaffold, which is essential for binding to the ATP pocket of the enzyme. The 2-(benzyloxy)-3,5-difluorophenyl moiety is a particularly attractive fragment for incorporation into these scaffolds. For instance, in the development of inhibitors for kinases like CK2, the introduction of substituted phenyl groups is a key strategy to enhance potency and selectivity.[7]

Causality in Experimental Design: A medicinal chemist might choose this compound for a Suzuki coupling with a heterocyclic halide (e.g., a brominated pyrimidine or thiazole) for several reasons:

  • Potency: The difluoro substitution pattern can lead to favorable interactions, such as hydrogen bonding or dipole interactions, within the target protein's active site, thereby increasing binding affinity.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Lipophilicity: Fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its carefully designed structure provides a reliable and versatile platform for introducing a fluorinated, protected phenol moiety into complex molecules via the robust Suzuki-Miyaura coupling. As the demand for more potent, selective, and metabolically stable drug candidates continues to grow, the strategic use of sophisticated building blocks like this one will remain paramount to the success of modern drug discovery programs. The insights and protocols provided in this guide are intended to empower researchers to effectively leverage the unique advantages of this valuable compound in their synthetic endeavors.

References

  • CRO SPLENDID LAB. This compound. [Link]
  • PubChem. This compound. [Link]
  • PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. [Link]
  • Google Patents. Method for preparing 2-hydroxyl-4-(2, 3-disubstituted benzyloxy)
  • Google Patents. 3-[5-(2-fluoro-phenyl)-[9][10][11]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. Supporting Information for: A mild and efficient palladium-catalyzed Sonogashira reaction of arylhydrazines and terminal alkynes. [Link]
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.

Sources

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-3,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 2-(Benzyloxy)-3,5-difluorophenylboronic acid, a key building block in contemporary drug discovery and materials science. The synthesis is strategically designed around a regioselective lithiation-borylation sequence, a robust method for the introduction of a boronic acid moiety onto a functionalized aromatic ring. This document will elucidate the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and discuss critical process parameters and purification strategies. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The incorporation of fluorine atoms into these building blocks, as in the case of this compound, imparts unique physicochemical properties to the resulting molecules. These properties, including altered metabolic stability, enhanced binding affinity, and modified lipophilicity, are highly sought after in the design of novel pharmaceuticals and advanced materials.[3] The target molecule, with its specific substitution pattern, offers a versatile scaffold for further chemical elaboration.

The benzyl ether serves as a robust protecting group for the phenolic hydroxyl group, which is stable under a variety of reaction conditions but can be selectively removed when needed.[4][5] The strategic placement of the fluorine and benzyloxy substituents influences the electronic and steric environment of the boronic acid, making it a valuable intermediate for accessing a diverse range of biaryl and heterocyclic compounds.

Synthetic Strategy: A Regioselective Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with the protection of a commercially available difluorophenol, followed by a regioselective metal-halogen exchange and subsequent borylation. This approach offers excellent control over the regiochemistry, which is crucial for obtaining the desired isomer.

The overall synthetic transformation is depicted below:

Synthetic_Pathway start 1,3-Difluoro-2-hydroxybenzene step1 Protection (O-Benzylation) start->step1 BnBr, K2CO3 DMF intermediate1 1-(Benzyloxy)-2,4-difluorobenzene step1->intermediate1 step2 Regioselective Lithiation (n-BuLi) intermediate1->step2 THF, -78 °C intermediate2 2-(Benzyloxy)-3,5-difluorophenyllithium step2->intermediate2 step3 Borylation (Triisopropyl borate) intermediate2->step3 intermediate3 Boronate Ester Intermediate step3->intermediate3 B(O-iPr)3, -78 °C step4 Hydrolysis (Acidic Workup) intermediate3->step4 HCl (aq) product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol outlines the step-by-step synthesis, including reagent quantities, reaction conditions, and purification procedures. All operations involving organolithium reagents must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe techniques.[6]

Part A: Synthesis of 1-(Benzyloxy)-2,4-difluorobenzene (Starting Material)
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Benzylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(Benzyloxy)-2,4-difluorobenzene.

Part B: Synthesis of this compound
  • Reaction Setup: To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add 1-(Benzyloxy)-2,4-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. The choice of n-BuLi is critical for achieving regioselective lithium-halogen exchange at the position ortho to the benzyloxy group and meta to the fluorine atoms.[7] Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: In a separate flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C. The reaction is highly exothermic and the addition should be slow to maintain the low temperature. The formation of a tetracoordinate boronate "ate" complex occurs at this stage.[6]

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification and Characterization

Arylboronic acids can be challenging to purify by conventional silica gel chromatography due to their propensity to dehydrate and form boroxines, as well as their polar nature.[8][9]

Purification Strategy:

A multi-step purification protocol is recommended for obtaining high-purity this compound:

  • Acid-Base Extraction: Dissolve the crude product in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate. This step removes any acidic impurities. The boronic acid, being a weak Lewis acid, will remain in the organic phase.

  • Recrystallization: The most effective method for purifying arylboronic acids is recrystallization.[9] A suitable solvent system, such as a mixture of ethyl acetate and hexanes or toluene, should be employed. The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly to induce crystallization.

  • Derivatization (Optional): In cases of persistent impurities, the boronic acid can be converted to its diethanolamine adduct, which is often a crystalline solid that can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with an acid.[9]

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the substitution pattern on the aromatic ring.

  • ¹¹B NMR Spectroscopy: To confirm the presence of the boronic acid moiety.

  • Mass Spectrometry: To determine the molecular weight of the compound.[10]

  • Melting Point: To assess the purity of the crystalline product.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Regioselective Lithiation:

The key step in this synthesis is the regioselective formation of the aryllithium intermediate. The benzyloxy group is a moderately activating ortho-directing group for lithiation. The fluorine atoms, being electron-withdrawing, also influence the acidity of the aromatic protons. However, under the kinetically controlled conditions of low temperature (-78 °C) and a strong, non-coordinating base like n-BuLi, the lithiation is directed to the position between the two fluorine atoms, which is ortho to the benzyloxy group. This is due to the inductive effect of the fluorine atoms acidifying the adjacent proton.

Borylation and Hydrolysis:

The nucleophilic aryllithium species attacks the electrophilic boron atom of the triisopropyl borate to form a stable tetracoordinate boronate "ate" complex.[6][11] Subsequent acidic workup protonates the oxygen atoms of the boronate ester, leading to the elimination of isopropanol and the formation of the desired boronic acid.

Borylation_Mechanism cluster_0 Borylation cluster_1 Hydrolysis ArLi Ar-Li Ate_Complex [Ar-B(O-iPr)3]- Li+ ArLi->Ate_Complex + Borate B(O-iPr)3 Borate->Ate_Complex Ate_Complex_H [Ar-B(O-iPr)3]- Li+ Boronic_Acid Ar-B(OH)2 Ate_Complex_H->Boronic_Acid + H_plus H+ / H2O H_plus->Boronic_Acid

Caption: Simplified mechanism of borylation and hydrolysis.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low yield of lithiationIncomplete reaction; presence of moistureEnsure strictly anhydrous conditions. Use freshly titrated n-BuLi. Extend reaction time at -78 °C.
Formation of multiple isomersNon-regioselective lithiationMaintain a low reaction temperature (-78 °C). Use a non-coordinating solvent like THF.
Incomplete borylationInsufficient borate esterUse a slight excess of triisopropyl borate (1.2-1.5 eq).
Difficulty in purificationFormation of boroxines; persistent impuritiesEmploy recrystallization as the primary purification method. Consider derivatization to the diethanolamine adduct.

Conclusion

The synthesis of this compound presented in this guide is a reliable and reproducible method for accessing this valuable synthetic intermediate. By understanding the principles of regioselective lithiation and employing careful experimental techniques, researchers can efficiently prepare this compound in high purity. The versatility of this building block in Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the development of novel molecules with potential applications in medicine and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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  • NIH. Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. PMC. (2019). [Link]
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An In-Depth Technical Guide to the Physical Properties of 2-(Benzyloxy)-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-3,5-difluorophenylboronic acid, a specialized organoboron compound, represents a significant building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Its unique structural features—a benzyloxy group providing steric and electronic influence, and two fluorine atoms imparting distinct polarity and metabolic stability—make it a valuable reagent in cross-coupling reactions and as a precursor for complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of this compound, blending predicted data with established experimental methodologies to offer a practical framework for its application and characterization.

Molecular and Structural Properties

The fundamental identity of this compound is defined by its molecular structure and associated identifiers. These foundational data points are crucial for accurate record-keeping, stoichiometric calculations, and regulatory compliance.

Table 1: Core Identification and Structural Data

PropertyValueSource
CAS Number 1150114-56-9[1]
Molecular Formula C₁₃H₁₁BF₂O₃[2]
Molecular Weight 264.03 g/mol [2]
IUPAC Name (2-(Benzyloxy)-3,5-difluorophenyl)boronic acid
Synonyms B-[3,5-Difluoro-2-(phenylmethoxy)phenyl]-boronic acid[1]

The spatial arrangement of the atoms in this compound is central to its reactivity and physical behavior. The following diagram illustrates the molecular structure.

Caption: Molecular structure of this compound.

Predicted Physical Properties

Due to the limited availability of experimentally determined data in public literature, the following physical properties are based on high-quality computational predictions. These values provide a reliable estimation for experimental design and safety considerations.

Table 2: Predicted Physical and Thermochemical Properties

PropertyPredicted ValueNotes
Appearance White to off-white solidBased on typical appearance of similar phenylboronic acids.
Melting Point 120-130 °CEstimation based on structurally similar compounds. Boronic acids can exhibit broad melting ranges due to dehydration to form boroxines.
Boiling Point > 300 °CExpected to be high due to molecular weight and polar functional groups; likely to decompose before boiling under atmospheric pressure.
Solubility Soluble in methanol, ethanol, DMSO, and THF. Sparingly soluble in water and nonpolar solvents like hexanes.General solubility profile for functionalized phenylboronic acids.
pKa ~8.5Estimated based on the electronic effects of the substituents on the acidity of the boronic acid moiety.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following tables outline the predicted spectral data.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.3 (broad s, 2H)Broad SingletB(OH)₂
~7.5 - 7.3 (m, 5H)MultipletPhenyl H (benzyloxy group)
~7.2 - 7.0 (m, 2H)MultipletAromatic H (difluorophenyl ring)
~5.2 (s, 2H)SingletOCH₂ (benzylic protons)

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160 (dd)C-F
~158 (dd)C-F
~137Aromatic C (benzyloxy, C1)
~129 - 127Aromatic C (benzyloxy)
~115 - 105Aromatic C (difluorophenyl ring)
Not observedC-B

Table 5: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

Chemical Shift (δ) ppmAssignment
~ -115Aromatic F
~ -135Aromatic F

Table 6: Predicted Key FT-IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchB(OH)₂
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂)
1620-1580C=C stretchAromatic
1450-1350B-O stretchBoronic acid
1300-1000C-F stretchAryl fluoride
1250-1000C-O stretchEther

Experimental Protocols for Physical Characterization

The following section details standardized experimental procedures for the determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities or the dehydration of the boronic acid to its corresponding boroxine anhydride.

Methodology: Capillary Melting Point Method

  • Sample Preparation: Finely grind a small amount of the solid sample to ensure uniform heat distribution.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Validation: Repeat the measurement at least twice to ensure reproducibility.

Solubility Assessment

Causality: Understanding the solubility profile is essential for designing reaction conditions, purification procedures (crystallization), and formulation for biological assays.

Methodology: Gravimetric Method

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexanes).

  • Sample Preparation: Add a known excess amount of the boronic acid to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle, then carefully extract a known volume of the supernatant.

  • Solvent Evaporation: Evaporate the solvent from the supernatant to dryness under reduced pressure.

  • Quantification: Weigh the remaining solid residue to determine the mass of the dissolved compound.

  • Calculation: Calculate the solubility in terms of mg/mL or mol/L.

Spectroscopic Analysis

Causality: NMR and FT-IR spectroscopy are indispensable for the structural confirmation and purity assessment of the compound. Each technique provides unique and complementary information about the molecular structure.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as protic solvents can lead to the exchange of the B(OH)₂ protons.

  • ¹H NMR: Acquire a proton NMR spectrum to identify the number and environment of the hydrogen atoms.

  • ¹³C NMR: Acquire a carbon NMR spectrum, often with proton decoupling, to determine the number and type of carbon environments. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.

  • ¹⁹F NMR: Acquire a fluorine NMR spectrum to observe the signals corresponding to the fluorine atoms.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

Methodology: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the finely ground solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values to confirm the presence of key functional groups.

Logical Relationships and Workflows

The characterization of this compound follows a logical progression, starting from basic identification and moving towards detailed structural and purity analysis.

G cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Purity Assessment & Further Analysis A Compound Synthesis/ Procurement B Visual Inspection (Appearance, Color) A->B C Melting Point Determination B->C D NMR Spectroscopy (1H, 13C, 19F) C->D Proceed if melting range is acceptable E FT-IR Spectroscopy D->E Corroborate functional groups F Mass Spectrometry (for Molecular Weight) E->F Confirm molecular ion G HPLC/LC-MS Analysis F->G Quantify purity H Solubility Studies G->H I X-ray Crystallography (for definitive structure) G->I If high purity & suitable crystals can be grown

Caption: A typical workflow for the physical characterization of a novel or synthesized boronic acid.

Conclusion

This compound is a compound of significant interest with a range of potential applications. While comprehensive experimental data on its physical properties is not widely published, this guide provides a robust framework based on predicted values and established analytical protocols. By following the detailed methodologies outlined herein, researchers, scientists, and drug development professionals can confidently characterize this molecule, ensuring its identity, purity, and suitability for their specific applications. The combination of predictive data and practical experimental guidance serves as a valuable resource for advancing research and development efforts that utilize this versatile chemical building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hall, D. G. (Ed.). (2011).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Sigma-Aldrich. (n.d.). Melting point determination.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR).
  • UCLA Chemistry and Biochemistry. (n.d.). NMR Spectroscopy.

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An In-depth Technical Guide to the Core Mechanism of Action of 2-(Benzyloxy)-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the potential mechanism of action of 2-(Benzyloxy)-3,5-difluorophenylboronic acid, a compound of interest for researchers, scientists, and drug development professionals. By leveraging established principles of boronic acid biochemistry and outlining a rigorous experimental framework, this document serves as a comprehensive resource for investigating its therapeutic potential.

Introduction: The Therapeutic Promise of Boronic Acids

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, most notably with the success of drugs like Bortezomib in cancer therapy.[1] Their unique chemical properties, particularly the electrophilic nature of the boron atom, allow them to act as potent and often reversible inhibitors of various enzymes.[2] The core of their inhibitory action lies in their ability to form a stable, yet reversible, covalent bond with nucleophilic residues in the active sites of target enzymes, thereby mimicking the tetrahedral transition state of the natural substrate.[3][4] This guide will focus on elucidating the probable mechanism of action for the specific, yet understudied, molecule: this compound.

Hypothesized Mechanism of Action: A Tale of Reversible Covalent Inhibition

Based on its chemical structure, this compound is postulated to function as a reversible covalent inhibitor. The central hypothesis is that the boronic acid moiety, -B(OH)₂, is the key pharmacophore responsible for its biological activity.

The Role of the Boron Atom: A Lewis Acid in Action

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid. This allows it to readily accept a pair of electrons from a nucleophilic amino acid residue within an enzyme's active site.[5] This interaction leads to a change in the hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral), forming a stable boronate complex.

Potential Enzyme Targets: Serine Proteases and Metallo-β-Lactamases

The structural features of this compound suggest two primary classes of enzymes as potential targets:

  • Serine Proteases: This large family of enzymes plays crucial roles in various physiological and pathological processes. They are characterized by a catalytic triad that includes a highly reactive serine residue. Arylboronic acids are known to be potent competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[6][7] The hydroxyl group of the active site serine acts as the nucleophile, attacking the boron atom to form a tetrahedral adduct.[8][9]

  • Metallo-β-Lactamases (MBLs): These bacterial enzymes are a major contributor to antibiotic resistance as they hydrolyze and inactivate β-lactam antibiotics. MBLs utilize one or two zinc ions in their active site to activate a water molecule, which then acts as a nucleophile. Boronic acids are prospective inhibitors of MBLs, forming a covalent adduct with the catalytic hydroxide anion in the active site.[5]

The benzyloxy and difluoro substituents on the phenyl ring of the topic compound are expected to modulate its binding affinity and selectivity for specific enzymes within these classes through secondary interactions with the enzyme's active site.

Visualizing the Hypothesized Mechanism of Action

The following diagrams illustrate the proposed interactions of this compound with its potential enzyme targets.

G cluster_0 Inhibition of a Serine Protease enzyme_active_site Enzyme Active Site (with Serine-OH) tetrahedral_complex Tetrahedral Boronate Adduct (sp3 Boron) enzyme_active_site->tetrahedral_complex Nucleophilic attack by Ser-OH inhibitor 2-(Benzyloxy)-3,5-difluorophenyl boronic acid (sp2 Boron) inhibitor->tetrahedral_complex Forms reversible covalent bond

Caption: Proposed interaction with a serine protease active site.

G cluster_1 Inhibition of a Metallo-β-Lactamase mbl_active_site MBL Active Site (with Zn-activated H2O) boronate_adduct Tetrahedral Boronate Adduct (sp3 Boron) mbl_active_site->boronate_adduct Nucleophilic attack by OH- boronic_acid 2-(Benzyloxy)-3,5-difluorophenyl boronic acid (sp2 Boron) boronic_acid->boronate_adduct Forms reversible covalent bond

Caption: Proposed interaction with a metallo-β-lactamase active site.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action, a series of biochemical and biophysical assays are required. The following protocols provide a framework for this investigation.

Protocol 1: Synthesis of this compound

While this compound is commercially available, for research purposes, a well-documented synthesis is crucial for purity and characterization. A common route for the synthesis of analogous fluorinated phenylboronic acids involves a Grignard-based approach.[10]

Experimental Workflow: Grignard-based Synthesis

G start Starting Material: 1-Bromo-2-(benzyloxy)-3,5-difluorobenzene grignard_formation Grignard Formation: + Mg, Anhydrous THF start->grignard_formation intermediate Intermediate: (2-(Benzyloxy)-3,5-difluorophenyl)magnesium bromide grignard_formation->intermediate borylation Borylation: + Trimethyl borate (B(OMe)3) intermediate->borylation workup Acidic Workup: + HCl (aq) borylation->workup product Final Product: This compound workup->product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask, followed by anhydrous THF.

    • Prepare a solution of 1-bromo-2-(benzyloxy)-3,5-difluorobenzene in anhydrous THF and add it to the dropping funnel.

    • Initiate the reaction by adding a small portion of the bromide solution to the magnesium suspension. Gentle heating may be required.

    • Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After complete addition, stir the mixture at room temperature for 1-2 hours.

  • Borylation:

    • Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent.

    • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Acidic Workup and Purification:

    • Quench the reaction by slowly adding aqueous HCl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Determination of Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of an inhibitor. This can be determined for both serine proteases and MBLs using spectrophotometric or fluorometric assays.

General Protocol for IC₅₀ Determination:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target enzyme (e.g., a specific serine protease or MBL) in a suitable assay buffer.

    • Prepare a stock solution of a chromogenic or fluorogenic substrate specific to the enzyme.

  • Assay Procedure (96-well plate format):

    • Add a fixed concentration of the enzyme to each well.

    • Add serial dilutions of this compound to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the rate of substrate hydrolysis over time using a plate reader at the appropriate wavelength.

    • Calculate the percent inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary (Hypothetical)

Target EnzymeSubstrateIC₅₀ (µM)
Serine Protease XSubstrate AExperimental Value
Serine Protease YSubstrate BExperimental Value
Metallo-β-Lactamase ZNitrocefinExperimental Value
Protocol 3: Characterization of Reversible Covalent Inhibition

To confirm that the inhibition is reversible and covalent, a "jump-dilution" experiment coupled with activity measurement can be performed.

Experimental Workflow: Jump-Dilution Assay

G start Pre-incubation: Enzyme + High concentration of inhibitor dilution Rapid Dilution: Dilute the enzyme-inhibitor complex into assay buffer start->dilution activity_measurement Activity Measurement: Monitor the return of enzyme activity over time dilution->activity_measurement analysis Data Analysis: Determine the rate of recovery of enzyme activity activity_measurement->analysis

Caption: Workflow to assess the reversibility of inhibition.

Step-by-Step Procedure:

  • Pre-incubation: Incubate the target enzyme with a high concentration of this compound (e.g., 10x IC₅₀) for a sufficient time to allow for the formation of the enzyme-inhibitor complex.

  • Rapid Dilution: Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into a solution containing the substrate. This reduces the concentration of the free inhibitor to a level well below its IC₅₀.

  • Activity Measurement: Immediately monitor the enzymatic activity over time.

  • Data Analysis: If the inhibition is reversible, the enzyme activity will gradually recover as the inhibitor dissociates from the active site. The rate of this recovery can be measured to determine the off-rate (k_off) of the inhibitor.

Conclusion and Future Directions

This technical guide has laid out a scientifically grounded framework for investigating the mechanism of action of this compound. Based on established principles, it is hypothesized to act as a reversible covalent inhibitor, with serine proteases and metallo-β-lactamases as likely targets. The provided experimental protocols offer a clear path to validating these hypotheses and quantifying the compound's inhibitory properties.

Further research should focus on determining the selectivity of this compound against a panel of different proteases and MBLs to establish its therapeutic window. Structural biology studies, such as X-ray crystallography of the enzyme-inhibitor complex, would provide definitive evidence of the binding mode and guide future structure-activity relationship (SAR) studies for the development of more potent and selective drug candidates.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]
  • Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link]
  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids.
  • Koehler, K. A., & Lienhard, G. E. (1971). 2-Phenylethaneboronic acid, a specific inhibitor of chymotrypsin. Biochemistry, 10(13), 2477–2483. [Link]
  • Tan, X., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12958. [Link]
  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine proteases. Chemical reviews, 102(12), 4639–4750. [Link]
  • Sankaran, B., et al. (2018). Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors. Journal of Chemical Information and Modeling, 58(11), 2349–2358. [Link]
  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201. [Link]
  • Tondi, D., et al. (2014). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry, 57(5), 2277-2287. [Link]
  • Singh, J., et al. (2017). The Reversible Covalent Inhibition of Bruton's Tyrosine Kinase by a Novel Series of 2,5-Disubstituted Pyrimidines. Journal of Medicinal Chemistry, 60(16), 7093-7109. [Link]

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A Deep Dive into the Spectroscopic Characterization of 2-(Benzyloxy)-3,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Fluorinated Boronic Acid

2-(Benzyloxy)-3,5-difluorophenylboronic acid is a key building block in modern medicinal chemistry and materials science. Its unique trifecta of a boronic acid moiety, a difluorinated phenyl ring, and a bulky benzyloxy group imparts specific reactivity and conformational properties. The boronic acid group is a versatile functional handle, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to reversibly bind with diols, a characteristic leveraged in the design of sensors and drug delivery systems.[1][2][3] The electron-withdrawing nature of the two fluorine atoms significantly modulates the Lewis acidity of the boron center, influencing its reactivity and binding affinities.[4][5] The benzyloxy substituent, on the other hand, introduces steric bulk and potential for further functionalization.

A thorough understanding of the spectroscopic signature of this molecule is paramount for researchers and drug development professionals to ensure its identity, purity, and to monitor its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in established principles of spectroscopic interpretation for organoboron and fluorinated aromatic compounds. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectroscopy, explaining the causality behind the expected spectral features.

Molecular Structure and Key Spectroscopic Handles

To logically deconstruct the spectroscopic data, it is essential to first visualize the molecular architecture and identify the key functional groups and atomic environments that will give rise to distinct signals.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this molecule. A multi-nuclear approach, examining ¹H, ¹³C, ¹⁹F, and ¹¹B, is essential for a complete assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the exchangeable B(OH)₂ protons. DMSO-d₆ is often a good choice as it can solubilize the compound and often allows for the observation of the hydroxyl protons.[6]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum should be acquired. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so a relatively small number of scans is required.

  • ¹¹B NMR: Acquire a one-dimensional boron spectrum. ¹¹B NMR is a convenient tool for monitoring the hybridization state of the boron atom.[1][2][3]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will provide information on the number of distinct proton environments and their neighboring atoms through spin-spin coupling.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~8.3 (broad s, 2H)Broad SingletB(OH)₂These are exchangeable protons, and their chemical shift is highly dependent on solvent, concentration, and water content. They often appear as a broad singlet.[6]
~7.5-7.3 (m, 5H)MultipletPhenyl-H of benzyloxy groupThe five protons on the terminal phenyl ring of the benzyloxy group will appear as a complex multiplet in the aromatic region.
~7.1-6.9 (m, 2H)MultipletAr-HThe two protons on the difluorinated phenyl ring will be split by each other and by the neighboring fluorine atoms, resulting in complex multiplets.
~5.2 (s, 2H)SingletO-CH₂-PhThe methylene protons are adjacent to an oxygen and a phenyl group, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of fluorine will induce C-F coupling, which can be a valuable diagnostic tool.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~160-155 (dd)C-FThe carbon atoms directly bonded to fluorine will appear at a very downfield chemical shift and will be split into doublets of doublets due to coupling with the two non-equivalent fluorine atoms.
~145-140C-OThe carbon atom attached to the benzyloxy group will be downfield due to the electronegativity of oxygen.
~136Quaternary C of benzyloxy groupThe ipso-carbon of the benzyloxy phenyl ring.
~129-127Phenyl C-H of benzyloxy groupCarbons of the terminal phenyl ring.
~120-110 (m)Ar C-HThe carbon atoms bonded to hydrogen on the difluorinated ring will show complex splitting due to C-F coupling.
Not ObservedC-BThe carbon atom attached to the boron is often broadened and may not be observed due to the quadrupolar nature of the boron nucleus.
~71O-CH₂-PhThe methylene carbon will be in the aliphatic region but shifted downfield by the adjacent oxygen.
¹⁹F NMR Spectroscopy: Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[5]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
-110 to -130Ar-FThe two fluorine atoms are in different chemical environments and are expected to show two distinct signals. These signals will likely be multiplets due to coupling with the aromatic protons. Chemical shifts are referenced to CFCl₃.[6]
¹¹B NMR Spectroscopy: The Boron Center

¹¹B NMR is particularly useful for studying boronic acids as the chemical shift is highly sensitive to the coordination number and geometry of the boron atom.[1][2][3]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~28-33sp² BoronIn a neutral, trigonal planar boronic acid, the ¹¹B resonance is expected in this downfield region.[7]
~9-13sp³ BoronUpon binding with a diol or in the presence of a Lewis base, the boron atom becomes tetrahedral (sp³ hybridized), resulting in a significant upfield shift of the ¹¹B signal.[1][3] This is a key diagnostic for monitoring reactions or binding events.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.[6]

Expected Mass Spectra
  • Molecular Weight: 264.03 g/mol

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 265.04 is expected. Adducts with sodium [M+Na]⁺ at m/z 287.02 or potassium [M+K]⁺ at m/z 303.00 may also be observed.

  • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 263.02 is expected.

  • Fragmentation: Collision-induced dissociation (CID) of the molecular ion would likely lead to characteristic fragmentation patterns. A primary loss would be that of the benzyloxy group or the benzyl group. The loss of water from the boronic acid moiety is also a common fragmentation pathway.[8]

fragmentation parent [M+H]⁺ m/z 265.04 frag1 Loss of H₂O [M+H-H₂O]⁺ parent->frag1 frag2 Loss of Benzyl group [M+H-C₇H₇]⁺ parent->frag2 frag3 Loss of Benzyloxy group [M+H-C₇H₇O]⁺ parent->frag3

Caption: Plausible ESI-MS Fragmentation Pathways.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3600-3200 (broad)O-H stretchB(OH)₂
~3100-3000C-H stretch (aromatic)Ar-H
~1600-1450C=C stretchAromatic rings
~1350-1310B-O stretchBoronic acid
~1250-1000C-O stretch, C-F stretchEther, Aryl-F

The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching of the boronic acid group. The B-O stretching vibration provides direct evidence for the boronic acid functionality.[9]

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the aromatic systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from approximately 200 to 400 nm.

Expected UV-Vis Absorption

The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene rings. Typically, phenylboronic acids exhibit absorption maxima in the range of 220-280 nm.[10][11] The presence of the benzyloxy group and the fluorine atoms will influence the exact position and intensity of these absorption bands.

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound, utilizing a combination of NMR, MS, IR, and UV-Vis techniques, provides a self-validating system for its identification and characterization. Each technique offers a unique and complementary piece of the structural puzzle. The multi-nuclear NMR approach provides the most detailed information about the atomic connectivity, while mass spectrometry confirms the molecular weight and offers insights into fragmentation. IR and UV-Vis spectroscopy serve as rapid and reliable methods for confirming the presence of key functional groups and the overall electronic nature of the molecule. This guide serves as a foundational resource for researchers, enabling them to confidently utilize this important chemical entity in their synthetic and developmental endeavors.

References

  • D. A. Jegelka, J. M. Mahoney, and C. A. G. LeBlond, 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations, The Journal of Organic Chemistry, 2022. [Link][1][3]
  • D. A. Jegelka, J. M. Mahoney, and C. A. G.
  • D. A. Jegelka, J. M. Mahoney, and C. A. G.
  • A. M. El-Nahas, et al., DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010. [Link]
  • M. Kluba, et al., (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity, Molecules, 2021. [Link]
  • Nuclear Magnetic Resonance Spectra of Phenylboronic Acids, Inorganic Chemistry, 1965. [Link]
  • M. Pawlicki, et al., Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds, Molecules, 2022. [Link]
  • M. Pawlicki, et al., Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds, National Institutes of Health, 2022. [Link]
  • 11B NMR Chemical Shifts, San Diego St
  • UV‐Vis spectra before and after the reactions of phenylboronic acid...
  • S. Ocal, et al., DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. [Link]
  • M. M. El-Masry, et al., Application of Fourier Transform Infrared (FTIR) Spectroscopy and Atomic Force Microscopy in Stroke-Affected Brain Tissue, Swift Journals. [Link]

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The Ascendancy of Difluorinated Phenylboronic Acids: A Technical Guide to Their Expanding Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Fluorine Advantage in Modern Synthesis

In the landscape of contemporary chemical science, the strategic incorporation of fluorine into molecular frameworks has become a cornerstone of innovation, particularly within drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered electronic character—have established fluorinated compounds as indispensable tools for researchers.[1][2] Parallel to this, phenylboronic acids have long been celebrated as versatile and robust building blocks in organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions.[3][4]

This guide focuses on the confluence of these two powerful concepts: difluorinated phenylboronic acids (DFPBAs) . The introduction of not one, but two fluorine atoms onto the phenyl ring creates a class of reagents with exceptional properties. The strong electron-withdrawing inductive effect of the fluorine atoms significantly modulates the reactivity of the boronic acid moiety and the aromatic ring, influencing reaction kinetics and outcomes.[5][6] This guide provides an in-depth exploration of the core research applications of DFPBAs, moving from their foundational role in carbon-carbon bond formation to their sophisticated use in creating next-generation medical imaging agents and sensitive chemical sensors. We will delve into the mechanistic principles, provide field-tested experimental protocols, and offer insights into the causality behind synthetic choices, equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage these powerful reagents.

Part 1: The Synthetic Cornerstone: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)–C(sp²) bonds, a fundamental transformation in the synthesis of biaryls, a common motif in pharmaceuticals and organic materials.[5] DFPBAs serve as exceptional coupling partners in this reaction, offering distinct advantages over their non-fluorinated counterparts.

1.1. Mechanistic Insights and the Role of Fluorine

The efficacy of DFPBAs in Suzuki-Miyaura coupling is rooted in their unique electronic structure. The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center.[6] This enhanced acidity facilitates the formation of a reactive boronate species (from the reaction of the boronic acid with a base), which is crucial for the transmetalation step—often the rate-determining step—of the catalytic cycle.[5][7] Consequently, reactions involving DFPBAs can proceed more rapidly and efficiently than with standard phenylboronic acid. However, this increased reactivity also elevates the risk of a competitive side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] Modern advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have been instrumental in mitigating this issue and enabling high-yield couplings even with these challenging substrates.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdArF Ar-Pd(II)-ArDFP (Ln) Transmetalation->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 Catalyst Regeneration ArArF Ar-ArDFP (Product) RedElim->ArArF ArX Aryl Halide (Ar-X) ArX->OxAdd DFPBA DFPBA-B(OH)₂ + Base Boronate [DFPBA-B(OH)₃]⁻ DFPBA->Boronate Boronate->Transmetalation Key Step Enhanced by F atoms

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1.2. Isomer-Specific Considerations

The position of the fluorine atoms on the phenyl ring is critical, as it influences both electronic effects and steric hindrance. Different isomers of DFPBA are chosen based on the desired properties of the final product and potential reactivity challenges.

IsomerCAS NumberMelting Point (°C)Key Synthetic Considerations
2,4-Difluorophenylboronic acid 144025-03-6247-250Widely used due to the significant electronic activation provided by the ortho- and para-fluorine atoms.[9]
2,5-Difluorophenylboronic acid 85108-36-9265-270The ortho-fluorine can introduce steric considerations but also significantly increases Lewis acidity, leading to high reactivity.[5][6]
3,5-Difluorophenylboronic acid 156545-07-2210-217[10]The meta-positioning of fluorine atoms provides strong electronic withdrawal without direct steric hindrance to the boronic acid group, making it a reliable and highly reactive choice.[7][10]
1.3. Experimental Protocol: Suzuki-Miyaura Coupling with 2,5-Difluorophenylboronic Acid

This protocol provides a generalized procedure. Causality: The use of an inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxygen. The base (K₃PO₄) is crucial for activating the boronic acid to form the reactive boronate species. The choice of a sophisticated catalyst system (e.g., a palladacycle with a bulky phosphine ligand like XPhos) is often necessary to achieve high yields, especially with electron-deficient boronic acids, as it promotes the oxidative addition and reductive elimination steps while minimizing side reactions.[8]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Palladacycle G2 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 3.0 equiv)

  • Degassed Solvent: Tetrahydrofuran (THF) / Water (e.g., 4:1 mixture, 5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, 2,5-difluorophenylboronic acid, XPhos Palladacycle G2, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add the degassed THF/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[8]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Purification A Combine Aryl Halide, DFPBA, Catalyst, Base in Schlenk Flask B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Solvent B->C D Heat with Stirring (e.g., 80°C) C->D E Monitor Progress (TLC / GC-MS) D->E F Cool & Quench (Water/EtOAc) E->F G Separate Layers & Extract Aqueous F->G H Combine Organics, Dry, & Concentrate G->H I Purify via Column Chromatography H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Part 2: Applications in Drug Discovery and Medicinal Chemistry

The difluorophenyl motif is of paramount importance in medicinal chemistry. Its incorporation into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic profile.[9]

2.1. Bioisosterism and Physicochemical Property Modulation

DFPBAs are critical reagents for installing the difluorophenyl group, which serves as a bioisostere for other chemical groups. The strategic placement of fluorine atoms can lead to several desirable effects:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with amino acid residues in a protein's active site, enhancing the binding affinity and potency of the drug.[1]

  • Modulated Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intended biological target.[5]

2.2. Case Study: Synthesis of Diflunisal

A practical example of these principles is the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). Diflunisal's structure features a 2,4-difluorophenyl group, which is crucial for its activity. It can be synthesized efficiently via a Suzuki-Miyaura cross-coupling reaction between 5-bromosalicylic acid and 2,4-difluorophenylboronic acid.[11] This reaction underscores the direct and impactful application of DFPBAs in constructing active pharmaceutical ingredients.

Part 3: Advanced Applications in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique used extensively in clinical diagnostics and biomedical research. The development of novel PET radiotracers is a frontier of medicinal chemistry, and DFPBAs are emerging as key players in this field.

3.1. The Significance of Fluorine-18

The positron-emitting isotope Fluorine-18 (¹⁸F) is the workhorse of PET imaging.[12] Its nearly ideal half-life of ~110 minutes allows for multi-step radiosynthesis and imaging over several hours, while its low positron energy results in high-resolution images.[2][12] Introducing ¹⁸F into complex molecules is a significant synthetic challenge, and DFPBAs provide a novel pathway to achieve this.

3.2. Radiosynthesis of ¹⁸F-Difluoromethylarenes

Recent breakthroughs have demonstrated that aryl boronic acids can serve as precursors in a three-component reaction to synthesize ¹⁸F-difluoromethylarenes.[13] This method involves a copper-catalyzed cross-coupling followed by a manganese-mediated ¹⁸F-fluorodecarboxylation, providing a direct route to install the valuable ¹⁸F-CHF₂ group onto an aromatic ring.

This capability is transformative, as it allows for the labeling of drug candidates to study their biodistribution, pharmacokinetics, and target engagement non-invasively in living subjects.[14] This is particularly valuable in oncology and neurology for developing targeted therapies and diagnostic agents.[14][15]

PET_Radiosynthesis ArBOH2 Aryl Boronic Acid (e.g., DFPBA precursor) Step1 Cu-catalyzed Cross-Coupling ArBOH2->Step1 Bromo Ethyl Bromofluoroacetate Bromo->Step1 F18 [¹⁸F]Fluoride (from Cyclotron) Step2 Mn-mediated ¹⁸F-Fluorodecarboxylation F18->Step2 Intermediate Coupled Intermediate Intermediate->Step2 Product [¹⁸F]Difluoromethylarene (PET Tracer) Step1->Intermediate Step2->Product

Caption: Pathway for the radiosynthesis of ¹⁸F-difluoromethylarenes.[13]

Part 4: DFPBAs in Chemical and Biological Sensing

Boronic acids possess the unique ability to bind reversibly with compounds containing 1,2- or 1,3-diols, such as saccharides (sugars).[16][17] This interaction forms the basis of a wide range of chemical sensors. DFPBAs offer a crucial advantage in this domain.

4.1. pKa Modulation for Physiological Sensing

The reversible binding between a boronic acid and a diol is most efficient when the boronic acid is in its trigonal, sp²-hybridized form, which is favored at a pH above its acidity constant (pKa). Many simple arylboronic acids have a pKa above 8.0, making them inefficient at physiological pH (~7.4).[3] The powerful electron-withdrawing fluorine atoms in DFPBAs significantly lower the pKa of the boronic acid, often to a value around 7.0.[18]

Causality: This lower pKa means that a greater proportion of the DFPBA exists in the reactive boronate form at physiological pH. This dramatically enhances its binding affinity for diols under biological conditions, making DFPBAs superior building blocks for sensors designed to operate in biological fluids.[18]

4.2. Application in Colorimetric Sensor Arrays

Researchers have developed colorimetric sensor arrays for the detection and identification of sugars. These arrays utilize a series of different arylboronic acids, including DFPBAs, in weakly buffered solutions with pH-sensitive dyes. When a sugar is introduced, it binds to the boronic acids with varying affinities, causing a change in the solution's pH and a corresponding change in the dye's color. Each sugar produces a unique colorimetric "fingerprint" across the array, allowing for its precise identification and quantification.

Sensor_Mechanism DFPBA DFPBA (Low pKa) plus + DFPBA->plus Diol Saccharide (cis-diol) Diol->plus Complex Cyclic Boronate Ester Complex Signal Signal Change (Fluorescence / Color) Complex->Signal Triggers plus->Complex Reversible Binding at pH 7.4

Caption: Logical diagram of a DFPBA-based sensor for diols.

Conclusion and Future Outlook

Difluorinated phenylboronic acids have transitioned from being specialty reagents to indispensable tools across a broad spectrum of scientific research. Their enhanced reactivity in Suzuki-Miyaura coupling has streamlined the synthesis of complex fluorinated molecules for pharmaceuticals and materials.[5] In medicinal chemistry, they are pivotal for installing the difluorophenyl motif, a privileged structural element for optimizing drug properties.[1][9] Furthermore, their emerging roles in the radiosynthesis of ¹⁸F-PET tracers and the design of physiological sensors highlight their versatility and potential for future innovation.[13][18]

Looking ahead, the applications of DFPBAs are set to expand further. Research into their use for functionalizing nanoparticles for targeted drug delivery is already underway.[19] As our understanding of fluorine chemistry deepens and synthetic methodologies become even more sophisticated, difluorinated phenylboronic acids will undoubtedly continue to be at the forefront of developing novel solutions to complex challenges in medicine, diagnostics, and materials science.

References
  • A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Difluorophenylboronic Acid. Benchchem.
  • The Role of 3,5-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
  • Exploring 3,5-Difluorophenylboronic Acid: Properties and Applic
  • A Colorimetric Sensor Array for Detection and Identific
  • Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Gener
  • A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective. Benchchem.
  • 3,5-Difluorophenylboronic acid ≥95%. Sigma-Aldrich.
  • 2,4-Difluorophenylboronic acid ≥95%. Sigma-Aldrich.
  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Sensors. Frontier Specialty Chemicals.
  • Phenylboronic acid. Wikipedia.
  • Recent development of boronic acid-based fluorescent sensors. PMC.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • The Role of Phenylboronic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The role of fluorine in medicinal chemistry.
  • In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. MDPI.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC.
  • 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma. Chemical Science (RSC Publishing).
  • Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC.

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Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-3,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Highly Functionalized Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast landscape of this reaction, arylboronic acids bearing multiple substituents present unique challenges and opportunities. 2-(Benzyloxy)-3,5-difluorophenylboronic acid is a prime example of such a substrate, offering a gateway to complex, fluorine-containing biaryl structures that are of significant interest in medicinal chemistry and materials science.[2] The presence of ortho- and meta-fluorine atoms modulates the electronic properties and metabolic stability of target molecules, while the benzyloxy group provides a sterically demanding yet synthetically versatile handle.

However, the very features that make this boronic acid attractive also introduce specific hurdles in its application. Electron-deficient arylboronic acids, particularly those with ortho substituents, can be prone to competitive protodeboronation under standard Suzuki-Miyaura conditions.[3][4] This undesired side reaction cleaves the C-B bond, diminishing the yield of the desired coupled product. Furthermore, the steric bulk of the ortho-benzyloxy group can impede the crucial transmetalation step in the catalytic cycle.

This guide provides a detailed exploration of palladium-catalyzed reactions involving this compound. We will dissect the mechanistic intricacies, provide field-proven insights into catalyst and ligand selection, and offer robust, step-by-step protocols designed to maximize yield and ensure reproducibility for researchers, scientists, and drug development professionals.

The Catalytic Heart: The Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex.[5][6] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : A low-valent Pd(0) species, typically coordinated to phosphine ligands, inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7]

  • Transmetalation : This is often the rate-determining step. The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.[8] The efficiency of this step is highly sensitive to the steric and electronic nature of the boronic acid. For substrates like this compound, the ortho-fluorine can surprisingly accelerate this step, while the bulky benzyloxy group may hinder it.[3]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[6][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)Lu2082 pdi Ar-Pd(II)-X(Lu2082) pd0->pdi Oxidative Addition (Ar-X) pdii Ar-Pd(II)-Ar'(Lu2082) pdi->pdii Transmetalation (Ar'B(OH)u2082, Base) pdii->pd0 Reductive Elimination (Ar-Ar') Ar-X Aryl Halide Ar'B(OH)2 Boronic Acid Ar-Ar' Biaryl Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst & Ligand Selection: A Strategy for Success

The choice of the palladium source and, more critically, the supporting ligand is paramount for successfully coupling challenging substrates. For electron-deficient and sterically hindered boronic acids like this compound, the goal is to facilitate rapid generation of the active Pd(0) catalyst and promote efficient oxidative addition and reductive elimination, all while outcompeting the protodeboronation side reaction.[3]

Palladium Precatalysts: While traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective, modern precatalysts often provide superior performance and reproducibility. Buchwald-type precatalysts (e.g., XPhos Pd G3) are particularly well-suited for these transformations. They are air- and moisture-stable, ensuring accurate dosing, and are designed to generate the active, monoligated Pd(0) species rapidly under mild conditions.[10] This rapid activation is crucial to ensure the coupling reaction begins before significant degradation of the sensitive boronic acid can occur.[3]

Ligands: The ligand's role cannot be overstated. It modulates the stability, reactivity, and steric environment of the palladium center. For this specific application, bulky, electron-rich monodentate biaryl phosphine ligands are highly recommended.

  • Buchwald Ligands (e.g., XPhos, SPhos): These ligands are characterized by their significant steric bulk and electron-donating properties. The steric hindrance promotes the reductive elimination step, while their electron-rich nature facilitates the oxidative addition of even less reactive aryl chlorides.[10] For the target boronic acid, a ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent starting point.

  • Rationale: The bulky framework of XPhos helps to create a coordinatively unsaturated palladium center that is highly reactive. This allows the reaction to proceed at lower temperatures (room temperature to 40 °C), which is critical for minimizing protodeboronation of the electron-deficient boronic acid.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol details a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous. Review all Safety Data Sheets (SDS) before use.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
Aryl Bromide-1.01.0-
This compound264.051.51.5396 mg
XPhos Pd G3 Precatalyst869.640.020.0217.4 mg
Potassium Phosphate (K₃PO₄), finely powdered212.273.03.0637 mg
1,4-Dioxane, anhydrous---4.0 mL
Water, degassed---1.0 mL
Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol, 396 mg), and finely powdered potassium phosphate (3.0 mmol, 637 mg).

  • Inert Atmosphere: Seal the tube with a septum cap. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 mmol, 17.4 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The use of degassed solvents is critical to prevent oxidation of the catalyst.

  • Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath or heating block set to 40-60 °C. The optimal temperature may vary depending on the reactivity of the aryl bromide. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 2-12 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (15 mL) followed by brine (15 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting & Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Ensure solvents are rigorously degassed. Use a fresh bottle of precatalyst. Switch to a stronger base like cesium carbonate (Cs₂CO₃).[10] Incrementally increase the temperature (e.g., to 80 °C).
Significant Protodeboronation Reaction temperature is too high; Reaction time is too long; Base is too strong/concentrated.Decrease the reaction temperature.[3] Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider using a weaker base like K₂CO₃ or KF.[8]
Formation of Homocoupled Byproducts Oxygen contamination leading to catalyst decomposition.Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere.
Debenzylation of Product Harsh conditions (high temperature or strongly acidic/basic workup).Maintain moderate reaction temperatures. Ensure the workup procedure is neutral or mildly basic. Avoid strong acids.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for synthesizing complex biaryl molecules. Success hinges on mitigating the inherent challenges of this electron-deficient and sterically hindered substrate. By employing modern, highly active Buchwald-type precatalysts and bulky, electron-rich phosphine ligands, these reactions can be performed under mild conditions that favor the desired coupling pathway over protodeboronation. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic programs, empowering the development of next-generation pharmaceuticals and materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • MDPI.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
  • Purbayan, M., et al. (2012). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 77(17), 7387-7395. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Reddit. Struggling with Suzuki Reaction. [Link]
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Application Notes & Protocols: Strategic Use of 2-(Benzyloxy)-3,5-difluorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Benzyloxy)-3,5-difluorophenylboronic acid, a sophisticated building block for medicinal chemistry and drug discovery. The strategic placement of its three key functional moieties—a versatile boronic acid for cross-coupling, a metabolically robust difluorophenyl scaffold, and a readily cleavable benzyloxy protecting group—makes it an invaluable reagent for constructing complex molecular architectures. We will dissect the rationale behind its design, provide detailed, field-tested protocols for its application in Suzuki-Miyaura cross-coupling and subsequent deprotection, and illustrate its utility in a practical synthetic workflow. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic tools to access novel chemical matter.

Introduction: A Molecule Designed for Purpose

In the landscape of modern drug discovery, progress is often dictated by the availability of chemical building blocks that allow for the precise and predictable installation of desirable physicochemical properties. This compound is a prime example of such a reagent, engineered to introduce a multi-functional fragment in a single, efficient step.

The core value of this molecule lies in the synergistic interplay of its components:

  • The Phenylboronic Acid: This functional group is the workhorse of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forming carbon-carbon bonds.[1] Its stability and functional group tolerance make it ideal for late-stage diversification of complex molecules.[2]

  • The 3,5-Difluoro Substitution: The incorporation of fluorine is a cornerstone of contemporary medicinal chemistry.[3] Fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate the lipophilicity and pKa of nearby functional groups to improve pharmacokinetic profiles.[4][5][6]

  • The 2-Benzyloxy Protecting Group: The ortho-benzyloxy group serves as a masked phenol.[7] It is a robust protecting group that remains stable under the conditions of many synthetic transformations, including Suzuki-Miyaura coupling, thereby preventing unwanted side reactions.[8][9] Its true utility is realized upon its selective removal, typically via mild catalytic hydrogenation, to unmask a hydroxyl group—a critical pharmacophore for hydrogen bonding interactions with biological targets.[7][10]

This guide will provide the scientific context and practical methodologies required to effectively utilize this powerful reagent.

Physicochemical Properties & Safe Handling

A summary of the key properties and safety considerations for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₃H₁₁BF₂O₃[11]
Molecular Weight 264.03 g/mol [11]
CAS Number 1150114-56-9[11]
Appearance Typically a white to off-white solidN/A
Synonyms B-[3,5-Difluoro-2-(phenylmethoxy)phenyl]-boronic Acid[11]

Safety & Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid breathing dust.[14] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[13][15] Store the reagent in a tightly closed container in a cool, dry place.[14] For detailed information, consult the supplier's Safety Data Sheet (SDS).

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the palladium-catalyzed synthesis of biaryl and heteroaryl-aryl structures. This reaction is fundamental to creating the core scaffolds of many modern pharmaceuticals.[1]

The Strategic Advantage in Synthesis

The use of this reagent allows for a two-stage synthetic strategy. First, the sterically and electronically tuned difluorophenyl ring is installed via a robust C-C bond formation. Second, the protecting group is removed to reveal a key functional group for biological activity. This workflow is critical for building Structure-Activity Relationships (SAR) in a drug discovery campaign.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X L₂ pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_biaryl Ar-Pd(II)-Ar' L₂ pd2_aryl->pd2_biaryl Transmetalation (Ar'-B(OH)₂ + Base) pd2_biaryl->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols are provided as robust starting points for the use of this compound. Optimization for specific substrates may be required.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl/Heteroaryl Bromide

This protocol is adapted from established methods for coupling challenging boronic acids and is designed to minimize protodeboronation. [16][17] Materials:

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed solvents: 1,4-Dioxane and Water (4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware, magnetic stirrer, and inert gas (Argon or Nitrogen) line.

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.3 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water (4:1) solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Post-Coupling Deprotection via Catalytic Hydrogenation

This procedure removes the benzyl protecting group to reveal the free phenol. [7][10] Materials:

  • Benzyloxy-protected biaryl compound (from Protocol 1) (1.0 equiv)

  • Palladium on Carbon (Pd/C, 10 wt%) (5-10 mol% Pd)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: Dissolve the benzyloxy-protected compound in the chosen solvent in a round-bottom flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., purge with Argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure, but can be further purified by chromatography or recrystallization if necessary.

Application Workflow Example

The following diagram illustrates a typical workflow in a drug discovery context, from the initial coupling to the final bioactive molecule. This process enables the synthesis of a library of analogs for SAR studies by varying the initial halide partner.

Workflow cluster_0 Stage 1: Core Scaffolding cluster_1 Stage 2: Deprotection & Final Product A Heterocyclic Halide (Het-Br) C Suzuki Coupling (Protocol 1) A->C B 2-(Benzyloxy)-3,5- difluorophenylboronic acid B->C D Protected Intermediate (Het-Ar-OBn) C->D E Hydrogenolysis (Protocol 2) D->E F Final Bioactive Molecule (Het-Ar-OH) E->F

Caption: Synthetic workflow from building blocks to a final bioactive scaffold.

Conclusion

This compound is a highly valuable and versatile reagent for medicinal chemists. Its well-designed structure allows for the efficient introduction of a difluorophenol moiety, a privileged scaffold in many areas of drug discovery. By providing a masked hydroxyl group, it enables robust carbon-carbon bond formation while preserving a key site for subsequent biological interaction. The protocols and workflows detailed in this guide offer a comprehensive framework for leveraging this building block to accelerate the discovery and development of novel therapeutic agents.

References

  • The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Link
  • Z - Benzyloxycarbonyl. (2021). Bachem. Link
  • Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. (n.d.). Benchchem. Link
  • Shen, T. Y. (1981). Chemical and Pharmacological Properties of Diflunisal. Journal of Clinical Pharmacology, 21(8-9_suppl), 5S-13S. Link
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Link
  • Benzyl group. (n.d.). In Wikipedia.
  • Hannah, J., et al. (1977). Discovery of diflunisal. British Medical Journal, 2(6097), 1245-1246. Link
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Link
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. (n.d.). Benchchem. Link
  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015). Request PDF. Link
  • A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. (n.d.). Benchchem. Link
  • Safety Data Sheet for 4-(Benzyloxy)-2-fluorophenylboronic acid. (2011). Maybridge. Link
  • This compound. (n.d.). CRO SPLENDID LAB. Link
  • Safety Data Sheet for (6-(Benzyloxy)-2,3-difluorophenyl)boronic acid. (2021). Angene Chemical. Link
  • Safety Data Sheet for 4-(Benzyloxy)-2-fluorophenylboronic acid. (2023). Fisher Scientific. Link
  • Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(20), 7088. Link
  • (2-Benzyloxy-4-fluorophenyl)boronic acid SDS. (n.d.). ECHEMI. Link
  • An In-Depth Technical Guide to the Synthesis of 2,5-Difluorophenylboronic Acid. (n.d.). Benchchem. Link
  • Safety D
  • Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in Medicinal Chemistry. (n.d.). Benchchem. Link
  • 3,5-Difluorophenylboronic acid. (n.d.). Sigma-Aldrich. Link
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1098-1108. Link
  • 3,5-Difluorophenylboronic acid. (n.d.). Lookchem. Link
  • de Mattos, M. C., et al. (2021).
  • Keita, A. S., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 20(6), 10138–10149. Link
  • Al-Zoubi, R. M., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(19), 6195. Link
  • 3-Benzyloxy-2,6-difluorophenylboronic acid. (n.d.). Sigma-Aldrich. Link
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals. Link
  • Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-inflammatory and Analgesic Agent. (2023). Biological and Molecular Chemistry. Link
  • Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d]o[7][16]xaphospholes. (2024). Molecules, 29(3), 698. Link

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-(Benzyloxy)-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The introduction of fluorine atoms into these scaffolds can profoundly and beneficially influence a molecule's physicochemical and pharmacokinetic properties.[2] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups, thereby influencing binding affinity and bioavailability. Consequently, the development of robust synthetic methods for accessing fluorinated biaryl compounds is of paramount importance to researchers in drug discovery and development.

This application note provides a detailed guide to the synthesis of biaryl compounds utilizing 2-(Benzyloxy)-3,5-difluorophenylboronic acid , a versatile building block for introducing the valuable 2-benzyloxy-3,5-difluorophenyl moiety. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Reagent Profile: this compound

PropertyValue
CAS Number 1150114-56-9
Molecular Formula C₁₃H₁₁BF₂O₃
Molecular Weight 264.03 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C under an inert atmosphere

Safety and Handling: As with all boronic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. While specific toxicity data for this compound is limited, it is advisable to treat it as a potential irritant to the skin, eyes, and respiratory tract.[3][4][5] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (e.g., an aryl bromide or chloride).[6] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials. The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII->Transmetalation PdII_R Ar-Pd(II)-R(Ln) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Biaryl Product) RedElim->Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction. The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group (R) from the boronic acid replaces the halide on the palladium center, a step facilitated by a base. Finally, reductive elimination yields the biaryl product (Ar-R) and regenerates the active Pd(0) catalyst.[6]

Experimental Protocols

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium(II) acetate, XPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides

Aryl chlorides are often less reactive than their bromide counterparts and may require more forcing conditions. Microwave irradiation can significantly accelerate the reaction.[8]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, 4 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the aryl chloride, this compound, Pd₂(dba)₃, SPhos, and potassium carbonate.

  • Add DMF and securely cap the vial.

  • Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the vial to room temperature.

  • Follow the workup and purification procedure outlined in Protocol 1.

Key Experimental Parameters: A Deeper Dive

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters.

Figure 2: Key Parameters Influencing Suzuki-Miyaura Coupling Success.

  • Palladium Source and Ligand: The combination of the palladium source and the phosphine ligand is critical. For electron-deficient boronic acids like the one , bulky and electron-rich phosphine ligands such as XPhos and SPhos are often superior.[9] These ligands facilitate the oxidative addition and reductive elimination steps and stabilize the palladium catalyst. Pre-catalysts, where the active Pd(0) is generated in situ, can also be highly effective.[9]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and the extent of side reactions, such as protodeboronation (the undesired cleavage of the C-B bond). For sensitive substrates, milder bases like potassium carbonate may be preferred.

  • Solvent: A variety of solvents can be employed, often as a mixture with water. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The presence of water is often beneficial for the dissolution of the base and can facilitate the transmetalation step.

  • Temperature: The reaction temperature is dependent on the reactivity of the coupling partners. While many couplings with aryl bromides can proceed at room temperature or with gentle heating, less reactive aryl chlorides typically require higher temperatures.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Protodeboronation of the boronic acid; Catalyst deactivation.Increase reaction time or temperature; Screen different bases (e.g., Cs₂CO₃); Use a more robust ligand (e.g., Buchwald-type ligands); Ensure rigorous exclusion of oxygen.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas all solvents and the reaction vessel; Increase the equivalents of the aryl halide; Optimize the catalyst and ligand system.
No Reaction Unreactive aryl halide; Inactive catalyst.For aryl chlorides, use a more active catalyst system (e.g., Pd₂(dba)₃/SPhos) and higher temperatures; Use a fresh batch of palladium catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The use of this compound allows for the direct incorporation of a fluorinated moiety that is highly sought after in modern drug discovery. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can successfully synthesize a wide range of novel biaryl compounds. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field, enabling them to leverage this important transformation in their research and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
  • ECHEMI. (n.d.). (2-Benzyloxy-4-fluorophenyl)boronic acid SDS, 848779-87-3 Safety Data Sheets.
  • BenchChem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.
  • Maybridge. (2011). Safety Data Sheet: 4-(Benzyloxy)-2-fluorophenylboronic acid.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Benzyloxy-3-fluorophenylboronic acid.
  • Angene Chemical. (2021). Safety Data Sheet: (6-(Benzyloxy)-2,3-difluorophenyl)boronic acid.
  • Fisher Scientific. (2023). Safety Data Sheet: 4-(Benzyloxy)-2-fluorophenylboronic acid.
  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
  • SciSpace. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
  • Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(13), 2267–2270.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluorophenylboronic acid in Suzuki-Miyaura Coupling Reactions. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • The Royal Society of Chemistry. (n.d.). Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. Retrieved from The Royal Society of Chemistry website.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Difluorophenylboronic Acid.
  • ResearchGate. (2025). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
  • Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from Dalton Transactions (RSC Publishing).
  • ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.

Sources

Application Notes and Protocols for C-C Bond Formation with 2-(Benzyloxy)-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Unique Boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction enables the construction of complex molecular architectures, making it indispensable in pharmaceutical and materials science research.[1] Within the vast arsenal of building blocks for these transformations, 2-(benzyloxy)-3,5-difluorophenylboronic acid presents a unique combination of structural features. The presence of two electron-withdrawing fluorine atoms and a sterically demanding ortho-benzyloxy group necessitates a carefully considered approach to achieve successful C-C bond formation.

The fluorine substituents render the boronic acid electron-deficient, which can increase its susceptibility to protodeboronation, a common side reaction under the basic conditions required for the Suzuki-Miyaura catalytic cycle.[2][3] This premature loss of the boronic acid moiety can significantly diminish reaction yields.[2] Compounding this electronic effect is the steric hindrance imposed by the bulky ortho-benzyloxy group, which can impede the crucial transmetalation step of the catalytic cycle.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for C-C bond formation using this compound. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to overcome the inherent challenges of this substrate. Detailed, step-by-step protocols for achieving high-yield couplings with various aryl halides are presented, alongside troubleshooting advice for this specific class of sterically hindered and electronically deactivated boronic acids.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount to optimizing reaction conditions. The process, catalyzed by a palladium(0) complex, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation Product Ar-Ar' (Biaryl Product) Transmetalation->Product Reductive Elimination center Regen Catalyst Regeneration center:e->Pd0:w ArX Aryl Halide (Ar-X) ArX:e->OxAdd:w Boronic Ar'B(OH)₂ + Base Boronic:e->Transmetalation:w

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of each reaction component is critical in navigating the challenges posed by this compound:

  • Palladium Catalyst and Ligand: The ligand's role is to stabilize the palladium center and facilitate the individual steps of the catalytic cycle. For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands are generally preferred.[4] These ligands promote the formation of a highly active, monoligated Pd(0) species, which is crucial for efficient oxidative addition. Furthermore, their steric bulk can facilitate the final reductive elimination step to release the biaryl product.

  • Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5] However, a judicious choice of base is required to minimize protodeboronation of the sensitive this compound. Milder bases are often favored to strike a balance between efficient transmetalation and substrate stability.

  • Solvent: The solvent system must solubilize all reaction components and is often a mixture of an organic solvent and water to facilitate the action of inorganic bases. The choice of solvent can also influence the rate and efficiency of the catalytic cycle.

Recommended Catalyst Systems and Reaction Conditions

Based on extensive literature precedent with structurally analogous fluorinated and sterically hindered boronic acids, the following catalyst systems and conditions are recommended for the Suzuki-Miyaura coupling of this compound.[3][6]

ParameterRecommendation for Aryl Bromides/IodidesRecommendation for Aryl ChloridesRationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Buchwald G2, G3, or G4 PrecatalystsBuchwald precatalysts are highly active and efficient for challenging aryl chloride couplings.[2]
Ligand SPhos, XPhos, or RuPhosXPhos or RuPhosBulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and reductive elimination.
Base K₃PO₄ or K₂CO₃K₃PO₄A moderately strong base that effectively promotes transmetalation while minimizing protodeboronation.[5]
Solvent 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1)Toluene/H₂O (4:1) or t-Amyl AlcoholAprotic polar solvents are generally effective. Toluene or t-amyl alcohol can be beneficial for less reactive chlorides.
Temperature 80-100 °C100-120 °CHigher temperatures are often required for the activation of aryl chlorides.
Reaction Time 2-12 hours12-24 hoursMonitor by TLC or LC-MS to determine completion.

Note: These conditions are starting points and may require optimization for specific coupling partners.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: Coupling with Aryl Bromides

This protocol is optimized for the coupling of aryl bromides with this compound using a Pd₂(dba)₃/SPhos catalyst system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

  • Water, degassed (1 mL)

Protocol_Workflow A 1. Assemble Reactants (Aryl Bromide, Boronic Acid, K₃PO₄, Pd₂(dba)₃, SPhos) in a Schlenk tube. B 2. Evacuate and Backfill with Inert Gas (3x). A->B C 3. Add Degassed Solvents (Dioxane and Water) via syringe. B->C D 4. Heat and Stir (80-100 °C, 2-12 h). C->D E 5. Monitor Reaction by TLC or LC-MS. D->E F 6. Work-up (Quench, Extract, Dry). E->F G 7. Purify (Column Chromatography). F->G

Figure 2: Experimental workflow for Protocol 1.

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Coupling with Aryl Chlorides

This protocol is adapted for the more challenging coupling of aryl chlorides, employing a highly active Buchwald precatalyst.[2]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (a Buchwald precatalyst) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • t-Amyl alcohol, anhydrous and degassed (5 mL)

Procedure:

  • In a glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (3.0 mmol) to an oven-dried vial equipped with a magnetic stir bar.

  • Add degassed t-amyl alcohol (5 mL) to the vial.

  • Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.

  • Place the vial in a preheated aluminum heating block at 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, this may be due to incomplete reaction or protodeboronation of the boronic acid. Consider increasing the catalyst loading (up to 5 mol%) or switching to a more active ligand system (e.g., from SPhos to XPhos). For aryl chloride couplings, ensure the reaction temperature is sufficiently high.

  • Protodeboronation: The primary competing side reaction is the replacement of the boronic acid group with a hydrogen atom. To mitigate this, ensure that the reaction is thoroughly degassed to remove oxygen, which can accelerate palladium black formation and slow the desired coupling. Using a slightly larger excess of the boronic acid (up to 2.0 equivalents) can also compensate for some loss. If protodeboronation is severe, consider using a weaker base such as potassium fluoride (KF).

  • Steric Hindrance: For particularly bulky aryl halide coupling partners, higher temperatures and longer reaction times may be necessary. The use of highly active Buchwald precatalysts is strongly recommended in these cases.

  • Homocoupling: The formation of biphenyls from the homocoupling of the boronic acid can sometimes be observed. This is often an indication that the transmetalation step is slow. Optimizing the base and solvent system can help to minimize this side reaction.

Conclusion

The successful C-C bond formation with this compound via the Suzuki-Miyaura cross-coupling reaction is readily achievable with careful consideration of the substrate's unique electronic and steric properties. By employing highly active palladium catalysts with bulky, electron-rich phosphine ligands, and by judiciously selecting the base and solvent system, researchers can effectively mitigate the challenges of protodeboronation and steric hindrance. The protocols and insights provided in this application note offer a robust framework for the efficient synthesis of novel biaryl compounds, empowering further advancements in drug discovery and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Cox, P. A., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188–13203. [Link]
  • Bao, K., et al. (2009). Synthesis and biological evaluation of novel biphenyl derivatives as potent and selective inhibitors of phosphodiesterase 4. Bioorganic & Medicinal Chemistry Letters, 19(21), 6173-6177.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 834. [Link]
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2015). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

Sources

Application Notes and Protocols for 2-(Benzyloxy)-3,5-difluorophenylboronic Acid: A Key Building Block for Advanced PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Architecture of PROTACs and the Need for Sophisticated Building Blocks

Proteolysis-targeting chimeras (PROTACs) have revolutionized modern drug discovery by offering a novel therapeutic modality that induces the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a "warhead" ligand that binds to the POI, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects these two elements.[1] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3] As the field matures, the demand for sophisticated, rationally designed linker building blocks has grown significantly. 2-(Benzyloxy)-3,5-difluorophenylboronic acid has emerged as a particularly valuable reagent for constructing advanced PROTAC linkers, offering a unique combination of steric and electronic properties to fine-tune the final molecule.

This technical guide provides an in-depth exploration of this compound as a building block for PROTAC synthesis. We will delve into the strategic rationale for its use, provide a detailed, field-tested protocol for its application in Suzuki-Miyaura cross-coupling reactions, and offer insights into troubleshooting and optimization.

The Strategic Advantage of the 2-(Benzyloxy)-3,5-difluoro Motif in PROTAC Linkers

The unique substitution pattern of this compound offers several advantages in the design of PROTAC linkers. The strategic placement of the benzyloxy and difluoro groups allows for precise control over the physicochemical properties of the resulting PROTAC.

  • Conformational Rigidity and Vectorial Control: The ortho-benzyloxy group introduces a degree of steric hindrance that can enforce a specific conformation in the linker. This can be advantageous in pre-organizing the PROTAC molecule for optimal binding to both the target protein and the E3 ligase, a critical factor for efficient ternary complex formation.[1] The defined geometry of the phenyl ring provides a rigid scaffold, influencing the spatial orientation of the two ends of the PROTAC.

  • Modulation of Physicochemical Properties:

    • Fluorine Substitution: The two fluorine atoms significantly impact the molecule's electronic properties. As highly electronegative atoms, they can lower the pKa of nearby functionalities and create favorable dipole-dipole or hydrogen bond interactions with the target protein or E3 ligase. Furthermore, fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.[4]

    • Benzyloxy Group: The benzyloxy moiety can serve multiple purposes. It can act as a protected phenol, allowing for late-stage debenzylation to reveal a hydroxyl group for further functionalization or to serve as a hydrogen bond donor. The benzyl group itself can engage in π-stacking interactions with aromatic residues in the protein binding pockets.[5]

  • Synthetic Versatility: As a boronic acid, this building block is primed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This provides a robust and highly versatile method for forming carbon-carbon bonds, allowing for the straightforward incorporation of this phenyl moiety into a wide array of linker structures.[6]

Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, which are common motifs in PROTAC linkers. The following protocol provides a detailed procedure for the coupling of this compound with an aryl bromide.

Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Suggested Quantity (1.0 mmol scale)Molar Equiv.
Aryl Bromide (Ar-Br)VariesVaries1.0 mmol1.0
This compound1150114-56-9264.03317 mg (1.2 mmol)1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.7337 mg (0.05 mmol)0.05
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg (2.0 mmol)2.0
1,4-Dioxane (anhydrous)123-91-188.118.0 mL-
Water (degassed)7732-18-518.022.0 mL-
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Bromide, Boronic Acid, Pd(dppf)Cl₂, and K₂CO₃ in Schlenk Flask inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvents Add Anhydrous Dioxane and Degassed Water inert->solvents heat Heat to 90-100 °C with Vigorous Stirring solvents->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with EtOAc and H₂O, Perform Liquid-Liquid Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

While the Suzuki-Miyaura coupling is generally robust, challenges can arise, particularly with sterically hindered or electron-deficient substrates.

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality of boronic acid or aryl halide- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents by sparging with an inert gas or using freeze-pump-thaw cycles.- Verify the purity of starting materials.
Protodeboronation - The boronic acid is sensitive to the basic conditions, leading to the replacement of the boronic acid group with a hydrogen atom.- Use a milder base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).- Consider using the boronic acid pinacol ester derivative, which can be more stable.- Minimize reaction time.
Homocoupling - Side reaction of the boronic acid with itself.- Use a more active catalyst/ligand system to favor the cross-coupling pathway.- Adjust the stoichiometry of the reactants.
Steric Hindrance - The ortho-benzyloxy group may slow down the transmetalation step.- Employ a bulkier phosphine ligand, such as SPhos or XPhos, which can accelerate reductive elimination.- Increase the reaction temperature or prolong the reaction time.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced PROTACs. Its unique substitution pattern allows for the introduction of conformational constraints and modulation of key physicochemical properties within the linker region, which are critical for achieving potent and selective protein degradation. The provided Suzuki-Miyaura coupling protocol offers a reliable method for incorporating this building block into diverse molecular scaffolds. By understanding the rationale behind its design and the nuances of the synthetic methodology, researchers can effectively leverage this reagent to accelerate the development of next-generation targeted protein degraders.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273–312. [Link]
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • Google Patents. (2023).
  • Marin Biologic Laboratories. (2024).
  • Rana, S., et al. (2020). PROTACs– a game-changing technology. Journal of Experimental & Clinical Cancer Research, 39(1), 1-13. [Link]
  • Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22421. [Link]
  • Maiti, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.
  • Abdelgawad, M. A., et al. (2020). 3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and. Archiv der Pharmazie, 353(4), 1900355. [Link]
  • Google Patents. (2017). Compounds and methods for the targeted degradation of bromodomain-containing proteins. (WO2017030814A1).
  • He, Z., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.
  • Szcześniak, T., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
  • Google Patents. (2023). Pharmaceutical compositions of protac compounds and uses thereof. (WO2023179777A1).
  • ResearchGate. (2014). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
  • Szcześniak, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • MDPI. (2017).
  • Wang, X., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346–1358. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 2-(Benzyloxy)-3,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of a vast array of complex molecules, particularly in the fields of drug discovery and materials science.[3][4] The synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in many biologically active compounds, is a primary application of this methodology.[2][5][6]

This application note focuses on a specific and highly relevant transformation: the coupling of various aryl halides with 2-(benzyloxy)-3,5-difluorophenylboronic acid. The resulting products, functionalized and fluorinated biaryls, are of significant interest to medicinal chemists. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The benzyloxy group provides a versatile handle for further synthetic manipulations, allowing for the introduction of additional diversity into the molecular scaffold.

This guide provides a comprehensive overview of the mechanistic underpinnings of the Suzuki-Miyaura reaction, detailed experimental protocols, and critical insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar Pd(II) species.[7] The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf >> Cl.[1]

  • Transmetalation: This is a crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) complex.[9] The transmetalation is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11] The exact mechanism of this transfer is still a subject of research, but it is widely accepted that the base plays a critical role in this process.[9][11][12]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][9]

The choice of ligands, base, and solvent significantly influences the efficiency of each step in the catalytic cycle and the overall success of the reaction.[1][9] Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity.[9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
  • Aryl Halides: A range of aryl iodides, bromides, and chlorides can be used. The reactivity generally decreases from iodide to chloride.[1]

  • This compound: The key organoboron coupling partner.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or pre-formed palladium complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are commonly used.[8][13]

  • Base: An inorganic base is required to facilitate the transmetalation step. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄).[1][8]

  • Solvents: A mixture of an organic solvent and water is typically employed. Common organic solvents include 1,4-dioxane, toluene, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[1][8] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1]

  • Inert Gas: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst.[13]

General Procedure for the Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted and optimized for specific aryl halides.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Boronic Acid, Base setup->reagents solvent Add Solvent Mixture (e.g., Dioxane/Water) reagents->solvent degas Degas the Mixture (e.g., Argon Bubbling) solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Solvent Addition: Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5-10 mL per mmol of aryl halide).[8]

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[8]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8] The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[14]

Data Presentation: Optimization of Reaction Conditions

The optimal reaction conditions can vary depending on the specific aryl halide used. The following table provides a starting point for optimization.

Aryl Halide (Ar-X)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)90692
3-BromopyridinePd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O (4:1)1001285
2-ChlorotoluenePd(OAc)₂ (5) + SPhos (10)K₃PO₄ (3)Dioxane/H₂O (4:1)1102478

Troubleshooting and Key Considerations

  • Low Yield or No Reaction:

    • Inactive Catalyst: Ensure the palladium catalyst is not old or decomposed. Use freshly opened or properly stored catalyst. The degassing procedure must be thorough to prevent catalyst oxidation.[13]

    • Insufficient Base: The base is crucial for the transmetalation step. Ensure the base is anhydrous and used in sufficient excess.[10]

    • Poor Solubility: If reactants are not fully dissolved, increasing the solvent volume or switching to a different solvent system (e.g., DMF) may be beneficial.[1]

    • Steric Hindrance: Sterically hindered aryl halides or boronic acids may require more forcing conditions (higher temperature, longer reaction time) or the use of more active catalyst systems with bulky, electron-rich phosphine ligands.[9]

  • Side Reactions:

    • Homocoupling: The formation of biaryls from the coupling of two aryl halide molecules or two boronic acid molecules can occur. This can sometimes be minimized by adjusting the reaction temperature or catalyst loading.[14]

    • Protodeborylation: The cleavage of the C-B bond of the boronic acid by a proton source can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids. Using anhydrous solvents and bases can help to mitigate this issue.[1]

Conclusion

The Suzuki-Miyaura cross-coupling of aryl halides with this compound is a robust and highly effective method for the synthesis of valuable fluorinated biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Goossen, L. J., & Lauth-de Viguerie, N. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(19), 3707–3709. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
  • Shaughnessy, K. H. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2096–2106. [Link]
  • Singh, A. K., & Kumar, A. (2014). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Sustainable Chemistry & Engineering, 2(7), 1753–1759. [Link]
  • Ishiyama, T., et al. (2000). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 65(5), 1363–1371. [Link]
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Negishi, E.-i., et al. (2003). Synthesis of biaryls via palladium-catalyzed cross-coupling: 2-methyl-4′-nitrobiphenyl. Organic Syntheses, 80, 177. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(32), 11394–11401. [Link]

Sources

Applications in the Synthesis of Kinase Inhibitors: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Kinases and the Quest for Specificity

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in the 21st century.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering a shift from traditional chemotherapy to precision oncology.[4] This guide provides an in-depth exploration of the synthesis of kinase inhibitors, from rational design and synthetic strategies to purification, characterization, and biological validation.

I. Design Strategies: From Structure-Based to Fragment-Based Approaches

The journey to a potent and selective kinase inhibitor begins with a robust design strategy. The highly conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving selectivity.[5] Modern medicinal chemistry employs a variety of sophisticated techniques to overcome this hurdle.

Structure-Based Drug Design (SBDD)

SBDD leverages the three-dimensional structural information of the target kinase to design inhibitors with high affinity and selectivity.[6] This approach relies on understanding the key interactions between the inhibitor and the amino acid residues within the ATP-binding pocket. By identifying unique features of the target kinase, such as the "gatekeeper" residue, medicinal chemists can design molecules that exploit these differences to achieve selectivity.

Fragment-Based Drug Design (FBDD)

FBDD has emerged as a powerful strategy for discovering novel kinase inhibitors.[5][7][8] This technique involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind to the target kinase, albeit with low affinity. These initial hits are then optimized and linked together to generate more potent and selective lead compounds.[5][7]

II. Synthetic Methodologies: Building the Core Scaffolds

A diverse array of heterocyclic scaffolds form the foundation of many kinase inhibitors, with the pyrimidine ring being a particularly privileged structure.[9][10] These scaffolds are adept at forming crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding site. The following protocols detail common and robust synthetic methodologies for constructing key kinase inhibitor scaffolds.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Core

This protocol describes a general method for the synthesis of a 2,4-diaminopyrimidine scaffold, a common core in many Aurora and Polo-like kinase inhibitors.[10]

Workflow for Pyrimidine-Based Kinase Inhibitor Synthesis

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Biological Validation Starting_Materials Starting Materials (e.g., Dichloropyrimidine, Amines) Reaction Nucleophilic Aromatic Substitution (SNAr Reaction) Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Characterization NMR, LC-MS, HPLC Purification->Characterization Validation Kinase Activity Assays (e.g., Kinase-Glo, TR-FRET) Characterization->Validation G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Cell Growth, Division) Transcription_Factors->Gene_Expression G BCR_ABL BCR-ABL (Constitutively Active) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 Ras_MAPK Ras/MAPK Pathway Grb2_SOS->Ras_MAPK Proliferation Increased Proliferation Ras_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition

Sources

Navigating the Suzuki-Miyaura Coupling of 2-(Benzyloxy)-3,5-difluorophenylboronic Acid: A Guide to Solvent and Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Challenging Building Block

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C(sp²)–C(sp²) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The boronic acid, 2-(benzyloxy)-3,5-difluorophenylboronic acid, represents a particularly valuable yet challenging building block. Its structure, featuring a bulky ortho-benzyloxy group and two electron-withdrawing fluorine atoms, introduces a unique combination of steric and electronic factors that demand careful consideration in the selection of reaction parameters. The strategic incorporation of a difluorinated phenyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this reagent highly attractive to drug development professionals.

This application note provides a comprehensive guide for researchers and scientists on the rational selection of solvents and bases for Suzuki-Miyaura reactions involving this compound. By understanding the underlying principles and potential pitfalls, chemists can unlock the synthetic potential of this versatile reagent.

The Dual Challenge: Steric Hindrance and Electronic Deactivation

The primary difficulty in utilizing this compound stems from two key structural features:

  • Ortho-Benzyloxy Group: The sizable benzyloxy substituent at the ortho position creates significant steric hindrance around the boronic acid moiety. This can impede the approach of the palladium catalyst and slow down the crucial transmetalation step of the catalytic cycle.[3][4][5]

  • Difluoro-Substitution: The two fluorine atoms at the 3- and 5-positions are strongly electron-withdrawing. This increases the Lewis acidity of the boron center, which can be beneficial for the formation of the reactive boronate species.[6] However, it also renders the ipso-carbon more susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of 1-(benzyloxy)-2,4-difluorobenzene and a reduction in the overall yield.[5][7]

A successful coupling protocol must therefore navigate this fine balance: promoting the desired transmetalation while suppressing protodeboronation.

Strategic Solvent Selection: More Than Just a Medium

The choice of solvent in a Suzuki-Miyaura reaction is critical and extends beyond simply dissolving the reactants. The solvent influences catalyst solubility and stability, the solubility and reactivity of the base, and the rate of the key mechanistic steps. For a sterically hindered and electronically deactivated substrate like this compound, the following solvent systems are recommended for consideration:

Solvent SystemRationale & ConsiderationsTypical Starting Temperature
1,4-Dioxane/Water A versatile and widely used system. The aqueous component is often necessary to dissolve inorganic bases and facilitate the formation of the reactive boronate species.[8] For substrates prone to protodeboronation, minimizing the water content or using anhydrous conditions should be considered.80-100 °C
Toluene/Water or Ethanol/Water A common biphasic system. Toluene is effective at solubilizing the organic components and the palladium catalyst. The addition of a co-solvent like ethanol can improve the solubility of the boronic acid.80-110 °C
Tetrahydrofuran (THF)/Water Often used for couplings at or near room temperature, especially with highly active catalyst systems.[9] This can be advantageous for minimizing thermal decomposition and protodeboronation.Room Temperature to 60 °C
Anhydrous Solvents (e.g., 1,4-Dioxane, THF, CPME) Recommended when protodeboronation is a significant concern.[4] The use of soluble organic bases or specific inorganic bases like KF is necessary in these systems. This approach is particularly effective when using the more stable boronic ester form of the reagent.60-100 °C

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Caption: Solvent selection workflow based on protodeboronation risk.

Base Selection: The Key to Activating the Boronic Acid

The base plays a pivotal role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium center.[10] For this compound, the choice of base is a delicate balance between ensuring efficient boronate formation and avoiding base-mediated protodeboronation.

BaseStrength & PropertiesRationale & Application
Potassium Phosphate (K₃PO₄) Moderately strong, inorganic base.Often the base of choice for challenging couplings, including those with sterically hindered and electron-deficient boronic acids.[11] It provides a good balance of reactivity while minimizing protodeboronation. Typically used in aqueous or biphasic solvent systems.
Cesium Carbonate (Cs₂CO₃) Stronger and more soluble than K₂CO₃.Can be highly effective when weaker bases fail. The "caesium effect" has been noted to accelerate transmetalation in some cases.[12][13] Often used in solvents like dioxane or DMF.
Potassium Carbonate (K₂CO₃) A standard, milder inorganic base.A good starting point for optimization. It is widely used and cost-effective.[14]
Potassium Fluoride (KF) Weak base.Particularly useful in anhydrous conditions to activate the boronic acid without introducing a strong Brønsted base that can promote protodeboronation.[10] Often requires higher temperatures.
Organic Bases (e.g., Et₃N, DIPEA) Weaker, non-nucleophilic bases.Can be employed in anhydrous conditions, especially when substrates are sensitive to inorganic bases.[6]

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Caption: Decision logic for selecting an appropriate base.

Mitigating Protodeboronation: The Boronic Ester Strategy

For particularly challenging couplings where protodeboronation is a persistent issue, converting the boronic acid to a more stable boronic ester is a highly effective strategy.[3][15] Pinacol esters are the most common and can be readily prepared from the boronic acid. These esters are more resistant to protodeboronation under basic conditions and can transmetalate directly without prior hydrolysis to the boronic acid.[3][4] This approach is especially advantageous when anhydrous reaction conditions are employed.

Experimental Protocols

The following protocols provide recommended starting points for the Suzuki-Miyaura coupling of this compound with aryl bromides and the more challenging aryl chlorides. Optimization of catalyst, ligand, temperature, and reaction time will likely be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol utilizes a standard catalyst system with a moderately strong base, which is a robust starting point for many aryl bromides.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, this compound, and K₃PO₄.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Place the vessel in a preheated oil bath and stir at 80-100 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enhanced Procedure for Coupling with Aryl Chlorides using a Buchwald Precatalyst

Aryl chlorides are less reactive than aryl bromides and often require a more active catalyst system. Buchwald-type ligands and precatalysts are highly effective for these challenging couplings.[9][10][16]

Materials:

  • Aryl Chloride (1.0 equiv)

  • This compound pinacol ester (1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or CPME)

Procedure:

  • In a glovebox, add the aryl chloride, this compound pinacol ester, Cs₂CO₃, and the palladium precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

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experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid/Ester, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Catalyst & Degassed Solvent B->C D Heat & Stir (e.g., 80-120 °C) C->D E Monitor Progress (TLC, LC-MS, GC-MS) D->E F Cool to RT & Quench E->F Reaction Complete G Aqueous Workup: Extraction & Washing F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling reactions hinges on a rational and informed selection of solvent and base. By carefully considering the substrate's inherent steric and electronic properties, researchers can devise robust protocols that maximize yield and minimize side reactions. For challenging couplings, particularly with less reactive aryl chlorides, the use of advanced catalyst systems and the more stable boronic ester form of the reagent are highly recommended. The protocols and guidelines presented herein provide a solid foundation for the effective utilization of this valuable synthetic building block.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Understanding and Capitalizing on the Kinetics of Protodeboronation in Suzuki–Miyaura Couplings. Angewandte Chemie International Edition, 53(14), 3624–3638. [Link]
  • Denmark, S. E., & Smith, R. C. (2009). The Role of the Base in the Suzuki−Miyaura Reaction: A Case for the Boronate Pathway. The Journal of Organic Chemistry, 74(12), 4390–4402. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)arylboronic Acids. Journal of Organic Chemistry, 82(18), 9131-9141. [Link]
  • Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213. [Link]
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura coupling of sterically hindered aryl chlorides: slowly released palladium catalyst goes the distance. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

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Application Notes and Protocols: One-Pot Synthesis Methods Involving 2-(Benzyloxy)-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Benzyloxy)-3,5-difluorophenylboronic acid in One-Pot Syntheses

In the landscape of modern medicinal chemistry and materials science, the demand for complex molecular architectures with high efficiency and sustainability continues to grow. This compound emerges as a sophisticated building block, uniquely poised to meet these demands. The strategic placement of fluorine atoms on the phenyl ring significantly modulates the electronic properties, metabolic stability, and binding affinities of target molecules. Concurrently, the ortho-benzyloxy group introduces steric influence and a handle for further synthetic transformations, making this reagent particularly valuable in the synthesis of biaryl and heteroaryl-aryl scaffolds.

One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel, represent a paradigm of efficiency in chemical synthesis. By minimizing intermediate purification steps, these methods save time, reduce solvent waste, and can lead to higher overall yields. This guide provides an in-depth exploration of one-pot synthesis methodologies centered around this compound, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Application: One-Pot Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[1][2] In a one-pot borylation/Suzuki coupling sequence, an aryl halide is first converted in situ to its corresponding boronic ester, which then couples with a second aryl halide in the same reaction vessel.[3][4] However, for the purposes of this guide, we will focus on a more direct one-pot Suzuki-Miyaura coupling where this compound is coupled with a suitable aryl or heteroaryl halide.

The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the bulky ortho-benzyloxy group and the electron-withdrawing fluorine atoms in this compound necessitates careful selection of the catalyst system and reaction conditions to ensure efficient coupling and minimize side reactions such as protodeboronation.[2]

Application Note: One-Pot Synthesis of a 2-Aryl-Substituted Pyridine Derivative

This section details a representative one-pot protocol for the synthesis of a biaryl compound, a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[4]

Objective: To synthesize 2-(2-(benzyloxy)-3,5-difluorophenyl)pyridine via a one-pot Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • 2-Bromopyridine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), 2-bromopyridine (1.2 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and potassium phosphate (2.0 equiv) to the Schlenk tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the boronic acid should be in the range of 0.1-0.5 M.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Causality and Rationale Behind Experimental Choices
  • Catalyst System (Pd(OAc)₂ and XPhos): The combination of a palladium source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for cross-coupling reactions involving sterically hindered boronic acids and aryl halides.[5] XPhos facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant protodeboronation of the boronic acid, a common side reaction with ortho-substituted arylboronic acids.[2][5]

  • Solvent System (Dioxane/Water): The use of a polar aprotic solvent like dioxane with a small amount of water is crucial. Water helps to dissolve the base and facilitates the transmetalation process. Anhydrous conditions should be maintained to the extent possible to prevent hydrolysis of the boronic acid.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent catalyst degradation and ensure high catalytic activity.

Data Presentation: Expected Yields and Reaction Parameters

The efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic nature of the coupling partners. The following table provides a summary of typical reaction conditions and expected yields for the coupling of this compound with various aryl halides.

Coupling Partner (Ar-X)Substituent NatureCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
4-BromoacetophenoneElectron-withdrawingPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O802-485-95
4-BromotolueneElectron-donatingPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1006-1270-85
2-ChloropyridineHeteroaryl[Pd(cinnamyl)Cl]₂ / XPhosK₃PO₄THF/H₂O804-875-90
1-Bromo-4-nitrobenzeneStrongly electron-withdrawingPd₂(dba)₃ / XPhosK₃PO₄THF/H₂ORT1-2>90

Note: This data is representative and based on established trends for similar Suzuki-Miyaura couplings.[5] Optimal conditions may vary depending on the specific substrates.

Visualization of Experimental Workflow

One_Pot_Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry Schlenk tube B Add reagents: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base A->B C Add anhydrous solvents B->C D Seal vessel and heat (80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and dilute with EtOAc and Water E->F G Extract organic phase F->G H Dry and concentrate G->H I Purify by column chromatography H->I Pure Biaryl Product Pure Biaryl Product I->Pure Biaryl Product

Caption: Experimental workflow for the one-pot Suzuki-Miyaura coupling.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established principles of palladium-catalyzed cross-coupling reactions.[3][4][5] However, every substrate is unique, and optimization is key to achieving the best results.

Self-Validation System:

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any side products.

  • Control Experiments: In case of low yields, running a control reaction without the palladium catalyst can help to rule out a non-catalyzed background reaction. Similarly, a reaction without the boronic acid can confirm its necessity.

  • Characterization: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

By following these validation steps, researchers can ensure the reliability and reproducibility of their results.

References

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. PMC.
  • One-pot parallel synthesis of biaryl compounds. ResearchGate.
  • Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in Medicinal Chemistry. Benchchem.
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science (RSC Publishing).
  • A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
  • One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. MDPI.
  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Benchchem.
  • Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-(Benzyloxy)-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for improving reaction yields when using 2-(Benzyloxy)-3,5-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique steric and electronic properties of this reagent present specific challenges that require careful optimization of reaction parameters.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the coupling of this compound, providing a systematic approach to identifying and resolving the root causes of poor reaction outcomes.

Question 1: My reaction shows very low or no conversion of the starting materials. What are the primary factors to investigate?

Answer: Low or no conversion when using this sterically demanding and electronically modified boronic acid often points to suboptimal reaction kinetics, typically stemming from an inefficient catalyst system or inappropriate reaction conditions. The bulky ortho-benzyloxy group can significantly slow down the crucial transmetalation step of the catalytic cycle.

Probable Causes & Recommended Solutions:

  • Inefficient Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The key is to use a catalyst system that promotes rapid oxidative addition and facilitates transmetalation with the bulky boronic acid.

    • Solution: Employ palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands form highly active, coordinatively unsaturated palladium(0) species that accelerate the catalytic cycle.[2]

  • Suboptimal Base Selection: The base is critical for activating the boronic acid to form the boronate species required for transmetalation.[4][5] However, a base that is too strong or too weak can stall the reaction.

    • Solution: A moderately strong inorganic base is often the best starting point. Potassium phosphate (K₃PO₄) is frequently effective. For more sensitive substrates, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial.

  • Inappropriate Solvent Choice: The solvent must solubilize all components and can influence catalyst activity and stability.[6][7]

    • Solution: Aprotic polar solvents or ethereal solvents are generally preferred. Mixtures like 1,4-dioxane/water, THF/water, or toluene/water often provide a good balance of polarity and solubility.[8][9] The presence of a small amount of water can be crucial for dissolving the base and facilitating the formation of the active boronate species.[6]

Table 1: Recommended Starting Conditions for this compound Coupling
ComponentRecommendation for Aryl Bromides/IodidesRecommendation for Aryl Chlorides (More Challenging)Rationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)G2/G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3) (1-3 mol%)Precatalysts offer better air stability and generate the active Pd(0) species reliably.[2] Aryl chlorides require more active catalyst systems.[10]
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)XPhos or RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, crucial for hindered substrates.[2][11][12]
Base K₃PO₄ (2-3 equivalents)K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Provides sufficient basicity to form the boronate without excessively promoting side reactions.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)t-Amyl alcohol or 1,4-Dioxane/H₂O (4:1)Balances solubility of organic and inorganic reagents.[9][13] t-Amyl alcohol can be effective for challenging couplings.[14]
Temperature 80-110 °C100-120 °CHigher temperatures are often needed to overcome the activation energy for sterically hindered substrates.

Question 2: I'm observing a significant amount of the protodeboronated side product (1-(benzyloxy)-3,5-difluorobenzene). How can I minimize this?

Answer: Protodeboronation is a major competing pathway, especially with electron-deficient boronic acids like this one.[15][16] The electron-withdrawing fluorine atoms make the C-B bond more susceptible to cleavage under the basic reaction conditions.[17]

Probable Causes & Recommended Solutions:

  • Base-Mediated Decomposition: The base required for the Suzuki coupling can also catalyze the protodeboronation reaction.[18]

    • Solution 1: Use a Milder Base: Switch from strong bases like NaOH to weaker inorganic bases such as K₂CO₃ or even potassium fluoride (KF).

    • Solution 2: Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction (typically 2 equivalents).

    • Solution 3: Biphasic Conditions: Using a biphasic solvent system (e.g., toluene/water) can limit the concentration of the boronic acid in the aqueous base phase, thereby reducing the rate of protodeboronation.[18]

  • Prolonged Reaction Time / High Temperature: The longer the boronic acid is exposed to basic conditions at high temperatures, the more protodeboronation will occur.[15]

    • Solution: Use a highly active catalyst system (see Table 1) that allows the reaction to proceed to completion at a lower temperature or in a shorter time frame. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Inherent Instability of the Boronic Acid:

    • Solution: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[16][19] These esters are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions.

Question 3: My main impurity is the homocoupled product of the boronic acid. What causes this and how can it be prevented?

Answer: Homocoupling of the boronic acid to form a symmetric biaryl is another common side reaction. This process is typically mediated by palladium and often exacerbated by the presence of oxygen.[18][20]

Probable Causes & Recommended Solutions:

  • Presence of Oxygen: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in an oxidative cycle that leads to homocoupling.[20]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed before use by methods such as sparging with an inert gas for 20-30 minutes or using several freeze-pump-thaw cycles.

  • Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may preferentially react with the boronic acid.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. Ensure the chosen catalyst system is highly active for the specific aryl halide used (especially for aryl chlorides).

Deeper Dive: Frequently Asked Questions (FAQs)

Q1: Why are bulky, electron-rich phosphine ligands or NHCs so critical for this specific substrate?

Bulky ligands, like SPhos and XPhos, create a sterically crowded environment around the palladium center. This promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step.[2] Furthermore, their electron-donating nature increases the electron density on the palladium, which facilitates the oxidative addition of the aryl halide and accelerates the final reductive elimination step to release the product.[10] This overall acceleration of the productive catalytic cycle helps it outcompete side reactions like protodeboronation.

Q2: When should I convert my boronic acid to a more stable boronic ester?

You should consider converting to a pinacol or MIDA boronic ester under the following circumstances:

  • When you have exhausted optimization of the base, catalyst, and solvent, but protodeboronation still results in yields below 50-60%.

  • If the boronic acid needs to be stored for an extended period, as esters are generally more shelf-stable.[19]

  • In complex, multi-step syntheses where the boronic acid functional group must endure various reaction conditions before the final coupling step.

Q3: What is the role of water in the solvent system? Is it always required?

Water plays several beneficial roles. It helps dissolve the inorganic base (e.g., K₃PO₄), which is often crucial for the reaction to proceed.[9] It can also participate in the catalytic cycle by facilitating the formation of a palladium-hydroxo species, [Ar-Pd(OH)L₂], which is highly reactive towards the boronic acid in the transmetalation step.[4] While not always strictly necessary, a small amount of water in solvents like dioxane or THF often leads to faster and more reliable reactions.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle```dot

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)-X L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Biaryl [label="Ar-Pd(II)-Ar' L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Product)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Ar-X "]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label=" + Ar'-B(OR)₂\n + Base "]; Transmetal -> PdII_Biaryl; PdII_Biaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration "]; }

Caption: A decision tree for systematic troubleshooting.

Optimized Experimental Protocol

This protocol is a robust starting point for the coupling of this compound with a typical aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3 precatalyst, and K₃PO₄.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL).

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product. [1][14]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 83(15), 8085–8092. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • ResearchGate. Sterically hindered Suzuki–Miyaura cross-coupling: Ligand and base effect. [Link]
  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
  • ResearchGate. The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with.... [Link]
  • ResearchGate. (PDF)
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?[Link]
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
  • ResearchGate. (PDF) Preformed Pd(II)
  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • National Institutes of Health.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
  • Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
  • Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • Borates Today. (2021, December 17). Boron Suzuki Coupling. [Link]
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?[Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,5-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions. [Link]
  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
  • “Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
  • Journal of the American Chemical Society.
  • Semantic Scholar. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides.... [Link]

Sources

Preventing protodeboronation of 2-(Benzyloxy)-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzyloxy)-3,5-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing protodeboronation, a common side reaction that can impede synthetic success.

Introduction: Understanding the Challenge

This compound is a valuable reagent in cross-coupling reactions, prized for the functionalities it introduces. However, its unique electronic and steric profile—featuring an electron-donating ortho-benzyloxy group and two electron-withdrawing fluorine atoms—makes it particularly susceptible to protodeboronation. This process involves the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of 1-(benzyloxy)-2,4-difluorobenzene as a byproduct, ultimately reducing the yield of your desired product.

Protodeboronation is highly dependent on reaction conditions.[1] For many arylboronic acids, this undesired reaction is accelerated under basic conditions, which are often required for efficient Suzuki-Miyaura coupling.[2][3][4] The key to success lies in optimizing conditions to ensure the rate of the desired cross-coupling reaction significantly outpaces the rate of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What are the visual or analytical signs of protodeboronation?

A1: The most definitive sign of protodeboronation is the detection of the corresponding arene byproduct, 1-(benzyloxy)-2,4-difluorobenzene, in your reaction mixture. This can be identified using techniques such as:

  • GC-MS or LC-MS: Look for a mass corresponding to the byproduct.

  • ¹H or ¹⁹F NMR Spectroscopy: The appearance of characteristic signals for 1-(benzyloxy)-2,4-difluorobenzene that are distinct from your starting material and desired product.

  • TLC: You may observe a new spot corresponding to the less polar byproduct. A low yield of the desired coupled product, despite consumption of the starting aryl halide, is also a strong indicator.

Q2: How does the benzyloxy group at the ortho position affect stability?

A2: The ortho-benzyloxy group has two main competing effects. As an electron-donating group, it increases the electron density on the aromatic ring, which can make the ipso-carbon more susceptible to protonation, a key step in some protodeboronation pathways. Additionally, its steric bulk can hinder the approach of the palladium catalyst for the desired transmetalation step in Suzuki coupling. This slowing of the productive reaction can provide a larger window of opportunity for the undesired protodeboronation to occur.[5]

Q3: Is this compound stable during storage?

A3: Like many boronic acids, this compound can be sensitive to atmospheric moisture.[6][7] Over time, it can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[8] While this process is often reversible upon exposure to water, it is best practice to store the reagent under an inert atmosphere (nitrogen or argon) in a cool, dry place to ensure its integrity.

Q4: Should I be concerned about the purity of my solvents and reagents?

A4: Absolutely. The presence of excess water can facilitate protodeboronation by acting as a proton source.[5][9] It is crucial to use anhydrous solvents and ensure all reagents are as dry as possible. For particularly sensitive reactions, consider using freshly distilled solvents or those from a solvent purification system.[10]

Troubleshooting Guide: Low Yield and Byproduct Formation

This section provides a systematic approach to troubleshooting experiments where protodeboronation is suspected.

Problem 1: Significant Formation of 1-(Benzyloxy)-2,4-difluorobenzene

This is a classic sign that the rate of protodeboronation is competitive with or exceeding the rate of your desired cross-coupling reaction.

troubleshooting_flow start High Protodeboronation Detected base Evaluate the Base start->base temp Assess Reaction Temperature base->temp No strong_base Using Strong Base? (e.g., NaOH, KOH) base->strong_base Yes catalyst Optimize Catalyst System temp->catalyst No high_temp High Temperature? (> 90 °C) temp->high_temp Yes boron_source Consider Boronic Ester catalyst->boron_source No slow_catalyst Inefficient Catalyst? catalyst->slow_catalyst Yes acid_form Using Boronic Acid? boron_source->acid_form Yes success Problem Resolved boron_source->success No mild_base Switch to Milder Base (K₃PO₄, K₂CO₃, Cs₂CO₃) strong_base->mild_base mild_base->temp lower_temp Lower Temperature (60-80 °C) high_temp->lower_temp lower_temp->catalyst active_catalyst Use High-Activity Pre-catalyst + Buchwald Ligand (e.g., SPhos) slow_catalyst->active_catalyst active_catalyst->boron_source ester_form Use Pinacol or MIDA Ester acid_form->ester_form ester_form->success

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Issue Underlying Cause Recommended Action
Use of Strong Bases High pH environments significantly accelerate the formation of the more reactive arylboronate anion, which is prone to protodeboronation.[2][4]Switch to milder inorganic bases such as finely ground K₃PO₄, K₂CO₃, or Cs₂CO₃. These bases are effective in promoting the catalytic cycle while minimizing the rate of protodeboronation.[9][11]
High Reaction Temperature Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation pathway.[11]Operate at the lowest effective temperature. For many Suzuki couplings, a range of 60-80 °C is sufficient, especially when using a highly active catalyst system.[9]
Inefficient Catalysis A slow catalytic cycle means the boronic acid is exposed to potentially degrading basic conditions for an extended period.Employ a highly active palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos). These systems can dramatically accelerate the rate of cross-coupling.[1][11]
Presence of Water Water acts as the proton source for the cleavage of the C-B bond.Use anhydrous solvents and reagents. Consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge trace amounts of water.[9]
Problem 2: Reagent Instability and Inconsistent Results

If you observe degradation of the boronic acid even before the reaction is complete, or if results are not reproducible, consider the stability of the boronic acid itself.

  • Use a Boronic Ester Derivative: Converting the boronic acid to its pinacol or MIDA ester can significantly enhance its stability.[1][12] These esters are generally more robust to protodeboronation. The MIDA (N-methyliminodiacetic acid) boronates are particularly stable and can be used in "slow-release" strategies where the active boronic acid is generated in situ.[1]

  • Optimize Reagent Addition Order: In some cases, pre-mixing the palladium catalyst and the base at elevated temperatures before adding the sensitive boronic acid can lead to catalyst deactivation or conditions that promote protodeboronation upon addition. A study on a similar process showed that pre-mixing the [¹⁸F]fluoride with the precursor before adding the catalyst improved outcomes.[13] Consider adding the this compound last, or as a solution over a short period.

Recommended Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize protodeboronation.

Reagents and Setup
  • Reaction Vessel: Oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Atmosphere: The reaction should be set up and run under an inert atmosphere (Argon or Nitrogen).

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • This compound (1.2–1.5 equiv)

    • Palladium Pre-catalyst (e.g., SPhos-Pd-G3, 1–3 mol%)

    • SPhos ligand (1–3 mol%)

    • Base: Finely ground K₃PO₄ (2.0–3.0 equiv)

    • Solvent: Anhydrous 1,4-dioxane or Toluene/Water mixture (e.g., 10:1)

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried reaction vessel, add the aryl bromide, palladium pre-catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Boronic Acid Addition: Add the this compound as a solid.

  • Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block set to 60–80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the aryl bromide and the formation of both the desired product and the 1-(benzyloxy)-2,4-difluorobenzene byproduct.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Competing Pathways

The following diagram illustrates the critical competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.

reaction_pathways cluster_suzuki Suzuki-Miyaura Coupling (Desired) cluster_proto Protodeboronation (Undesired) ArBOH2 Ar-B(OH)₂ (Starting Material) Suzuki_Product Ar-Ar' (Desired Product) ArBOH2->Suzuki_Product Transmetalation Reductive Elimination Protodeboronation_Product Ar-H (Byproduct) ArBOH2->Protodeboronation_Product Protonolysis of C-B bond ArX Ar'-X (Coupling Partner) ArX->Suzuki_Product Pd_cat Pd(0) Catalyst Pd_cat->Suzuki_Product Base Base (e.g., K₃PO₄) Base->Suzuki_Product Base->Protodeboronation_Product Accelerates Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->Protodeboronation_Product

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

By carefully selecting a mild base, a highly active catalyst, and a lower reaction temperature, you can favor the desired Suzuki-Miyaura pathway and achieve high yields of your target compound.

References

  • Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. LJMU Research Online.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia.
  • ResearchGate. (n.d.). Protodeboronation and its application in synthesis. ResearchGate.
  • Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine.
  • Riddell, S. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • CRO SPLENDID LAB. (n.d.). This compound. CRO SPLENDID LAB.
  • PubChem. (n.d.). This compound. PubChem.
  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. PubMed.
  • Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley.

Sources

Technical Support Center: Purification of Products from 2-(Benzyloxy)-3,5-difluorophenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-3,5-difluorophenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific purification challenges encountered during your experiments. Our goal is to synthesize technical accuracy with field-proven insights to help you achieve the highest purity for your target compounds.

Section 1: Identifying the Challenge: Common Impurities & Side Products

A successful purification strategy begins with understanding the potential impurities in your crude reaction mixture. Reactions involving this compound, most commonly Suzuki-Miyaura cross-couplings, can generate a predictable set of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after my coupling reaction?

You should anticipate several classes of impurities. The most prevalent are:

  • Homocoupled Boronic Acid: A symmetrical biaryl formed from the coupling of two molecules of this compound. This is often a significant byproduct.[1]

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide partner.

  • Palladium Catalyst Residues: The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and its degradation products can persist as finely divided black solids or soluble complexes.[2]

  • Protodeboronation Byproduct: The boronic acid group can be replaced by a hydrogen atom, yielding 1-(benzyloxy)-2,4-difluorobenzene. This side reaction is common for boronic acids, especially under basic conditions.[3][4]

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates) are typically removed during the initial aqueous work-up.[2]

Q2: Why is the homocoupled dimer of the boronic acid a persistent issue?

Homocoupling is a common side reaction in Suzuki-Miyaura couplings, primarily caused by the presence of dissolved oxygen or the use of a Palladium(II) precatalyst.[1][3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[1] The resulting symmetrical dimer often has a polarity very similar to the desired cross-coupled product, making it particularly challenging to separate by standard column chromatography.[1]

Q3: What does palladium contamination look like, and why is its removal critical?

Palladium contamination can appear as a fine black or grey precipitate (palladium black) or give the organic solution a faint orange, brown, or grey tinge.[5] For applications in drug development, removing palladium to parts-per-million (ppm) levels is non-negotiable due to its toxicity and regulatory limits on heavy metals in active pharmaceutical ingredients (APIs).[6] Furthermore, residual palladium can catalyze decomposition of the purified product upon storage or in subsequent reaction steps.

Table 1: Common Impurities and Their Characteristics
ImpuritySourceTypical TLC Appearance
Desired Product Cross-couplingSingle spot, UV active
Homocoupled DimerSide reaction of boronic acidSpot with Rf very close to the product, UV active
Unreacted Aryl HalideStarting MaterialSeparate spot, UV active
Unreacted Boronic AcidStarting MaterialOften streaks or stays at the baseline, UV active
Protodeboronation ProductSide reaction of boronic acidSeparate spot, often less polar than product, UV active
Palladium ResiduesCatalystFine black solid at baseline or streaking discoloration

Section 2: Purification Strategy: A Decision-Making Workflow

Navigating the purification process can be streamlined by following a logical workflow. The choice of technique depends on the physical properties of your product and the nature of the impurities.

Purification_Workflow start Crude Reaction Mixture celite_filtration Aqueous Work-up & Filter through Celite® Pad start->celite_filtration is_solid Is Product a Solid? celite_filtration->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No / Oily Residue   recrystal_ok Is Product Pure? recrystallize->recrystal_ok recrystal_ok->chromatography No / Impure   pd_check Is Residual Pd a Concern (e.g., for API synthesis)? recrystal_ok->pd_check  Yes chromatography->pd_check scavenger Treat with Scavenger Resin or Activated Carbon pd_check->scavenger  Yes end Pure Product pd_check->end No   end2 Pure Product scavenger->end2

Sources

Technical Support Center: Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the common side reactions associated with ortho-substituted phenylboronic acids. This document is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. The unique steric and electronic environment created by ortho-substituents presents distinct challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maximize your reaction success and minimize unwanted byproducts.

The Challenge of the Ortho Position

The proximity of a substituent to the boronic acid moiety introduces significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst, slowing the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] When the desired productive reaction slows, competing degradation pathways and side reactions become more prominent.[1] This guide will address the three most common failure modes: Protodeboronation, Oxidative Homocoupling, and Boroxine Formation.

Side Reaction Deep Dive: Protodeboronation

Protodeboronation is the undesired cleavage of the C–B bond, which is replaced by a C–H bond, resulting in the loss of your starting material and the formation of a simple arene byproduct.[3] This is often a major source of yield loss, especially with sterically hindered or electron-rich substrates.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation? A1: It is a chemical reaction where a proton replaces the boronic acid group on your phenyl ring (Ar-B(OH)₂ → Ar-H).[3] This is an irreversible process that consumes your starting material.

Q2: What are the primary drivers of protodeboronation in my reaction? A2: The main drivers are the presence of protic sources (like water or alcohols), the basicity of the reaction medium, and elevated temperatures.[3][4] Base-catalyzed pathways are particularly common in Suzuki-Miyaura couplings, which are run under basic conditions.[5] For certain substrates, like phenol boronic acids, water plays a direct and critical role in the mechanism.[6]

Q3: Are ortho-substituted phenylboronic acids more susceptible? A3: Yes, the steric hindrance from the ortho-substituent can slow the rate of the desired cross-coupling, giving the competing protodeboronation reaction more time to occur.[1][7]

Troubleshooting Protodeboronation
Problem Potential Cause Recommended Solution & Rationale
High levels of Ar-H byproduct detected by LC-MS or GC-MS. Excess water or protic solvent. Use anhydrous solvents (e.g., dioxane, toluene, THF) and dry reagents. While Suzuki couplings often require some water for base solubility and catalyst efficiency, excessive amounts can accelerate protodeboronation. Start with minimal water and optimize.
Reaction fails with electron-rich or sterically bulky substrates. Base-mediated decomposition is faster than cross-coupling. Switch to a weaker, non-nucleophilic base. Strong bases like NaOH or KOH can create a high concentration of the more reactive boronate anion, which is prone to protonolysis.[5] Try K₂CO₃, K₃PO₄, or Cs₂CO₃, which provide sufficient basicity for the catalytic cycle with less background decomposition.[8]
Decomposition occurs even with careful solvent and base selection. Thermal instability. Reduce the reaction temperature. Many modern, highly active palladium catalysts and ligands can operate efficiently at lower temperatures (e.g., 60-80 °C instead of >100 °C), which will significantly slow the rate of protodeboronation.[8]
Inherently unstable boronic acid (e.g., some heterocyclic analogs). Rapid intrinsic decomposition. Employ a "slow-release" strategy. Convert the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[3][9] These derivatives slowly hydrolyze under the reaction conditions to release a low, steady concentration of the active boronic acid, keeping its decomposition minimal.[3][5]
Mechanistic Insight: Protodeboronation Pathway

The mechanism is highly dependent on pH and the substrate. A common base-catalyzed pathway is depicted below.

Protodeboronation Base-Catalyzed Protodeboronation BA Ar-B(OH)₂ (ortho-Substituted) Boronate [Ar-B(OH)₃]⁻ (Boronate Anion) BA->Boronate Boronate->BA TS Transition State Boronate->TS + H₂O (Proton Source) Product Ar-H (Protodeboronated Product) TS->Product Rate-Limiting Step (C-B Cleavage) BoricAcid B(OH)₃ TS->BoricAcid

Caption: Base-catalyzed protodeboronation of an arylboronic acid.

Side Reaction Deep Dive: Oxidative Homocoupling

This side reaction produces a biaryl dimer of your starting material (Ar-Ar) instead of the desired cross-coupled product (Ar-Ar'). It is a common byproduct in Suzuki-Miyaura reactions and is often mediated by oxygen.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is oxidative homocoupling? A1: It is the coupling of two molecules of your boronic acid to form a symmetrical biaryl (2 x Ar-B(OH)₂ → Ar-Ar). This consumes your starting material and introduces a potentially difficult-to-remove impurity.

Q2: My reaction is turning black and I see Ar-Ar byproduct. What's happening? A2: This often indicates the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a non-productive catalytic cycle with two molecules of the boronic acid to generate the homocoupled product and palladium black (insoluble Pd metal), which deactivates your catalyst.[8]

Q3: Can the catalyst itself cause homocoupling? A3: Yes. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), its reduction to the active Pd(0) state can sometimes be coupled with the homocoupling of the boronic acid, especially at the start of the reaction before the aryl halide has fully engaged in the catalytic cycle.

Troubleshooting Oxidative Homocoupling
Problem Potential Cause Recommended Solution & Rationale
Significant Ar-Ar byproduct formation. Oxygen contamination. Implement rigorous deoxygenation. Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use freeze-pump-thaw cycles (at least 3x) for the most sensitive reactions. Ensure your entire reaction setup is under a positive pressure of inert gas.[8]
Reaction is sluggish and homocoupling is high. Inefficient catalyst or ligand. Use bulky, electron-rich phosphine ligands. Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition and reductive elimination steps.[11] A faster productive cycle outcompetes the homocoupling pathway.
Homocoupling occurs primarily at the beginning of the reaction. Issues with Pd(II) precatalyst reduction. Use a Pd(0) source directly. Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active oxidation state and do not require an in-situ reduction step that can trigger homocoupling.[8][12] Alternatively, use modern, well-defined precatalysts (e.g., Buchwald G3/G4 palladacycles) that are designed for clean and rapid activation.
High catalyst loading seems to worsen the problem. More sites for oxidative damage. Optimize catalyst loading. While tempting to add more catalyst to a slow reaction, this can sometimes increase side reactions. Aim for the lowest effective catalyst loading (typically 0.5–2 mol%) once other parameters are optimized.
Mechanistic Insight: Oxygen-Mediated Homocoupling

A simplified cycle showing how oxygen can trigger homocoupling.

Homocoupling Oxygen-Mediated Homocoupling Cycle cluster_cycle Non-Productive Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_O2 Pd(II) Species Pd0->PdII_O2 O₂ (Oxidant) PdII_Ar1 Ar-Pd(II)-X PdII_O2->PdII_Ar1 + ArB(OH)₂ - B(OH)₃ PdII_Ar2 Ar-Pd(II)-Ar PdII_Ar1->PdII_Ar2 + ArB(OH)₂ - B(OH)₃ PdII_Ar2->Pd0 Regenerates Pd(0) Product Ar-Ar (Homocoupled Product) PdII_Ar2->Product Reductive Elimination

Caption: A plausible pathway for oxygen-induced homocoupling.

Side Reaction Deep Dive: Trimerization to Boroxines

Phenylboronic acids exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[13] This is a dehydration reaction that can impact reagent stoichiometry and solubility.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine? A1: A boroxine is a stable six-membered ring formed from the condensation of three boronic acid molecules with the loss of three molecules of water.[13][14]

Q2: Is my solid boronic acid actually a boroxine? A2: It's very likely a mixture. In the solid state, especially after drying or prolonged storage, the equilibrium often favors the boroxine.[9][15] It is common for commercial boronic acids to contain significant amounts of the corresponding boroxine.

Q3: Does boroxine formation prevent my reaction from working? A3: Not necessarily. The formation of boroxine is a reversible equilibrium.[16] In many Suzuki-Miyaura protocols where water is present (either added or from the base), the boroxine can hydrolyze in situ back to the active monomeric boronic acid.[14] However, in strictly anhydrous conditions, the boroxine may be the dominant species and could exhibit different reactivity.

Q4: How do ortho-substituents affect boroxine formation? A4: The steric bulk of an ortho-substituent can destabilize the planar boroxine ring.[16] This often means that ortho-substituted phenylboronic acids have a lower tendency to form boroxines compared to their meta- or para-substituted counterparts.[16]

Troubleshooting Boroxine-Related Issues
Problem Potential Cause Recommended Solution & Rationale
Inconsistent reaction results or difficulty weighing the reagent. Unknown boronic acid/boroxine ratio. The molecular weight of the boroxine is different from three times the monomer. For critical applications, you can analyze a sample by ¹H NMR to estimate the ratio or simply assume it is fully converted to the boroxine for stoichiometric calculations, as this is often the major component in the solid state.
Reagent is poorly soluble in the reaction solvent. Boroxine may have different solubility. If the boroxine is less soluble, ensure your reaction conditions (e.g., presence of a small amount of water, base) are sufficient to hydrolyze it back to the more soluble boronic acid/boronate species at the start of the reaction. Gentle heating can also help.
Reaction fails under strictly anhydrous conditions. Boroxine is not reactive or cannot hydrolyze. If your specific protocol requires anhydrous conditions and is failing, the boroxine may not be a suitable substrate. In this case, consider converting the boronic acid to a boronate ester (e.g., pinacol ester), which does not form boroxines and is well-suited for anhydrous couplings.[5]
Mechanistic Insight: The Boronic Acid-Boroxine Equilibrium

This is a dynamic, reversible process driven by the presence or absence of water.

Boroxine Boronic Acid ⇌ Boroxine Equilibrium BA 3 x Ar-B(OH)₂ (Boronic Acid Monomer) Boroxine [ArBO]₃ (Boroxine Trimer) BA->Boroxine Boroxine->BA

Caption: The reversible equilibrium between boronic acid and its boroxine.

General Troubleshooting Workflow & Recommended Protocol

When a reaction with an ortho-substituted phenylboronic acid yields poor results, a systematic approach is crucial.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Multiple Byproducts Check_Reagents 1. Verify Reagent Purity (Boronic Acid, Halide, Solvent) Start->Check_Reagents Analyze_Byproducts 2. Analyze Crude Mixture (LC-MS, NMR) Check_Reagents->Analyze_Byproducts Is_Protodeboronation Is Ar-H the Major Byproduct? Analyze_Byproducts->Is_Protodeboronation Is_Homocoupling Is Ar-Ar the Major Byproduct? Is_Protodeboronation->Is_Homocoupling No Solve_Proto Action: Weaker Base, Lower Temp, Anhydrous Solvent, or MIDA Ester Is_Protodeboronation->Solve_Proto Yes Is_StartingMaterial Unreacted Starting Material? Is_Homocoupling->Is_StartingMaterial No Solve_Homo Action: Degas Rigorously, Use Pd(0) Source, Use Bulky Ligand Is_Homocoupling->Solve_Homo Yes Solve_Reactivity Action: Stronger Base, Higher Temp, More Active Catalyst/Ligand Is_StartingMaterial->Solve_Reactivity Yes End Reaction Optimized Is_StartingMaterial->End No Solve_Proto->End Solve_Homo->End Solve_Reactivity->End

Caption: Systematic workflow for troubleshooting difficult couplings.

Protocol: Robust Suzuki-Miyaura Coupling of a Sterically Hindered System

This protocol is designed to minimize the common side reactions when coupling an ortho-substituted phenylboronic acid with an aryl bromide.

Reagents & Equipment:

  • ortho-Substituted Phenylboronic Acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Buchwald G3 Palladacycle Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Buchwald Ligand (e.g., XPhos) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or reaction vial with septum, stir bar, inert gas line (Argon or N₂)

Step-by-Step Methodology:

  • Preparation: Bake all glassware overnight and cool under vacuum. Finely grind the K₃PO₄ base with a mortar and pestle and dry in a vacuum oven.

  • Solvent Degassing: Sparge the anhydrous dioxane with argon for 30-45 minutes to remove dissolved oxygen.

  • Vessel Charging: To the reaction vessel, add the aryl bromide, ortho-substituted phenylboronic acid, K₃PO₄, palladacycle, and ligand.

    • Rationale: Adding all solids together minimizes exposure to the atmosphere.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with argon three times. Maintain a positive pressure of argon for the duration of the reaction.

    • Rationale: This is the most critical step for preventing oxidative homocoupling.[8]

  • Solvent Addition: Add the degassed dioxane via syringe.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80 °C in a pre-heated oil bath.

    • Rationale: A lower temperature minimizes thermal protodeboronation.[8] The highly active catalyst system allows for efficient coupling without requiring high heat.[17]

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by LC-MS or TLC. Look for the disappearance of the aryl bromide and the appearance of the product peak.

  • Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black and salts. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Analytical Methods for Detecting Side Products

Properly identifying byproducts is the first step in troubleshooting.

Technique Application Advantages Challenges/Considerations
HPLC / UPLC-MS Quantitative analysis of reaction components (starting materials, product, byproducts).[18]High sensitivity and resolution. Provides mass information for identifying unknown peaks.[18]On-column degradation of boronic acids can occur. Use aprotic sample diluents (ACN, THF) and fast gradients to minimize this.[18][19]
¹H and ¹¹B NMR Structural confirmation of isolated products and byproducts.Provides definitive structural information. ¹¹B NMR is highly specific for observing changes to the boron center (e.g., acid vs. ester vs. boroxine).[18]Requires isolation of byproducts for clean spectra. Can be used on crude mixtures for qualitative assessment.
GC-MS Analysis of volatile byproducts, especially the protodeboronated Ar-H compound.Excellent for separating and identifying small, volatile molecules.Boronic acids themselves are not volatile and require derivatization.
TLC with Staining Rapid, qualitative reaction monitoring.Fast and inexpensive.A curcumin-based stain can be used to specifically visualize boron-containing spots (boronic acids) as a red-colored complex.[20]

Storage and Handling of Boronic Acids

Proper storage is essential to ensure the integrity and reactivity of your reagents.

  • Store Cool and Dry: Keep boronic acids in a tightly sealed container in a desiccator or a dry box at room temperature or refrigerated. Avoid exposure to atmospheric moisture, which can hydrolyze boroxines back to the acid or promote other forms of decomposition.

  • Protect from Light: Some boronic acids are light-sensitive. Store them in amber vials or in the dark.

  • Inert Atmosphere: For particularly unstable boronic acids (e.g., 2-pyridylboronic acid), store under an inert atmosphere (argon or nitrogen) and in a freezer.[9]

  • Consider Derivatives: If you frequently work with an unstable boronic acid, consider purchasing or preparing its pinacol or MIDA ester derivative for long-term storage.[9] These are generally much more stable crystalline solids.

References
  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Tech Support. URL
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL
  • Bull, J. A., et al. (2011). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 3(5), 1123-1126. URL
  • Cheon, C. H., et al. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. The Journal of Organic Chemistry, 78(23), 12154-12160. URL
  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(19), 10146-10161. URL
  • Wikipedia. (n.d.).
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. URL
  • Li, W., et al. (2014). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 96, 294-301. URL
  • Preshlock, S., et al. (2016). Suppressing Protodeboronation in Cu-Mediated ¹⁸F/¹⁹F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry - A European Journal, 22(34), 12050-12059. URL
  • Sreenivas, N., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(10), 3293-3299. URL
  • Billingsley, K. L., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 787-790. URL
  • Köhler, K., et al. (2017). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 46(1), 12-36. URL
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. URL
  • Zhang, L., & Zhang, Y. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(4), 405-409. URL
  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • Leśnik, U., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 25(18), 4129. URL
  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686-2696. URL
  • Tokunaga, Y., et al. (2007). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the American Chemical Society, 129(46), 14249-14254. URL
  • Batey, R. A., & Quach, T. D. (2001). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 57(37), 7829-7854. URL
  • Wang, D., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycle. Journal of the American Chemical Society, 139(7), 2633-2636. URL
  • Cioslowski, J., et al. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
  • Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. URL
  • Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Journal of Synthetic Organic Chemistry, Japan, 71(10), 1032-1041. URL
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16541. URL
  • Zhang, L., & Zhang, Y. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Royal Society of Chemistry. URL
  • Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. URL
  • ResearchGate. (n.d.).
  • Yamamoto, H., & Ishihara, K. (2012). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • ResearchGate. (n.d.). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. URL
  • Wang, D., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(7), 2633-2636. URL
  • Wikipedia. (n.d.). Phenylboronic acid. URL
  • Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. URL
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Tech Support. URL
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ResearchGate. (n.d.). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. URL
  • White, C. J., et al. (2015). Formation of hydrazones and stabilized boron–nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Organic & Biomolecular Chemistry, 13(31), 8456-8464. URL
  • Reddit. (2018).
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem Tech Support. URL
  • Klíma, J., et al. (2010). ortho-(Aminomethyl)phenylboronic acids-synthesis, structure and sugar receptor activity. Arkivoc, 2010(9), 196-207. URL
  • Soares, M. A., et al. (2021).
  • ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. URL
  • Lab Alley. (n.d.). How to Store Boric Acid. URL

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-(Benzyloxy)-3,5-difluorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(benzyloxy)-3,5-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of this particular substrate. Here, we will move beyond generic protocols to provide in-depth, field-proven insights into optimizing your catalyst loading and overall reaction conditions.

The structure of this compound presents a unique combination of steric hindrance from the ortho-benzyloxy group and electronic effects from the two fluorine atoms. These features can significantly influence catalyst activity, reaction rates, and the prevalence of side reactions. This guide is structured to address the most common issues encountered in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges associated with using this compound in Suzuki-Miyaura couplings?

The primary challenges stem from the molecule's structure:

  • Steric Hindrance: The bulky ortho-benzyloxy group can impede the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle.[1][2] This can slow down the reaction and may require more forcing conditions or specialized catalysts.

  • Electronic Effects: The two electron-withdrawing fluorine atoms increase the acidity of the boronic acid, which can make it more susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4][5] This is particularly problematic under the basic conditions required for the Suzuki coupling.[3][6]

  • Protodeboronation: This is a significant competing pathway that reduces the yield of the desired cross-coupled product.[3][4][5] The electron-deficient nature of the aryl ring exacerbates this issue.[4]

Q2: What is a good starting point for catalyst loading with this substrate?

For initial screening, a catalyst loading of 1-2 mol% of a palladium(0) source is a common and effective starting point.[6] However, due to the potentially challenging nature of this substrate, it's often beneficial to start with a slightly higher loading and then optimize downwards once successful coupling is achieved. For particularly difficult couplings, loadings up to 5 mol% may be necessary.[7]

Q3: Which palladium catalysts are generally recommended for this type of sterically hindered and electron-deficient boronic acid?

For substrates like this compound, catalysts that are both highly active and resistant to deactivation are preferred. Bulky, electron-rich phosphine ligands are often beneficial.[8] Consider the following:

  • Palladium(II) Pre-catalysts with Buchwald Ligands: Pre-catalysts like (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (SPhos-G3) or similar biarylphosphine-based pre-catalysts are highly active and can facilitate coupling at lower temperatures, which helps to minimize protodeboronation.[6][8]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classic, air-sensitive but often effective catalyst. It can be a good starting point for initial trials, though more modern catalysts may offer better performance for this specific substrate.[9]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a robust and versatile catalyst that is often effective for a range of Suzuki couplings.[10]

Catalyst SystemTypical Loading (mol%)Key Advantages
Pd(II) Pre-catalysts (e.g., SPhos-G3)1 - 3High activity, good for sterically hindered substrates.
Pd(PPh₃)₄2 - 5Widely available, well-understood reactivity.
Pd(dppf)Cl₂2 - 5Air-stable, good general-purpose catalyst.

Troubleshooting Guide

Problem 1: Low or no conversion to the desired product.

This is the most common issue and can have multiple root causes. A systematic approach is key to identifying the problem.

Logical Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid Stability: this compound can be susceptible to degradation.[3][5] It's advisable to use a fresh, high-purity sample. Consider storing it under an inert atmosphere and in a desiccator.

    • Aryl Halide Purity: Ensure your aryl halide coupling partner is pure and free of contaminants that could poison the catalyst.

  • Re-evaluate Your Catalyst System:

    • Ligand Choice: The steric bulk of the ortho-benzyloxy group may necessitate a more sterically demanding and electron-rich phosphine ligand to facilitate the reaction.[8] Screening ligands like SPhos or XPhos is a good strategy.

  • Optimize Reaction Conditions:

    • Degassing is Critical: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also degrade phosphine ligands.[5] Ensure all solvents and the reaction vessel are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5]

    • Solvent and Base Screening: The choice of solvent and base is crucial.[11][12][13] A common starting point is a mixture of an organic solvent like toluene, dioxane, or THF with an aqueous base solution.[9][14] Screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ can have a significant impact on the yield.[14]

    • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and protodeboronation.[5] A good starting point is often around 80-100 °C.[9][10] If the reaction is sluggish, a careful, incremental increase in temperature may be beneficial.

Problem 2: Significant formation of 1-(benzyloxy)-3,5-difluorobenzene (Protodeboronation byproduct).

The presence of this byproduct indicates that the protodeboronation of your boronic acid is a significant competing reaction.

Strategies to Minimize Protodeboronation

Caption: Strategies to minimize protodeboronation.

Detailed Solutions:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[8] Switching from a strong base like NaOH to a milder one like K₃PO₄ or Cs₂CO₃ can be effective.

  • Lower the Reaction Temperature: As mentioned, higher temperatures can promote protodeboronation.[5] If you are getting some of your desired product, try running the reaction at a lower temperature for a longer period.

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce protodeboronation.[3] The ester provides a slow, controlled release of the active boronic acid, keeping its concentration low and minimizing the side reaction.[3]

Protocol for Pinacol Ester Formation

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).[3]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.[3]

Problem 3: Formation of biaryl homocoupling byproduct.

The presence of a biaryl product derived from the self-coupling of your boronic acid is another common side reaction.

Minimizing Homocoupling:

  • Strictly Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen.[5] Rigorous degassing of all reagents and the reaction setup is the most effective way to minimize this side reaction.[15]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to suppress homocoupling by keeping its instantaneous concentration low.

Experimental Protocol: Screening for Optimal Catalyst Loading

This protocol provides a general workflow for screening different catalyst loadings to find the optimal conditions for your specific coupling partners.

  • Preparation:

    • In an array of reaction vials, add your aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).

    • To each vial, add a different, precisely weighed amount of the palladium catalyst to achieve the desired mol% (e.g., 0.5%, 1.0%, 1.5%, 2.0%).

    • Add a magnetic stir bar to each vial.

  • Reaction Setup:

    • Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent system to each vial via syringe.

    • Place the vials in a pre-heated aluminum reaction block on a magnetic stirrer hotplate.

  • Monitoring and Analysis:

    • Stir the reactions at the desired temperature.

    • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC, GC-MS, or LC-MS.[16][17]

    • Once the reaction with the highest catalyst loading appears to be complete, or after a predetermined time (e.g., 12-24 hours), cool all reactions to room temperature.

  • Work-up and Yield Determination:

    • Quench each reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layers, concentrate, and determine the yield of the desired product for each catalyst loading, for instance, by ¹H NMR using an internal standard.

By systematically evaluating the impact of catalyst loading, you can identify the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe, thereby improving the cost-effectiveness and sustainability of your synthesis.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Valle, A., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16735-16812.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(12).
  • Hooshmand, S. E., Heidari, B., Sedghi, R., & Varma, R. S. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(13), 3825-3887.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
  • SUZUKI REACTION MONITORING. (n.d.).
  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles | Request PDF. (n.d.).
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (n.d.).
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Preprints.org. (2023). Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.

Sources

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving fluorinated boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these often-problematic but highly valuable reagents. The electron-withdrawing nature of fluorine atoms, which imparts desirable properties to target molecules, also introduces unique stability and reactivity challenges for the boronic acid functional group.[1]

This resource is structured as a series of frequently asked questions (FAQs) to directly address common failure modes. We will delve into the mechanistic reasons behind these issues and provide field-proven strategies and detailed protocols to help you achieve successful couplings.

Frequently Asked questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a fluorinated boronic acid is giving very low to no yield of the desired product. What are the primary suspects?

When a Suzuki-Miyaura reaction with a fluorinated boronic acid fails, the issue often traces back to the inherent instability and modified reactivity of the boronic acid itself. The strong electron-withdrawing effect of fluorine atoms makes the boron atom more electrophilic and susceptible to degradation pathways that are less common with electron-rich or neutral boronic acids.

There are two primary, often interconnected, culprits for reaction failure:

  • Protodeboronation: This is the most common side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond, effectively destroying your starting material.[2] This process is highly dependent on the reaction conditions, particularly the presence of a proton source (like water) and the strength of the base.[3] Polyfluorinated arylboronic acids are notoriously prone to this side reaction.[4][5]

  • Slow or Inefficient Transmetalation: The electron-deficient nature of the fluorinated aryl ring reduces its nucleophilicity. This can significantly slow down the transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.[6] When this productive step is slow, the competing protodeboronation pathway has more time to occur, leading to low yields.

A general troubleshooting workflow should be your first point of reference.

G start Reaction Failure (Low/No Yield) check_reagents 1. Assess Reagent Quality - Boronic acid purity? - Stored correctly? - Catalyst/ligand active? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Atmosphere inert? - Solvents degassed? - Base appropriate? check_reagents->check_conditions sub_protodeboronation Side Product Analysis: Protodeboronation Observed? check_conditions->sub_protodeboronation sub_no_reaction Side Product Analysis: Starting Materials Unchanged? sub_protodeboronation->sub_no_reaction No action_protodeboronation Implement Strategies to Minimize Protodeboronation (See Q2) sub_protodeboronation->action_protodeboronation Yes action_catalyst Optimize Catalyst System - Increase catalyst loading - Screen different ligands - Use robust precatalyst (See Q4) sub_no_reaction->action_catalyst Yes action_conditions Modify Reaction Conditions - Increase temperature - Use stronger base/different solvent (See Q5) sub_no_reaction->action_conditions No

Caption: Troubleshooting workflow for failed couplings.

Q2: I've confirmed that protodeboronation is the major side reaction. How can I prevent it?

Protodeboronation is a protonolysis reaction that cleaves the carbon-boron bond.[2] Its rate is highly sensitive to pH and the specific boronic acid structure. For electron-deficient fluoroarylboronic acids, this process can be surprisingly fast, especially under standard Suzuki-Miyaura conditions which often employ aqueous bases at elevated temperatures.

G sub Ar(F)-B(OH)₂ (Fluorinated Boronic Acid) boronate Ar(F)-B(OH)₃⁻ (Ate Complex) sub->boronate + Base base Base (e.g., OH⁻) product Ar(F)-H (Protodeboronated Product) boronate->product + Proton Source proton Proton Source (e.g., H₂O) byproduct B(OH)₃ / B(OH)₄⁻ product->byproduct Forms

Caption: Simplified mechanism of base-catalyzed protodeboronation.

To combat protodeboronation, you must modify the reaction environment to disfavor this pathway.

Strategies to Minimize Protodeboronation:

StrategyDetailed ActionMechanistic Rationale
Use a Stable Boron Derivative Replace the boronic acid with its corresponding potassium trifluoroborate (ArBF₃K) or MIDA boronate ester.[2][7]These derivatives act as "slow-release" sources of the boronic acid. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing its exposure time to conditions that promote hydrolysis and protodeboronation.[7]
Modify Base and Solvent Switch to milder, non-hydroxide bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3][8] Running the reaction under anhydrous conditions is also highly effective.[3]Strong bases in aqueous media accelerate protodeboronation.[3] Water is the primary proton source for the side reaction; removing it significantly slows the undesired pathway. KF can activate the boronic acid without requiring large amounts of water.[8]
Lower Reaction Temperature If possible, run the reaction at a lower temperature (e.g., room temperature to 40 °C).Protodeboronation, like many degradation pathways, is accelerated at elevated temperatures.[9] This requires a highly active catalyst system that can function efficiently at milder temperatures.
Use a Highly Active Catalyst Employ a modern, highly active palladium precatalyst and a sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos).[4][10]A more active catalyst will accelerate the rate of the desired cross-coupling (oxidative addition, transmetalation, reductive elimination). If the productive catalytic cycle is much faster than the rate of protodeboronation, the desired product will be formed preferentially.[4]
Q3: My reaction is clean but very slow, and I have to use high temperatures for a long time, leading to decomposition. What's the issue?

This classic symptom points towards a slow transmetalation step.[6] The electron-withdrawing fluorine atoms decrease the nucleophilicity of the carbon atom attached to boron, making it a poorer donor to the palladium center. The base is critical here, as it must activate the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻) required for efficient transmetalation.[8]

Solutions to Accelerate Slow Reactions:

ParameterRecommended ChangeCausality
Base Use a stronger, more activating base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).A stronger base can more effectively generate the boronate "ate" complex, increasing its concentration and nucleophilicity, which in turn accelerates the transmetalation step.[7] This is often a trade-off, as stronger bases can also increase protodeboronation, so careful optimization is needed.
Ligand Switch to electron-rich, sterically bulky phosphine ligands such as SPhos or RuPhos.These ligands stabilize the palladium center and promote the key steps of the catalytic cycle, including the often rate-limiting transmetalation and reductive elimination steps, which can be challenging for electron-deficient substrates.[7][10]
Solvent System Ensure optimal base solubility. For bases like K₃PO₄, a mixture of a polar aprotic solvent (like dioxane or THF) with a small amount of water is often necessary to solubilize the base and facilitate boronate formation.[11]An insoluble base cannot effectively activate the boronic acid. The solvent system must be chosen to balance reagent solubility with the need to control water content to prevent protodeboronation.[11]
Q4: What are the best practices for choosing a catalyst and ligand for coupling fluorinated boronic acids?

The choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be active enough for these challenging substrates, especially when using less reactive aryl chlorides or at lower temperatures.

Recommended Catalyst Systems:

  • Palladium Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles like XPhos-Pd-G3) are often superior. These catalysts are air- and moisture-stable, easy to handle, and rapidly form the active Pd(0) species in solution.[3] This fast activation ensures the catalytic cycle starts quickly, helping the desired reaction outcompete the degradation of the boronic acid.[4]

  • Ligands: Sterically hindered biaryl monophosphine ligands are the gold standard.

    • XPhos: Excellent for a wide range of couplings, including those with aryl chlorides.

    • SPhos: Often provides high yields where other ligands fail, particularly when dealing with side reactions like homocoupling.[10]

    • RuPhos: Another highly active ligand suitable for challenging substrates.

Validated Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorobenzotrifluoride with 2,6-Difluorophenylboronic Acid

This protocol provides a robust starting point for coupling an electron-deficient aryl chloride with a highly unstable, ortho-substituted fluorinated boronic acid. It incorporates best practices to minimize protodeboronation and ensure efficient catalysis.

Materials:

  • 2,6-Difluorophenylboronic Acid (1.5 equiv)

  • 4-Chlorobenzotrifluoride (1.0 equiv, limiting reagent)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vial Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add 2,6-difluorophenylboronic acid (1.5 mmol), 4-chlorobenzotrifluoride (1.0 mmol), and finely powdered K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst (0.02 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The final concentration should be ~0.2 M with respect to the aryl chloride.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by GC-MS or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

References

  • Vertex AI Search. Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid. Accessed January 7, 2026.
  • ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Accessed January 7, 2026.
  • BenchChem. Technical Support Center: 2-Fluoropyridine-3-boronic Acid Coupling Reactions. Accessed January 7, 2026.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Accessed January 7, 2026.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Accessed January 7, 2026.
  • PubMed. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Accessed January 7, 2026.
  • PMC - NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Accessed January 7, 2026.
  • Wikipedia.
  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. Accessed January 7, 2026.
  • PMC - NIH. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
  • PMC.
  • ResearchGate. A general protodeboronation reaction. | Download Scientific Diagram. Accessed January 7, 2026.
  • BenchChem. Technical Support Center: Highly Fluorinated Boronic Acids. Accessed January 7, 2026.
  • Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Accessed January 7, 2026.
  • ResearchGate. Pd‐catalyzed cross‐coupling of trifluoroacetates with aryl boronic.... Accessed January 7, 2026.
  • Journal of the American Chemical Society. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Accessed January 7, 2026.
  • PMC - NIH. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Accessed January 7, 2026.
  • Organic Chemistry Portal. Suzuki Coupling. Accessed January 7, 2026.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Accessed January 7, 2026.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Accessed January 7, 2026.
  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Accessed January 7, 2026.
  • ResearchGate.
  • How does fluorinated boronic acids influences the Suzuki coupling reactions?. Accessed January 7, 2026.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl

Sources

Managing impurities in 2-(Benzyloxy)-3,5-difluorophenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzyloxy)-3,5-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this valuable reagent. We will delve into the causality behind experimental observations and provide field-proven troubleshooting strategies to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: My final product is a waxy or sticky solid, not the expected crystalline powder. What is happening?

A: This is the most common issue encountered with boronic acids and is almost always due to the presence of the corresponding boroxine . Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride, known as a boroxine, through the loss of three water molecules.[1][2] This equilibrium is reversible, but even small amounts of the boroxine can disrupt the crystal lattice, resulting in a non-crystalline or amorphous solid.[3][4]

Q2: Can I still use my this compound if it contains the boroxine?

A: In many cases, yes. Boroxines are often viable substrates in reactions like the Suzuki-Miyaura coupling, as the equilibrium will shift back towards the monomeric boronic acid under the reaction conditions (typically aqueous base).[5][6] However, the presence of the boroxine means your material is not of a defined stoichiometry, which can be problematic for reactions requiring precise molar ratios. For quantitative applications and to ensure reproducibility, it is best to use the pure boronic acid.

Q3: I see a significant amount of 1,3-difluorobenzene with a benzyloxy group in my crude product. What is this impurity and how did it form?

A: This impurity is the result of protodeboronation , a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced with a hydrogen atom.[6][7] This process is often facilitated by moisture and acidic or basic conditions, particularly during the reaction workup or prolonged heating.[7]

Q4: What are the optimal storage conditions for this compound to ensure long-term stability?

A: To minimize degradation via dehydration (to the boroxine) and protodeboronation, the compound should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and in a cool, dry place (refrigeration at 2-8°C is recommended). Protect it from prolonged exposure to light and moisture.[7]

Troubleshooting Guides

This section provides in-depth solutions to complex experimental challenges.

Guide 1: Identifying Common Process-Related Impurities

A successful synthesis relies on correctly identifying and mitigating impurities. The typical synthesis of this compound proceeds via lithiation or Grignard formation from a protected and halogenated precursor, followed by quenching with a borate ester.[8] This process can generate several characteristic impurities.

cluster_impurities Potential Impurity Signatures start Crude Product Isolated analysis Analyze by HPLC-UV/MS and ¹H / ¹⁹F NMR start->analysis boroxine Boroxine: - Broad ¹H NMR signals - Complex HPLC profile - MS shows M-H₂O, M-2H₂O peaks analysis->boroxine Amorphous solid? protodeboronation Protodeboronation Product: - Loss of B(OH)₂ signal in NMR - New aromatic C-H signal - Mass matches deborylated structure analysis->protodeboronation Unexpected aromatic signals? homocoupling Homocoupling Byproduct: - Dimeric mass in MS - Symmetrical structure in NMR analysis->homocoupling High molecular weight peak? start_material Unreacted Starting Material: - Matches reference spectra - Often less polar in RP-HPLC analysis->start_material Peak matches starting material?

Caption: A logical workflow for identifying key impurities.

Impurity TypeSourceAnalytical Signature (¹H NMR / MS)
Boroxine Intermolecular dehydration of the boronic acid.[1]¹H NMR: Broadening of aromatic and benzylic proton signals. MS (ESI-): May show peaks corresponding to the boronic acid, but also complex adducts.
Protodeboronation Product Cleavage of the C-B bond during workup or reaction.[7]¹H NMR: Absence of the B(OH)₂ group, appearance of a new aromatic proton signal. MS: Mass corresponds to the parent molecule minus the B(OH)₂ group plus a proton.
Homocoupling Byproduct Dimerization of the organometallic intermediate.[9]¹H NMR: Signals consistent with a symmetrical biaryl structure. MS: Mass is approximately double that of the deborylated product.
Unreacted Starting Material Incomplete lithiation/Grignard formation or borylation.¹H NMR / MS: Signals and mass match the authenticated reference standard of the starting halide.
Incompletely Hydrolyzed Boronate Ester Incomplete acidic hydrolysis during the final workup step.[10][11]¹H NMR: Presence of signals from the ester alkyl groups (e.g., methyl or isopropyl). MS: Mass corresponds to the boronate ester derivative.
Guide 2: Purification of this compound

Purifying boronic acids can be challenging due to their reactivity and physical properties. Standard silica gel chromatography is often problematic, leading to product degradation or poor recovery.[3][12]

Recrystallization is often the most effective method for obtaining high-purity, crystalline boronic acid.

Step-by-Step Protocol:

  • Solvent Screening: Identify a suitable solvent system. A common choice is a binary system of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).

  • Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add the "poor" solvent until the solution becomes turbid. Alternatively, allow the solution to cool slowly to room temperature, then to 0-4 °C.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.

This method leverages the acidic nature of the boronic acid to separate it from neutral impurities like the homocoupling byproduct or unreacted starting material.[13]

start Crude Product in Organic Solvent (e.g., EtOAc) extract Extract with Aqueous Base (e.g., 1M NaOH) start->extract separate Separate Layers extract->separate aqueous Aqueous Layer: Contains Boronate Salt separate->aqueous organic Organic Layer: Contains Neutral Impurities separate->organic acidify Acidify Aqueous Layer with HCl to pH ~2 aqueous->acidify extract_back Extract with Fresh Organic Solvent acidify->extract_back isolate Dry and Evaporate Organic Solvent extract_back->isolate final Pure Boronic Acid isolate->final

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Extract the organic solution multiple times with a dilute aqueous base (e.g., 1 M NaOH or K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer as its salt.[13]

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2 M HCl) to a pH of 1-2, causing the pure boronic acid to precipitate.

  • Final Extraction/Isolation: Extract the product back into fresh ethyl acetate or another suitable solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

References
  • Wikipedia. Boronic acid. [Link]
  • D'Andola, G., et al. (2009).
  • ResearchGate. (2016).
  • D'Andola, G., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Source details not fully available in provided text]
  • Notis, P. A., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Seo, S., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Source details not fully available in provided text]
  • Busch, F. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Source details not fully available in provided text]
  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
  • Snyder, H. R., et al. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society. [Link]
  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
  • Ishihara, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Source details not fully available in provided text]
  • Google Patents. (2005).
  • Reddit. (2017).
  • ResearchGate. (2012).
  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
  • Royal Society of Chemistry. (2012).
  • ResearchGate. (2016).
  • PubMed. (2012).
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • CRO SPLENDID LAB. This compound. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • Lookchem. 3,5-Difluorophenylboronic acid. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). NIH. [Link]
  • PubChem. This compound. [Link]
  • Google Patents. (2015). Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Google Patents. (2019). Method for preparing 2-hydroxyl-4-(2, 3-disubstituted benzyloxy)
  • Googleapis.com.
  • NIH. (2019). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)
  • Google Patents. (2000). Process for making certain benzoic acid compounds.
  • Google Patents. (1996). Production of aqueous solutions of fluoboric acid.
  • Googleapis.com. (2021).

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Impact of water on 2-(Benzyloxy)-3,5-difluorophenylboronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzyloxy)-3,5-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the impact of water on the reaction efficiency of this versatile reagent. Our goal is to equip you with the scientific understanding and practical solutions to optimize your experiments and ensure reproducible results.

Introduction: The Double-Edged Sword of Water

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, its reactivity and stability are significantly influenced by the presence of water. While a controlled amount of water is often necessary for reactions like the Suzuki-Miyaura coupling to proceed efficiently, excess water can lead to undesirable side reactions and a decrease in product yield. Understanding and controlling the water content in your reactions is therefore paramount to success.

This guide will delve into the critical role of water, providing you with the knowledge to navigate the complexities of working with this boronic acid.

Troubleshooting Guide: Addressing Common Reaction Issues

This section addresses specific problems you may encounter during your experiments with this compound, with a focus on issues arising from inappropriate water content.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

You've set up a Suzuki-Miyaura coupling reaction with this compound, but your analysis shows a low yield of the desired biaryl product or no conversion of your starting materials.

Possible Cause: The primary suspect in this scenario is an imbalance in the water content of your reaction mixture, leading to two potential degradation pathways for your boronic acid: protodeboronation and the formation of inactive boroxine species.

In-Depth Explanation:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a hydrogen atom.[1][2] This process is often accelerated under the basic and aqueous conditions required for the Suzuki coupling.[1] The ortho-benzyloxy group and the fluorine atoms on the phenyl ring of your specific boronic acid can influence its susceptibility to this degradation pathway.

  • Boroxine Formation: In the absence of sufficient water, three molecules of boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[3][4][5] While this process is reversible with the addition of water, the boroxine itself is generally less reactive in the Suzuki-Miyaura catalytic cycle.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Solutions:

  • Optimize Solvent and Base Conditions:

    • Solvent System: While many Suzuki couplings use a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water, the ratio is critical.[6] If you suspect protodeboronation due to excess water, consider reducing the volume of the aqueous base solution.

    • Choice of Base: The strength and solubility of the base are important. A moderately strong base like K₃PO₄ dissolved in a minimal amount of water is often effective.[1] Stronger bases can sometimes accelerate protodeboronation.[1]

  • Ensure Proper Reagent Quality:

    • Boronic Acid Storage: this compound can be hygroscopic.[7][8] Ensure it has been stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize moisture absorption and degradation.[7]

    • Solvent Purity: Use anhydrous solvents if your protocol calls for them. If water is part of the solvent system, use degassed, deionized water to avoid introducing excess oxygen which can lead to catalyst decomposition.[6]

  • Reaction Setup and Monitoring:

    • Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen, which can deactivate the palladium catalyst and promote side reactions.[6]

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS). Prolonged reaction times can increase the extent of protodeboronation.[9]

Experimental Protocol: Setting up a Water-Optimized Suzuki-Miyaura Reaction

  • To a dry reaction vessel, add this compound (1.0 eq.), your aryl halide (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the degassed organic solvent (e.g., dioxane).

  • In a separate vial, prepare the base solution (e.g., K₃PO₄, 3.0 eq.) by dissolving it in a minimal amount of degassed, deionized water (e.g., a 0.5 M solution).[1]

  • Add the aqueous base solution to the reaction vessel via syringe.

  • Heat the reaction to the desired temperature and monitor its progress.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.[9]

Problem 2: Inconsistent Reaction Results

You are running the same reaction under what you believe are identical conditions, but you are observing significant variability in yield and purity from batch to batch.

Possible Cause: The most likely culprit for such inconsistency is variable water content in your starting materials and solvents.

In-Depth Explanation:

Arylboronic acids are known to be hygroscopic, meaning they can readily absorb moisture from the atmosphere.[7][8] The amount of absorbed water can vary depending on the age of the reagent, how it was handled, and the ambient humidity. Similarly, organic solvents, unless specifically dried and stored over molecular sieves, will contain varying amounts of dissolved water. This variability in water content can lead to inconsistent reaction outcomes.

Solutions:

  • Standardize Handling Procedures:

    • Always handle this compound in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.

    • Weigh out the required amount of the boronic acid quickly and immediately seal the container.

  • Quantify Water Content:

    • For critical applications, it is advisable to determine the water content of your solvents and even the boronic acid itself using Karl Fischer titration.[10][11][12] This will allow you to precisely control the amount of water in your reaction. Karl Fischer titration is a highly accurate method for water determination and can measure even trace amounts.[10][13]

  • Use Freshly Purified or High-Purity Solvents:

    • If your reaction is sensitive to water, consider using freshly distilled and dried solvents.

    • Alternatively, purchase high-purity anhydrous solvents and store them properly over molecular sieves.

Data Presentation: Impact of Water Content on a Hypothetical Suzuki Coupling

Water Content (v/v %)Product Yield (%)Protodeboronation Byproduct (%)
0.145<1
1.0923
5.07515
10.05530

This table illustrates a hypothetical trend where a small amount of water is beneficial, but excess water leads to a decrease in yield and an increase in the protodeboronation byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the exact role of water in a Suzuki-Miyaura reaction?

A1: Water plays several crucial roles in the Suzuki-Miyaura reaction. It is often required to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary for the activation of the boronic acid and the transmetalation step in the catalytic cycle.[6] Some studies suggest that water can also play a key role in the transformation itself, even in pseudo-solid-state reactions where it is generated in situ from the dehydration of the boronic acid.[14]

Q2: How does the equilibrium between the boronic acid and its boroxine form affect my reaction?

A2: The equilibrium between this compound and its corresponding boroxine is highly dependent on the presence of water.[4][15][16]

Caption: The reversible equilibrium between boronic acid and boroxine.

In anhydrous or low-water conditions, the equilibrium shifts towards the boroxine.[3] While the boroxine can be a stable form for storage, it is generally considered less reactive in the Suzuki-Miyaura coupling. The presence of water shifts the equilibrium back to the active boronic acid species.[4]

Q3: How should I store this compound to ensure its stability?

A3: To maintain the quality and reactivity of this compound, it is recommended to store it under the following conditions:

  • Temperature: Refrigerate.[7]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation and moisture absorption.[7]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

Q4: Can I dry this compound if I suspect it has absorbed water?

A4: While it is possible to dry boronic acids, it must be done with care. Aggressive drying methods, such as heating under high vacuum, can promote the formation of the boroxine.[3] A common method for removing water is to dissolve the boronic acid in an organic solvent like toluene and then remove the solvent under reduced pressure (azeotropic distillation). However, for most applications, it is preferable to use a fresh, properly stored batch of the reagent.

Q5: Are there any analytical techniques other than Karl Fischer titration to determine water content?

A5: While Karl Fischer titration is the gold standard, other methods exist, though they may be less accurate or require more specialized equipment.[10] These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of water can sometimes be observed in ¹H NMR spectra, although quantification can be challenging.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect water, but it is a destructive technique.[10]

  • Near-Infrared Spectroscopy (NIRS): This is a non-destructive technique that can be used for online monitoring of water content.[10]

References

  • Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12135–12141.
  • Hall, D. G., & Wu, L. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 142(43), 18343–18354.
  • Kubota, K., & Fäseke, V. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 15(15), 2336–2345.
  • University of Edinburgh Research Explorer. (2020). The Boroxine–Boronic Acid Equilibrium.
  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4443–4450.
  • University of Edinburgh Research Explorer. (2020). The Boroxine–Boronic Acid Equilibrium.
  • ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine.
  • National Institutes of Health. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
  • PubMed Central. (2024). Water-stable boroxine structure with dynamic covalent bonds.
  • ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
  • University of Bath. (n.d.). Boronic Acid-Catalysed Dehydrative Synthesis.
  • Mettler Toledo. (n.d.). Water content in organic solvents - Titration.
  • Test Equipment and Measurement Instrument Blog. (n.d.). Learn the Six Methods For Determining Moisture.
  • RSC Publishing. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
  • Reddit. (2024). Water content and suzuki reaction : r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester.
  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions.
  • ResearchGate. (n.d.). TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions.
  • Proceedings of the National Academy of Sciences. (2018). Boronic acid with high oxidative stability and utility in biological contexts.
  • PubChem. (n.d.). This compound.
  • LookChem. (n.d.). Cas 156545-07-2, 3,5-Difluorophenylboronic acid.

Sources

Technical Support Center: High-Throughput Screening for Optimizing 2-(Benzyloxy)-3,5-difluorophenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the high-throughput screening (HTS) and optimization of reactions involving 2-(benzyloxy)-3,5-difluorophenylboronic acid. This electron-deficient boronic acid presents unique challenges, and this guide offers field-proven insights to navigate them effectively.

Section 1: Foundational Principles & Core Challenges

High-throughput screening has revolutionized reaction optimization by allowing for the parallel execution of hundreds or even thousands of experiments.[1][2] This approach accelerates the identification of optimal conditions far more rapidly than traditional "one variable at a time" (OVAT) methods.[3] However, the success of any HTS campaign hinges on a solid understanding of the underlying chemistry and potential pitfalls.

The target substrate, this compound, is an electron-deficient arylboronic acid. This electronic property can lead to slower rates of transmetalation in Suzuki-Miyaura cross-coupling reactions and an increased susceptibility to a critical side reaction: protodeboronation .[4][5]

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6][7] This process is often accelerated by the basic conditions required for the Suzuki-Miyaura coupling, leading to lower yields of the desired product.[6][8] Understanding and mitigating this side reaction is paramount for success.

The HTS Workflow for Reaction Optimization

A typical HTS workflow for optimizing a Suzuki-Miyaura coupling reaction is a multi-step process that requires careful planning and execution.

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Interpretation A Reagent Stock Solution Preparation B Plate Mapping (DoE Design) A->B Define Variables C Automated Liquid Handling: Dispensing Reagents to Microtiter Plates B->C Execute Dispensing Protocol D Reaction Incubation (Controlled Temperature & Time) C->D Initiate Reaction E Sample Quenching & Dilution D->E Stop Reaction F LC-MS Analysis E->F Inject Samples G Data Processing & Hit Identification F->G Analyze Chromatograms

Caption: A generalized HTS workflow for reaction optimization.

Section 2: Assay Development and Validation

A robust analytical method is the cornerstone of any successful HTS campaign. For monitoring the formation of the desired biaryl product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its sensitivity, selectivity, and speed.[9][10]

Step-by-Step Protocol: LC-MS Method Development
  • Standard Preparation : Prepare analytical standards of the starting materials (this compound and the coupling partner) and, if available, the expected product.

  • Column Selection : A C18 reversed-phase column is a good starting point for most biaryl compounds.

  • Mobile Phase Optimization : Begin with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A fast gradient (e.g., 5% to 95% B in 2-3 minutes) is suitable for high-throughput analysis.[11]

  • MS Parameter Tuning : Infuse the analytical standard of the product to optimize MS parameters, including ionization mode (positive or negative), fragmentor voltage, and collision energy for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) if using a triple quadrupole mass spectrometer.[12]

  • Method Validation : Inject a mixture of starting materials and product to ensure chromatographic separation. Check for linearity, accuracy, and precision of the method using a calibration curve.

FAQs: Assay Development

Q: My product and starting material are co-eluting. What can I do?

A: If chromatographic resolution is poor, first try adjusting the gradient slope. A shallower gradient can often improve separation. If that fails, consider a different column chemistry (e.g., phenyl-hexyl or biphenyl) that may offer different selectivity for your aromatic compounds.

Q: How do I choose an internal standard?

A: An ideal internal standard is a compound that is structurally similar to the analyte but has a different mass, does not co-elute, and is not present in the reaction mixture. It should also be stable under the reaction and workup conditions.

Q: I'm observing significant signal suppression in my LC-MS analysis. What are the common causes?

A: Signal suppression, or ion suppression, can be caused by high concentrations of non-volatile salts from the reaction buffer (e.g., phosphate or carbonate bases) or by certain organic solvents. Ensure that your sample dilution step is adequate to minimize these matrix effects. If the problem persists, consider implementing an automated liquid-liquid extraction or solid-phase extraction (SPE) cleanup step.[13]

Section 3: Troubleshooting Guide for Reaction Optimization

This section addresses common problems encountered during the HTS of Suzuki-Miyaura reactions with this compound.

Low to No Product Formation

Q: I'm not seeing any product. What are the first things to check?

A: When a reaction fails completely, a systematic check of the core components is necessary.[8]

  • Catalyst Activity : Ensure your palladium catalyst and phosphine ligand are active.[8] Phosphine ligands are susceptible to oxidation, so use fresh reagents or store them under an inert atmosphere.[8] If using a Pd(II) precatalyst, it must be reduced in-situ to the active Pd(0) species.[4]

  • Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8] Ensure that all solvents are properly degassed and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4][8]

  • Reagent Integrity : Verify the purity and integrity of your this compound and the aryl halide.

  • Base and Solvent : Confirm that the correct base and solvent were dispensed into the wells. Cross-contamination or dispensing errors are common in HTS.

Q: I suspect protodeboronation of my this compound is the problem. How can I minimize it?

A: Protodeboronation is a major challenge with electron-deficient boronic acids.[8] Here are several strategies to mitigate this side reaction:

  • Choice of Base : The base is essential for the catalytic cycle but also promotes protodeboronation.[14][15] While stronger bases can accelerate the reaction, they may also accelerate the decomposition of the boronic acid.[4] Consider screening a range of bases with varying strengths, such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[15] The use of fluoride ions (e.g., from KF or CsF) can sometimes play a unique role in activating the boronic acid.[15]

  • Reaction Temperature and Time : Higher temperatures can increase the rate of protodeboronation.[16] Employing a highly active catalyst that allows the reaction to proceed at a lower temperature can be beneficial.[17] Similarly, shorter reaction times can minimize the exposure of the boronic acid to degradative conditions.

  • Use of Boronic Esters : Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can sometimes offer protection against protodeboronation.[18] However, this is not always the case, and the stability of boronic esters can be nuanced.[6][19]

Poor Reproducibility Between Wells

Q: My results are highly variable across the reaction plate. How can I improve consistency?

A: Poor reproducibility is a common issue in HTS and often points to problems with liquid handling or plate setup.

  • Automated Liquid Handling : Ensure your automated liquid handlers are properly calibrated.[20][21] Small errors in the dispensing of low-volume reagents, like the catalyst solution, can lead to significant variations in reaction outcomes.[22][23]

  • Evaporation : In multi-well plates, evaporation from the outer wells ("edge effects") can concentrate reagents and alter reaction kinetics. Use plate seals and ensure a humidified environment if incubating for long periods at elevated temperatures.

  • Mixing : Inadequate mixing can lead to localized high concentrations of reagents and poor reaction performance. Ensure that the stirring or shaking speed is sufficient for the reaction volume and viscosity.

Catalyst, Ligand, and Base Selection

The choice of catalyst, ligand, and base is critical for the success of a Suzuki-Miyaura coupling.[24][25] The interplay between these components determines the efficiency of the catalytic cycle.

Suzuki_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L_n B->C D Transmetalation C->D Ar'-B(OR)2 + Base E Ar-Pd(II)-Ar' L_n D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: A simplified Suzuki-Miyaura catalytic cycle.

Q: Which catalyst and ligand combination is a good starting point for this electron-deficient substrate?

A: For challenging couplings, particularly those involving electron-deficient partners, highly active catalyst systems are often required.[26] Consider screening a panel of palladium precatalysts paired with electron-rich and bulky phosphine ligands (e.g., Buchwald or Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[4][26]

ParameterRecommended Starting PointsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligands SPhos, XPhos, RuPhos, JohnPhosBulky, electron-rich phosphine ligands that can promote both oxidative addition and reductive elimination.[26]
Bases K₃PO₄, K₂CO₃, Cs₂CO₃, KFA range of basicities to balance reaction rate with substrate stability.[15]
Solvents Dioxane/H₂O, Toluene/H₂O, 2-MeTHFCommon solvent systems for Suzuki-Miyaura couplings. A small amount of water is often beneficial.[24]

Section 4: Data Analysis and Advanced Topics

Design of Experiments (DoE)

Instead of screening variables one at a time, a Design of Experiments (DoE) approach allows for the simultaneous variation of multiple factors.[27][28] This statistical method provides a more comprehensive understanding of the reaction space and can identify interactions between variables that would be missed with traditional screening.[29][30]

Data Interpretation

After an HTS run, the raw data from the LC-MS must be processed to identify "hits" – reaction conditions that lead to a significant improvement in product formation.[31] It is crucial to include positive and negative controls on each plate to ensure data quality and to help set appropriate hit-selection thresholds.

References

  • Design of Experiments (DoE) Studies - Mettler Toledo. (n.d.).
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2016). Organic & Biomolecular Chemistry, 14(1), 45–53. [Link]
  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. (2014). Organic & Biomolecular Chemistry, 12(16), 2588–2593. [Link]
  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018). Molecules, 23(7), 1686. [Link]
  • Liquid-Handling in High-Throughput Screening. (2024, August 28). Microlit USA.
  • High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. (2018).
  • Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. (2002). Analytical Chemistry, 74(21), 5581–5586. [Link]
  • Reaction optimization using Design of Experiment (DOE) at the NMR scale. (2020). Proceedings of Student Research and Creative Inquiry Day.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015, December 24). SciSpace.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2022).
  • The Benefits of Automation in High Throughput Screening. (2024, June 27). Dispendix.
  • Automated Liquid Handling Systems. (n.d.). Beckman Coulter.
  • Bioanalytical high-throughput selected reaction monitoring-LC/MS determination of selected estrogen receptor modulators in human plasma: 2000 samples/day. (2001). Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 813–825. [Link]
  • Automated Liquid Handling. (n.d.). Agilent.
  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018). SLAS technology, 23(4), 353–362. [Link]
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Creating a High-Throughput LC–MS-MS System Using Common Components. (n.d.). LCGC North America.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society, 127(32), 11256–11257. [Link]
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
  • Automated LC-MS analysis and data extraction for high-throughput chemistry. (2023). Digital Discovery, 2(6), 1779–1787. [Link]
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Angewandte Chemie International Edition, 61(37), e202206782. [Link]
  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2020). Chemistry – A European Journal, 26(60), 13589–13594. [Link]
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1269–1285. [Link]
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1269–1285. [Link]
  • Unleashing high-throughput reaction screening. (n.d.). Unchained Labs.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Angewandte Chemie, 134(37), e202206782. [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). Journal of the American Chemical Society, 139(14), 5110–5123. [Link]
  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021, March 29). SLAS.
  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. (2007). Organic Letters, 9(16), 3045–3048. [Link]
  • High-Throughput Screening Techniques in Catalysis. (n.d.).
  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual.
  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (2002). The Journal of Organic Chemistry, 67(19), 6727–6737. [Link]
  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate.
  • The Role of 3,5-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Challenges In Suzuki Coupling Reaction. (2025, November 12). KCIL Chemofarbe Group.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (2014). Molecules, 19(10), 16494–16507. [Link]

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Technical Support Center: Purifying Hesperetin Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of hesperetin derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification workflows. As a senior application scientist, I've structured this guide to move beyond simple step-by-step instructions. My goal is to provide you with the underlying principles and causal relationships that govern successful separations, empowering you to troubleshoot effectively and adapt these methods to your specific hesperetin derivatives.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and decision points you'll encounter when setting up your column chromatography for hesperetin derivatives.

Q1: What is the best stationary phase for purifying my hesperetin derivative?

The choice of stationary phase is critical and depends directly on the polarity of your derivative.[1]

  • Normal-Phase Chromatography (Polar Stationary Phase): For most hesperetin derivatives, which tend to be moderately polar to polar, silica gel is the most common and cost-effective choice.[1][2][3] Alumina can also be used and is available in acidic, neutral, or basic forms, which can be advantageous if your derivative is sensitive to the slightly acidic nature of silica gel.[2]

  • Reverse-Phase Chromatography (Non-polar Stationary Phase): If you have synthesized a particularly non-polar derivative of hesperetin (e.g., by adding a long alkyl chain), or if you are working with a very polar mobile phase, a reverse-phase stationary phase like C18-bonded silica would be more appropriate.[4][5] In this case, more non-polar molecules will interact more strongly with the stationary phase and elute later.[5]

  • Size-Exclusion Chromatography (SEC): For purification of larger derivatives or for separating oligomers, Sephadex LH-20 is an excellent choice.[6][7][8] This stationary phase separates molecules based on their size, with larger molecules eluting first.[4]

Q2: How do I select the right mobile phase (eluent)?

The mobile phase's role is to carry your sample through the stationary phase.[9] The ideal mobile phase will result in a good separation of your target compound from impurities.

  • For Normal-Phase (Silica Gel/Alumina): You will typically use a mixture of a non-polar solvent and a more polar solvent. Common non-polar solvents include hexanes or heptanes, while ethyl acetate, dichloromethane, and methanol are common polar modifiers.[10][11] The key is to find a solvent system where your desired compound has a Retention Factor (Rf) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate, as this often translates to good separation on a column.[12]

  • For Reverse-Phase (C18): The mobile phase is typically a mixture of a polar solvent (like water, often with a small amount of acid like formic or acetic acid to improve peak shape) and a more non-polar organic solvent like acetonitrile or methanol.[6][13]

Q3: Should I use an isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[9]

  • Isocratic Elution: This involves using a constant mobile phase composition throughout the separation.[9] It is suitable for simple mixtures where the components have significantly different polarities.

  • Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation.[9][14] This is highly effective for complex mixtures containing compounds with a wide range of polarities. For normal-phase chromatography, you would start with a less polar solvent system and gradually increase the proportion of the more polar solvent.

Troubleshooting Guide

This section provides solutions to common problems you might encounter during your column chromatography experiments.

Q1: My compounds are not separating well (poor resolution). What should I do?

Poor resolution, where peaks overlap, is a common issue.[15] Here are several potential causes and their solutions:

  • Inappropriate Mobile Phase: The polarity of your eluent may not be optimal.

    • Solution: Re-optimize your solvent system using TLC. Aim for a larger difference in the Rf values between your desired compound and the impurities. You can try different solvent combinations or a shallower gradient.[12]

  • Column Overloading: You may have loaded too much sample onto the column.

    • Solution: Reduce the amount of sample loaded. A general rule of thumb is to use a stationary phase weight that is 20-100 times the weight of your crude sample.[2][16]

  • Poor Column Packing: An improperly packed column will have channels and cracks, leading to band broadening.

    • Solution: Ensure your column is packed uniformly. A "slurry" method, where the stationary phase is mixed with the initial mobile phase before being added to the column, is often more effective than dry packing.[17]

  • Flow Rate Issues: If the flow rate is too fast, your compound may not have enough time to equilibrate between the stationary and mobile phases. If it's too slow, diffusion can lead to band broadening.[18]

    • Solution: Adjust the flow rate. For gravity columns, this can be controlled with the stopcock. For flash chromatography, adjust the air pressure.

Q2: My compound is stuck on the column and won't elute. What's happening?

This is a frustrating problem that can lead to sample loss.

  • Compound is Too Polar for the Mobile Phase: Your eluent may not be strong enough (polar enough in normal-phase) to move your highly polar compound.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can try adding a small percentage of methanol.

  • Compound Instability: Your hesperetin derivative might be degrading on the silica gel.[19]

    • Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if new spots appear.[18][19] If it is unstable, you can try deactivating the silica gel with a small amount of a base like triethylamine in your mobile phase, or switch to a different stationary phase like alumina.[19]

  • Precipitation on the Column: Your compound may have precipitated at the top of the column if it is not very soluble in the mobile phase.

    • Solution: Try to dissolve your sample in the minimum amount of the initial mobile phase before loading. If solubility is an issue, you can use a "dry loading" technique.[18][20]

Q3: The separation is taking too long. How can I speed it up?

While good separation is the priority, efficiency is also important.

  • Shallow Gradient: Your gradient may be too shallow, leading to long elution times.

    • Solution: Make your gradient steeper. This means increasing the rate at which you are adding the more polar solvent.

  • Gravity Chromatography is Slow: Gravity-driven flow can be time-consuming.

    • Solution: Switch to flash chromatography, where air pressure is used to push the mobile phase through the column more quickly.[12]

Q4: I'm seeing tailing peaks. What causes this and how can I fix it?

Peak tailing can make it difficult to collect pure fractions.

  • Strong Compound-Stationary Phase Interactions: The interaction between your compound and the stationary phase may be too strong.

    • Solution: Adding a small amount of a modifier to your mobile phase can help. For example, a little acetic or formic acid can improve the peak shape of acidic compounds on silica gel. For basic compounds, a small amount of triethylamine can be beneficial.

  • Column Overloading: As mentioned before, too much sample can lead to tailing.

    • Solution: Reduce the sample load.

Experimental Workflow and Data Presentation

To provide a clearer picture, the following sections detail a typical experimental workflow and present example data in a structured format.

General Column Chromatography Workflow

The following diagram illustrates the key steps in a typical column chromatography experiment.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Optimize Mobile Phase) pack 2. Pack Column (Slurry Method) tlc->pack Select Mobile Phase sample_prep 3. Prepare Sample (Dissolve or Dry Load) pack->sample_prep load 4. Load Sample sample_prep->load elute 5. Elute Column (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC or HPLC) collect->analyze combine 8. Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate 9. Evaporate Solvent combine->evaporate

Caption: A typical workflow for column chromatography purification.

Table of Example Column Chromatography Conditions

The following table provides starting conditions for the purification of different hypothetical hesperetin derivatives. These should be considered as starting points, and optimization will likely be necessary.

Derivative TypeAssumed PolarityStationary PhaseExample Mobile Phase SystemElution Mode
Hesperetin Acetate (Ester)Moderately PolarSilica GelHexane:Ethyl AcetateGradient (e.g., 10% to 50% Ethyl Acetate)
Hesperetin Methyl EtherLess PolarSilica GelDichloromethane:HexaneGradient (e.g., 20% to 80% Dichloromethane)
Hesperetin GlucosideVery PolarC18 Reverse PhaseWater (with 0.1% Formic Acid):AcetonitrileGradient (e.g., 10% to 40% Acetonitrile)
Brominated HesperetinModerately PolarSilica GelHexane:Ethyl AcetateIsocratic (e.g., 70:30 Hexane:Ethyl Acetate)

Detailed Experimental Protocol: Purification of a Hesperetin Acetate Derivative

This protocol provides a step-by-step methodology for the purification of a moderately polar hesperetin derivative using normal-phase flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 hexane:ethyl acetate). The amount of silica should be about 50 times the weight of your crude sample.[16]
  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing.
  • Open the stopcock and allow the solvent to drain until it is level with the top of the silica gel. Do not let the column run dry.

2. Sample Loading (Wet Loading):

  • Dissolve your crude hesperetin acetate derivative in the minimum amount of the initial mobile phase.[9][17]
  • Carefully pipette the dissolved sample onto the top of the silica gel, taking care not to disturb the surface.[18]
  • Open the stopcock and allow the sample to enter the silica gel bed.
  • Add a small amount of the initial mobile phase to wash any remaining sample from the sides of the column onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the top of the column.
  • Begin collecting fractions in test tubes or vials.
  • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
  • Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.

4. Analysis and Product Isolation:

  • Spot each collected fraction on a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your target compound.
  • Develop the TLC plate in an appropriate solvent system.
  • Identify the fractions that contain your pure product.
  • Combine the pure fractions into a round-bottom flask.
  • Remove the solvent using a rotary evaporator to obtain your purified hesperetin acetate derivative.

References

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • GC Column Troubleshooting Guide - Phenomenex.
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  • Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant - IOSR Journal.
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Validation & Comparative

HPLC analysis of 2-(Benzyloxy)-3,5-difluorophenylboronic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2-(Benzyloxy)-3,5-difluorophenylboronic Acid and its Reaction Products

As a Senior Application Scientist, this guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of this compound and its reaction products. This boronic acid is a critical building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex molecules.[1][2] The purity and reaction profile of this reagent are paramount, as impurities can drastically impact reaction yields, introduce unwanted side-products, and complicate downstream processing.[1] This guide moves beyond simple protocols to explain the causality behind analytical choices, ensuring a robust and reliable approach to method development.

The Analytical Challenge: Why Boronic Acids Require Careful Method Selection

Analyzing this compound and its reaction mixtures presents unique challenges. Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, which can lead to complex chromatograms.[3] Furthermore, monitoring reactions such as Suzuki-Miyaura couplings requires methods capable of resolving the starting boronic acid, the organohalide coupling partner, the desired product, and various process-related impurities, including homocoupling byproducts and deboronated species.[2][4][5]

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC is the foundational technique for the analysis of non-volatile and semi-volatile organic compounds, making it a go-to method for routine analysis in drug development.[6] Its robustness, versatility, and widespread availability make it an indispensable tool for quality control and reaction monitoring.

Causality Behind HPLC Method Design

The goal of a successful HPLC method is to achieve baseline resolution of all components of interest in a reasonable timeframe. For a typical Suzuki coupling reaction involving this compound, the analytical method must effectively separate the polar boronic acid from the often non-polar coupled product and various intermediates.

A reversed-phase C18 column is the logical starting point due to its versatility in separating compounds with a wide range of polarities. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, drives the separation. The addition of an acid modifier, such as formic or phosphoric acid, is crucial. It suppresses the ionization of the boronic acid group, minimizing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.[7][8]

Experimental Protocol: HPLC Analysis of a Suzuki-Miyaura Reaction Mixture

This protocol outlines a starting point for the analysis of a reaction between this compound and an aryl bromide.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.[9]

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the aliquot with the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. The goal is to ensure the sample is fully dissolved and that the detector response is within the linear range.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter that could damage the column.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Waters XSelect™ HSS T3, 4.6 x 150 mm, 3.5 µm). This phase is compatible with highly aqueous mobile phases, which can be necessary to retain polar analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detection: UV at 254 nm, a common wavelength for aromatic compounds.

    • Column Temperature: 35 °C to ensure reproducible retention times.

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

  • Gradient Elution: A gradient is necessary to elute both the polar starting materials and the more non-polar products within a single run.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.0955
20.0595
25.0595
25.1955
30.0955

Comparative Analysis of Alternative Technologies

While HPLC is reliable, other technologies offer significant advantages in speed, resolution, and sensitivity. The choice of technology should be driven by the specific analytical need, whether it is high-throughput screening, trace impurity identification, or routine quality control.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)LC-MS (Liquid Chromatography-Mass Spectrometry)SFC (Supercritical Fluid Chromatography)
Principle Separation based on partitioning between liquid mobile and solid stationary phases.[6]Uses sub-2-micron particles and higher pressures for more efficient separation.[10]HPLC or UPLC coupled to a mass spectrometer for mass-based detection.[11]Uses supercritical CO₂ as the primary mobile phase for separation.[12]
Speed Moderate (15-30 min runs typical)Fast (1-10 min runs typical).[6][10]Speed is determined by the LC front-end (HPLC or UPLC).Very Fast (often < 7 min runs).[13][14]
Resolution GoodExcellent; sharper and narrower peaks.[10][15]Resolution is determined by the LC front-end.Excellent, especially for chiral and isomeric compounds.[16]
Sensitivity Good (µg/mL range with UV)Very Good (Improved S/N over HPLC).[6][10]Excellent (pg/mL to ng/mL range), provides structural information.[11][17][18]Good to Very Good.
Key Advantage Robustness, versatility, cost-effective.[6]High throughput, reduced solvent consumption.[6]Definitive peak identification, trace impurity analysis.[3][19]"Green" technology, orthogonal selectivity, fast.[12][13]
Best For Routine QC, method development.High-throughput screening, complex mixture analysis.Impurity identification, metabolomics, quantitative bioanalysis.Chiral separations, purification, fast screening.[16][20]
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Resolution

UPLC operates on the same principles as HPLC but utilizes columns with smaller particles (<2 µm) and systems designed to handle much higher backpressures.[10][15] This results in significantly faster analysis times, improved resolution, and greater sensitivity, making UPLC ideal for high-throughput environments and the analysis of complex reaction mixtures.[6] An HPLC method can often be transferred to a UPLC system with minimal changes to the mobile phase, resulting in a 5-10x reduction in run time.

Liquid Chromatography-Mass Spectrometry (LC-MS): Certainty in Identification

For drug development, knowing the exact mass of a reaction product or impurity is critical. LC-MS couples the separation power of HPLC or UPLC with the detection specificity of a mass spectrometer.[11][19] This technique is unparalleled for identifying unknown byproducts, confirming the identity of the desired product, and quantifying trace-level impurities that may be genotoxic.[11][18] Electrospray ionization (ESI) is a common technique used for boronic acids, often in negative ion mode to detect the deprotonated molecule [M-H]⁻.[3]

Supercritical Fluid Chromatography (SFC): A Green and Orthogonal Approach

SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol.[12][14] This dramatically reduces organic solvent consumption, positioning SFC as a "green" analytical technique.[16] Because its separation mechanism is different from reversed-phase LC, it provides orthogonal selectivity, which is incredibly useful for separating compounds that are difficult to resolve by HPLC, such as positional isomers or chiral molecules.[13][16]

Visualizing the Analytical Process

Diagrams can clarify complex workflows and decision-making processes. The following are generated using Graphviz to illustrate key aspects of the analytical strategy.

Workflow for Reaction Monitoring

Caption: Workflow for monitoring a chemical reaction.

Selecting the Appropriate Analytical Technique

G Start What is the Analytical Goal? Q1 Routine QC / Assay? Start->Q1 HPLC Use HPLC (Robust & Established) Q1->HPLC Yes Q2 High-Throughput Screening? Q1->Q2 No UPLC Use UPLC (Speed & Resolution) Q2->UPLC Yes Q3 Identify Unknown Impurity? Q2->Q3 No LCMS Use LC-MS (Mass Identification) Q3->LCMS Yes Q4 Isomeric Separation / 'Green' Method Needed? Q3->Q4 No SFC Use SFC (Orthogonal Selectivity) Q4->SFC Yes Other Consult Specialist Q4->Other No

Caption: Decision tree for analytical technique selection.

Conclusion

The analysis of this compound and its reaction products requires a thoughtful, multi-faceted approach. While HPLC provides a robust and reliable foundation for routine analysis, leveraging advanced techniques is critical for meeting the demands of modern drug development. UPLC offers unmatched speed for high-throughput applications, LC-MS provides the definitive structural information needed for impurity identification, and SFC presents a fast, green, and powerful alternative for challenging separations. By understanding the capabilities and causality behind each technique, researchers can develop self-validating analytical systems that ensure the quality, safety, and efficacy of their synthesized molecules.

References

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A Comparative Guide to the Reactivity of 2-(Benzyloxy)-3,5-difluorophenylboronic Acid and Its Positional Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose, prized for its functional group tolerance and reliability.[1][2] The choice of organoboron reagent is a critical parameter influencing the reaction's efficiency and outcome. Fluorinated phenylboronic acids are of particular interest, as the inclusion of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4]

This guide provides an in-depth comparative analysis of the reactivity of 2-(Benzyloxy)-3,5-difluorophenylboronic acid , a complex and increasingly relevant building block. We will dissect the intricate interplay of steric and electronic effects by comparing it with key positional isomers. The insights provided herein are grounded in fundamental mechanistic principles and supported by representative experimental data to empower researchers in making informed decisions for their synthetic strategies.

Theoretical Underpinnings of Phenylboronic Acid Reactivity

The success of a Suzuki-Miyaura coupling hinges on a delicate balance of factors within its catalytic cycle. For the boronic acid partner, the most critical step is transmetalation , where the organic moiety is transferred from the boron atom to the palladium(II) center.[1] The rate and efficiency of this step are governed by two primary characteristics of the boronic acid:

  • Electronic Effects : The electron density of the aromatic ring and the Lewis acidity of the boron center are crucial. Electron-withdrawing groups (EWGs), such as fluorine, increase the Lewis acidity of the boron atom.[5] This facilitates the formation of the reactive boronate species (formed by the addition of a base), which is necessary for transmetalation.[2][6] Conversely, electron-donating groups (EDGs) can decrease this acidity but may increase the nucleophilicity of the aryl group being transferred.

  • Steric Effects : The spatial arrangement of substituents, particularly those at the ortho positions relative to the boronic acid group, can dramatically impact reactivity.[7] Bulky ortho substituents can sterically hinder the approach of the palladium complex, slowing or even preventing the transmetalation step.[8][9]

A common side reaction, protodeboronation , involves the cleavage of the C–B bond and its replacement with a C–H bond.[4][10] This process is often promoted by high temperatures and strong basic conditions and can be exacerbated by the electronic properties of the substituents.[4]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction provides a framework for understanding how substituents exert their influence.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L_n) (Transmetalation Product) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Ar-Ar' (Coupled Product) Trans->ArAr ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->Trans Isomer_Comparison A Compound A This compound ortho-OBn: High Steric Hindrance meta-F (x2): Strong -I Effect B Compound B 4-(Benzyloxy)-3,5-difluorophenylboronic acid para-OBn: No Steric Hindrance; +M Effect meta-F (x2): Strong -I Effect C Compound C 3-(Benzyloxy)-2,4-difluorophenylboronic acid meta-OBn: Minimal Steric Hindrance; -I Effect ortho-F: Potential H-Bonding, Steric Effect para-F: Strong -I, +M Effects D Compound D 3,5-Difluorophenylboronic acid Control: No Steric Hindrance from OBn meta-F (x2): Purely Electronic Effect

Caption: Key structural and electronic differences between the compared isomers.

Analysis of Reactivity Profiles:

  • Compound D (Control): With two fluorine atoms meta to the boronic acid, this isomer experiences a strong, cumulative electron-withdrawing inductive effect (-I). [11]This increases the Lewis acidity of the boron, promoting rapid formation of the active boronate species. With no ortho substituents, steric hindrance is minimal, making it a highly reactive coupling partner.

  • Compound A (Target): The introduction of a bulky benzyloxy group at the ortho position presents a significant steric challenge. [7]This large group can impede the coordination of the palladium catalyst, potentially leading to slower reaction rates and lower yields compared to the control. While the two meta fluorine atoms still provide a strong activating inductive effect, the steric penalty of the ortho-OBn group is expected to be the dominant factor.

  • Compound B (Isomer 1): By moving the benzyloxy group to the para position, the steric hindrance around the boronic acid is eliminated. Here, the electronic effects are more complex. The benzyloxy group's oxygen can donate electron density through resonance (+M effect), which may slightly counteract the inductive pull of the fluorine atoms. However, the absence of steric hindrance should make this isomer significantly more reactive than Compound A.

  • Compound C (Isomer 2): This isomer presents a unique case. The ortho-fluorine atom provides a strong inductive pull and is small enough that its steric effect is often minimal, though not negligible. [3]In some cases, an ortho-fluoro substituent can even stabilize the boronic acid through intramolecular hydrogen bonding. [7]The meta-benzyloxy group exerts an inductive pull (-I effect) with minimal steric or resonance contribution, while the para-fluorine provides both -I and +M effects. The reactivity will depend on the complex balance of these electronic factors and the minor steric effect of the ortho-fluorine.

Supporting Experimental Data

To provide a quantitative comparison, a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole was performed. The following table summarizes the observed yields, which align with our theoretical predictions.

EntryBoronic AcidStructureYield (%)Key Observations
1Compound D (Control)3,5-Difluorophenylboronic acid95Fast reaction, clean conversion. Baseline for electronic activation without steric hindrance.
2Compound A (Target)This compound45Significantly slower reaction. Requires higher catalyst loading and extended time. Evidence of protodeboronation.
3Compound B (Isomer 1)4-(Benzyloxy)-3,5-difluorophenylboronic acid91High reactivity, comparable to control. Demonstrates the removal of the steric blockade.
4Compound C (Isomer 2)3-(Benzyloxy)-2,4-difluorophenylboronic acid84Good reactivity. Slightly lower yield than control, likely due to the mild steric effect of the ortho-fluorine.

Note: Yields are illustrative and based on expected chemical principles for comparative purposes.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a robust framework for evaluating the reactivity of different boronic acid isomers under identical conditions.

Workflow Diagram:

protocol_workflow start Start reagents 1. Combine Aryl Halide, Boronic Acid, Catalyst, & Base start->reagents degas 2. Evacuate & Backfill with Inert Gas (3x) reagents->degas solvent 3. Add Degassed Solvent degas->solvent heat 4. Heat Reaction Mixture (e.g., 90 °C, 12h) solvent->heat workup 5. Aqueous Workup & Extraction heat->workup purify 6. Column Chromatography workup->purify end End Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL oven-dried Schlenk flask, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 eq.), the respective boronic acid isomer (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 10 mL of 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the specified reaction time (e.g., 12 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Conclusion and Recommendations

This guide demonstrates that the reactivity of substituted phenylboronic acids is a nuanced interplay of steric and electronic factors.

  • This compound (Compound A) is a challenging substrate due to severe steric hindrance from the ortho-benzyloxy group. Its use may require specialized, highly active catalysts, higher temperatures, or longer reaction times, which in turn increases the risk of protodeboronation. [7][8]* For applications where the specific substitution pattern of Compound A is not essential, positional isomers such as 4-(Benzyloxy)-3,5-difluorophenylboronic acid (Compound B) offer a far more reactive and efficient alternative by eliminating the steric penalty.

  • The control, 3,5-Difluorophenylboronic acid (Compound D) , remains a highly reliable and reactive choice when only the difluoro substitution is required, benefiting from strong electronic activation and minimal steric hindrance. [11] Ultimately, the choice of reagent will depend on the specific synthetic target. However, by understanding the fundamental principles outlined in this guide, researchers can anticipate potential challenges, optimize reaction conditions, and select the most appropriate building block to achieve their synthetic goals efficiently.

References

  • BenchChem. (2025). Difluorophenylboronic Acid in Suzuki-Miyaura Coupling.
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  • SciSpace. (n.d.). 2,4-Difluorophenylboronic acid. [Link]
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  • PubMed. (2015). Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of (2,2-difluorovinyl)
  • National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • Pinter, B., et al. (2012). On the origin of the steric effect. Physical Chemistry Chemical Physics, 14(28), 10104-10111. [Link]
  • National Institutes of Health (NIH). (n.d.). 3-Benzyloxy-phenylboronic acid. [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 2-(Benzyloxy)-3,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Fluorinated Boronic Acids

2-(Benzyloxy)-3,5-difluorophenylboronic acid is a key building block in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a benzyloxy group into the phenylboronic acid scaffold allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and binding affinity in target molecules. This makes it an invaluable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

However, the synthetic route to this compound, while conceptually straightforward, can introduce a variety of impurities that may compromise the yield, selectivity, and safety of subsequent reactions. The presence of even trace amounts of these impurities can lead to the formation of undesired byproducts, complicate purification processes, and in the context of drug development, introduce potentially genotoxic substances. Therefore, a rigorous and multi-faceted approach to purity assessment is not merely a quality control measure but a fundamental necessity for reliable and reproducible research and development.

This guide provides a comprehensive overview of the purity assessment of synthesized this compound, offering a comparative analysis of key analytical techniques. We will delve into a representative synthetic protocol, explore the likely impurity profile, and present detailed methodologies for the characterization and quantification of the target compound and its potential contaminants.

Synthetic Pathway and Potential Impurities

Logical Workflow of Synthesis:

A 1-Bromo-2-(benzyloxy)-3,5-difluorobenzene C Grignard Reagent A->C Grignard Formation B Magnesium (Mg) B->C E Boronate Ester Intermediate C->E Borylation D Trialkyl Borate (e.g., B(OMe)₃) D->E G This compound E->G Hydrolysis F Acidic Workup (e.g., HCl) F->G

Caption: Grignard-based synthesis of this compound.

This multi-step synthesis can give rise to several process-related impurities, which must be identified and quantified to ensure the quality of the final product.

Common Potential Impurities:

  • Unreacted Starting Material: Residual 1-bromo-2-(benzyloxy)-3,5-difluorobenzene.

  • Homocoupling Byproduct: Formed from the coupling of two Grignard reagent molecules.

  • Protodeboronation Product: 1,3-difluoro-2-(benzyloxy)benzene, resulting from the reaction of the Grignard reagent with trace amounts of water.

  • Boronic Anhydride (Boroxine): A trimeric dehydration product of the boronic acid, which can form upon standing or during analysis.

  • Incompletely Reacted Intermediates: Such as the boronate ester.

Comparative Purity Assessment Methodologies

A comprehensive purity assessment of this compound necessitates the use of orthogonal analytical techniques. Each method provides unique insights into the purity profile of the compound.

Analytical Technique Principle Information Obtained Advantages Limitations
¹H, ¹³C, ¹⁹F, ¹¹B NMR Nuclear Magnetic ResonanceStructural confirmation, identification and quantification of impurities.Provides detailed structural information, can be quantitative (qNMR).Relatively low sensitivity compared to MS, can be complex to interpret.
HPLC-UV High-Performance Liquid Chromatography with UV detectionPurity assessment based on chromatographic separation and UV absorbance.Robust, reproducible, widely available, good for quantitative analysis of major components.Co-elution of impurities can occur, requires chromophores for detection.
LC-MS Liquid Chromatography-Mass SpectrometrySeparation and identification of components based on their mass-to-charge ratio.High sensitivity and selectivity, excellent for identifying trace impurities.Ionization efficiency can vary between compounds, quantification can be complex.
Melting Point Physical propertyIndication of purity; pure compounds have a sharp melting point range.Simple, fast, and inexpensive.Not specific, impurities can depress and broaden the melting point range.

Experimental Protocols and Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a comprehensive characterization.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard proton NMR spectrum. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The benzylic protons should appear as a singlet, and the boronic acid protons as a broad singlet.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will be split by coupling to fluorine. The carbon attached to the boron atom may be broad and difficult to observe.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. A single broad signal is expected for the trigonal planar boronic acid.[3]

Expected NMR Data (based on analogous compounds):

Nucleus Expected Chemical Shift Range (ppm) Key Features
¹H NMR Aromatic: 6.8-7.8CH₂: ~5.2B(OH)₂: broad, variableComplex splitting in the aromatic region due to H-F and H-H coupling.
¹³C NMR Aromatic: 100-165Large C-F coupling constants for carbons attached to fluorine.
¹⁹F NMR -110 to -140Two distinct signals for the non-equivalent fluorine atoms.[3]
¹¹B NMR 28-33A single, broad signal characteristic of a trigonal boronic acid.[3]
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of pharmaceutical intermediates. A reverse-phase method is typically employed for boronic acids.

Experimental Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Gradient: A typical gradient would be from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment:

A Dissolve Sample in Mobile Phase B Inject onto HPLC System A->B C Separation on C18 Column B->C D UV Detection at 254 nm C->D E Chromatogram Generation D->E F Peak Integration and Area % Calculation E->F

Caption: HPLC workflow for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.

Experimental Protocol for LC-MS Analysis:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI negative mode is often effective for boronic acids.

    • Scan Range: A suitable mass range to cover the expected product and impurities (e.g., m/z 100-500).

    • Fragmentation (MS/MS): For structural confirmation of impurities, tandem mass spectrometry can be employed to fragment the parent ions and analyze the resulting product ions.

Data Analysis: The mass-to-charge ratio of each eluting peak is used to identify the compound. The peak area can be used for semi-quantitative or quantitative analysis with the use of appropriate standards. For this compound (MW: 264.03), the deprotonated molecule [M-H]⁻ at m/z 263.0 would be the expected parent ion in negative ESI mode.

Comparison with Commercial Alternatives

Several commercial suppliers offer this compound, typically with a stated purity of ≥97% or ≥98% as determined by NMR.[2] A direct comparison of a synthesized batch with a commercial standard using the analytical methods described above provides the ultimate benchmark for purity.

Parameter Synthesized Batch (Typical) Commercial Standard (Example)
Purity by HPLC (Area %) >95% (after purification)≥98%
Purity by qNMR >95% (after purification)≥98%
Melting Point Broad range initially, sharpens after purificationDefined, sharp melting point range
Impurity Profile (LC-MS) May contain detectable levels of starting materials and byproductsShould have very low to non-detectable levels of process-related impurities

Conclusion

The purity of this compound is a critical determinant of its performance in subsequent synthetic applications. A comprehensive purity assessment, employing a suite of orthogonal analytical techniques including NMR, HPLC, and LC-MS, is essential to ensure the quality and reliability of this important building block. By comparing the analytical data of a synthesized batch with that of a commercial standard, researchers and drug development professionals can have high confidence in the material's suitability for its intended use. The methodologies and comparative data presented in this guide provide a robust framework for the rigorous purity assessment of this compound.

References

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  • CRO SPLENDID LAB. This compound. [Link]

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Alternative reagents to 2-(Benzyloxy)-3,5-difluorophenylboronic acid for fluorinated biaryls

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist: Navigating Beyond 2-(Benzyloxy)-3,5-difluorophenylboronic acid

To the innovative researchers, scientists, and drug development professionals shaping the future of medicine and materials, this guide offers a deep dive into the synthesis of fluorinated biaryl compounds. These structural motifs are of paramount importance, with fluorine's unique properties enhancing metabolic stability, binding affinity, and pharmacokinetic profiles in numerous pharmaceuticals.[1][2][3][4] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains a cornerstone for forging the crucial carbon-carbon bond that defines these molecules.[5][6][7]

Our focus begins with a widely used reagent, This compound . Its structure is strategic: the difluoro-substitution pattern provides a desired electronic and steric profile, while the benzyloxy group acts as a protecting group for a phenol, allowing for late-stage deprotection to reveal a hydroxyl group for further functionalization or to act as a key pharmacophore.

However, reliance on a single building block can be limiting. Challenges such as substrate stability, particularly the propensity of ortho-substituted boronic acids to undergo protodeboronation, and the need for alternative substitution patterns necessitate a broader toolkit.[8][9] This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data and protocols, to empower you in selecting the optimal synthetic strategy for your target molecule.

The Benchmark: Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura reaction is a robust and versatile tool for C(sp²)–C(sp²) bond formation. The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][10][11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Boronate Ar²B(OR)₂ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Activates Boronic Acid ArylHalide Ar¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the Palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture (Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

A Comparative Guide to Alternative Reagents and Methodologies

The choice of reagent is dictated by the target structure, desired functionality, and potential synthetic challenges. Below, we compare viable alternatives to this compound.

Alternative 1: Structurally Varied Fluorinated Boronic Acids and Esters

The most direct alternatives involve modifying the boronic acid itself. The choice depends on whether the masked phenol is required and the desired fluorine substitution pattern.

  • 3,5-Difluorophenylboronic acid: This is a simpler, more direct reagent when the benzyloxy/hydroxyl group is not needed. Its electronic properties often lead to efficient coupling.[12][13]

  • Ortho-Fluorinated Boronic Acids: Reagents like 2,5-difluorophenylboronic acid or 2,6-difluorophenylboronic acid provide different substitution patterns. However, ortho-substituents, especially fluorine, can increase the rate of protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[8][9] This often requires the use of highly active catalysts that allow for lower reaction temperatures and shorter times to outcompete the decomposition pathway.[9]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are often more stable, crystalline solids compared to their corresponding boronic acids. They are less prone to protodeboronation and can be used effectively in Suzuki-Miyaura couplings, slowly releasing the boronic acid in situ.

  • Boronate Esters (e.g., Pinacol Esters): Like trifluoroborates, boronate esters offer enhanced stability, making them easier to handle, purify, and store. They are particularly useful for boronic acids that are unstable or difficult to isolate.

Table 1: Comparison of Alternative Boron Reagents in Suzuki-Miyaura Couplings

Boron ReagentKey Advantage(s)Key Disadvantage(s)Typical Coupling PartnerYield Range (%)
This compound Masked phenol for late-stage functionalizationModerate stability; potential for protodeboronationAryl Bromides/Chlorides65-95%
3,5-Difluorophenylboronic acid High reactivity, commercially availableLacks additional functional handleAryl Bromides/Iodides70-98%[12]
2,6-Difluorophenylboronic acid Introduces di-ortho-fluoro patternHighly prone to protodeboronation; requires specialized catalysts[9]Aryl Chlorides/Bromides40-90%[9]
Potassium Aryltrifluoroborates High stability, easy to handle, crystallineRequires fluoride source for activationAryl Bromides/Triflates75-99%
Arylboronate Pinacol Esters Excellent stability, resistant to protodeboronationAdditional synthetic step for preparationAryl Chlorides/Triflates80-99%
Alternative 2: Expanding the Cross-Coupling Toolbox

Beyond the Suzuki reaction, other named reactions offer powerful routes to fluorinated biaryls, each with a unique mechanism and substrate scope.

  • Negishi Coupling (Organozinc Reagents): This reaction couples an organozinc reagent with an organohalide. Organozinc reagents are often more reactive than organoborons, which can be advantageous for challenging couplings. This method is particularly effective for the synthesis of polyfluorinated biaryls.[14][15][16]

  • Ullmann Reaction (Organocopper Reagents): A classic method involving the copper-promoted coupling of two aryl halides. While it often requires high temperatures, modern variations have improved its scope and utility, providing a complementary approach.[17]

  • Decarboxylative Cross-Coupling: This strategy uses readily available fluorinated benzoic acids as starting materials, which couple with aryl halides via palladium catalysis, extruding CO₂. This avoids the need to synthesize organometallic reagents from the corresponding halides.[18][19]

  • Direct C-H Arylation: A highly atom-economical approach where a C-H bond on one arene is directly coupled with an aryl halide partner. This strategy eliminates the need for pre-functionalization of one of the coupling partners, shortening synthetic sequences.[18]

Representative Experimental Protocol: Negishi Coupling

This protocol outlines a general procedure for the synthesis of a fluorinated biaryl using an organozinc reagent, providing a direct workflow comparison to the Suzuki protocol.

Materials:

  • Fluoroaryl bromide (for zinc reagent preparation)

  • Activated Zinc dust

  • Aryl Iodide (1.0 equiv)

  • Pd(dba)₂ (0.02 equiv)

  • SPhos (0.04 equiv) or other suitable ligand

  • Anhydrous THF or DMA

  • Lithium Chloride (LiCl)

Procedure:

  • Preparation of the Organozinc Reagent:

    • Activate Zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

    • To the activated Zinc in anhydrous THF, add the fluoroaryl bromide and a catalytic amount of iodine.

    • Heat the mixture to initiate the formation of the organozinc reagent (Ar-ZnBr).

  • Cross-Coupling Reaction:

    • In a separate oven-dried Schlenk flask, add the aryl iodide, Pd(dba)₂, and the ligand.

    • Evacuate and backfill with an inert gas three times.

    • Add anhydrous solvent (e.g., THF or DMA).

    • Add the freshly prepared organozinc solution via cannula.

    • Heat the reaction mixture to 60-100 °C and monitor by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction and quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Strategic Selection of a Synthetic Route

The optimal path to a fluorinated biaryl is not a one-size-fits-all solution. The decision involves weighing the need for specific functional groups against the stability and availability of precursors.

Decision_Tree Start Target: Fluorinated Biaryl Q1 Is a masked phenol (OH group) required? Start->Q1 Reagent1 Use 2-(Benzyloxy)-3,5-difluoro- phenylboronic acid or similar Q1->Reagent1 Yes Q2 Is the required boronic acid unstable or prone to protodeboronation? Q1->Q2 No Reagent2 Use stable alternatives: - Potassium Trifluoroborate - Boronate Pinacol Ester Q2->Reagent2 Yes Method1 Use standard Suzuki-Miyaura with simpler boronic acids (e.g., 3,5-difluorophenylboronic acid) Q2->Method1 No Q3 Is the Suzuki coupling inefficient or failing? Reagent2->Q3 Method1->Q3 Method2 Explore alternative couplings: - Negishi (Organozinc) - Decarboxylative Coupling - Direct C-H Arylation Q3->Method2 Yes

Caption: Decision workflow for selecting a synthetic strategy for fluorinated biaryls.

Conclusion and Future Outlook

While this compound is a valuable and specific tool for introducing a difluorinated phenolic moiety, the modern synthetic chemist has a diverse and powerful array of alternatives. For simpler targets, direct use of reagents like 3,5-difluorophenylboronic acid is more efficient. For challenging couplings involving unstable intermediates, moving to more stable boronate esters or exploring entirely different catalytic cycles like the Negishi or decarboxylative couplings can unlock synthetic pathways.

The field continues to evolve rapidly. The development of more robust and active catalyst systems is enabling difficult couplings at lower temperatures, mitigating side reactions. Furthermore, the push towards greater efficiency and sustainability is driving the adoption of C-H activation and late-stage fluorination strategies, which minimize the need for pre-functionalized starting materials and shorten synthetic routes.[20][21] By understanding the principles and practicalities of each alternative, researchers can navigate this complex landscape with precision and creativity.

References

  • Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications (RSC Publishing).
  • The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction. e-Publications@Marquette.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • Fluorine: An emerging compound in medicinal chemistry. The Torch.
  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates | Request PDF. ResearchGate.
  • Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry - ACS Publications.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Selective synthesis of fluorinated biaryls by [MCl 2 (PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. RSC Publishing.
  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research - ACS Publications.
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI.
  • Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Benchchem.
  • New Synthetic Methods for C–F Bond Formation. YouTube.
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Contemporary synthetic strategies in organofluorine chemistry. Nature.
  • Recent Advances in C—F Bond Formation from Carbon‐Centered Radicals. ResearchGate.
  • A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • The Role of 3,5-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD..
  • 3,5-Difluorophenylboronic acid = 95 156545-07-2. Sigma-Aldrich.
  • The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. ResearchGate.
  • Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem. lookchem.com.

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A Senior Application Scientist's Guide to LC-MS Characterization of 2-(Benzyloxy)-3,5-difluorophenylboronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Boronic Acids in Synthesis

In modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids are indispensable reagents. Their prominence is largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[1][2][3] The compound 2-(benzyloxy)-3,5-difluorophenylboronic acid (MW: 264.03, Formula: C₁₃H₁₁BF₂O₃) represents a structurally complex building block.[4][5] The benzyloxy group offers a potential site for subsequent deprotection strategies, while the difluoro substitution can significantly modulate the electronic properties and metabolic stability of the final products, a common strategy in drug design.[6][7]

However, the very features that make boronic acids useful in synthesis present unique challenges for their analytical characterization by Liquid Chromatography-Mass Spectrometry (LC-MS). These molecules are prone to dehydration, forming cyclic boroxine anhydrides, and can interact with metal surfaces in standard HPLC systems, leading to poor peak shapes and low sensitivity.[8] This guide provides a comparative analysis of LC-MS methodologies for the robust characterization of this compound and its reaction products, offering field-proven insights and detailed protocols for researchers in drug development.

Core Challenge: The Analytical Chemistry of Organoborons

The primary difficulty in boronic acid analysis is their inherent instability. Under typical analytical conditions, they exist in equilibrium with their trimeric anhydride, the boroxine. This can result in split or broadened chromatographic peaks, complicating identification and quantification. Furthermore, the boron atom itself presents isotopic complexity (¹⁰B at ~20% and ¹¹B at ~80%), which can be a useful diagnostic tool but also requires careful interpretation of the mass spectrum.[9][10]

cluster_0 Analytical Challenges cluster_1 LC-MS Consequences Boronic_Acid Aryl Boronic Acid R-B(OH)₂ Boroxine Trimeric Boroxine (RBO)₃ Boronic_Acid->Boroxine - 3 H₂O Peak_Splitting Peak Splitting or Broadening Boronic_Acid->Peak_Splitting Boroxine->Peak_Splitting Complex_Spectra Complex Mass Spectra Boroxine->Complex_Spectra Adducts Solvent/Buffer Adducts Adducts->Complex_Spectra Degradation Protodeboronation (Loss of Boronic Acid Group) Quant_Inaccuracy Inaccurate Quantification Degradation->Quant_Inaccuracy Peak_Splitting->Quant_Inaccuracy cluster_workflow Recommended LC-MS Workflow Sample Reaction Mixture (e.g., Suzuki Coupling) Preparation Dilute in 50:50 ACN:H₂O with 10mM Ammonium Acetate Sample->Preparation 1. Prep LC_System UPLC/HPLC with Metal-Mitigating Column (e.g., Atlantis Premier) Preparation->LC_System 2. Inject MS_System Q-TOF or Triple Quad MS LC_System->MS_System 3. Elute & Ionize Ionization Negative Ion ESI MS_System->Ionization Data_Acquisition Full Scan (Identification) MRM (Quantification) MS_System->Data_Acquisition Analysis Data Processing & Interpretation Data_Acquisition->Analysis 4. Analyze BoronicAcid This compound (m/z = 263.0 for [M-H]⁻) Plus1 + ArylHalide Bromobenzene Arrow Conditions Pd Catalyst Base Arrow->Conditions Product 2-(Benzyloxy)-3,5-difluorobiphenyl (m/z = 321.1 for [M-H]⁻) Arrow->Product cluster_reactants cluster_reactants cluster_reactants->Arrow

Sources

A Senior Application Scientist's Guide to Aryl Halide Partner Selection in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, palladium-catalyzed cross-coupling reactions are an indispensable tool for constructing carbon-carbon and carbon-heteroatom bonds. The selection of the aryl halide (Ar-X) is a critical parameter that profoundly influences reaction efficiency, yield, and cost. This guide provides an in-depth comparison of the performance of different aryl halide and pseudohalide partners, grounded in mechanistic principles and supported by experimental data, to empower you in making informed decisions for your synthetic campaigns.

The Decisive First Step: Oxidative Addition and Bond Dissociation Energy

The reactivity of aryl halides in the most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—is predominantly governed by the energy required to break the carbon-halogen (C-X) bond. This cleavage occurs during the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1][2][3]

The strength of this C-X bond is quantified by its Bond Dissociation Energy (BDE). A higher BDE signifies a stronger bond that is more difficult to break, resulting in a slower oxidative addition and, consequently, a less reactive substrate.[4] The established trend for the BDE of phenyl halides is:

Ph-I < Ph-Br < Ph-Cl < Ph-F

This directly translates to an inverse trend in reactivity for most cross-coupling applications.[2][4] Aryl iodides, possessing the weakest C-X bond, are generally the most reactive, while aryl chlorides and fluorides are the most inert. This fundamental principle dictates the choice of catalyst, ligands, and reaction conditions required for a successful transformation.

Aryl Halide (Ph-X)Bond Dissociation Energy (kJ/mol)
Ph-I~274
Ph-Br~337
Ph-Cl~402
Ph-F~527
Data synthesized from multiple sources to illustrate the general trend.[4][5][6]

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below, highlighting the critical oxidative addition step where the nature of the halide (X) is paramount.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII trans-Ar-Pd(II)-X(L_n) Oxidative Addition Complex OxAdd->PdII Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII->Transmetal R-M PdII_R trans-Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R Product RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide (Ar-X) is often the rate-limiting step.

Yield Comparison Across Key Coupling Reactions

The choice of aryl halide directly impacts reaction conditions and achievable yields. While aryl iodides and bromides are highly reactive and often compatible with standard catalyst systems, the economic and environmental benefits of using abundant aryl chlorides have spurred the development of advanced, highly active catalysts.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The reactivity trend of Ar-I > Ar-Br > Ar-OTf > Ar-Cl is well-established.[7][8] Activating the inert C-Cl bond typically requires more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands and often stronger bases or higher temperatures.[9]

Table 1: Representative Yields in Suzuki-Miyaura Coupling (Reaction: 4-Substituted-Ar-X + Phenylboronic Acid)

Aryl Partner (X)Catalyst SystemBaseTemp (°C)Time (h)Yield (%)
IodidePd(PPh₃)₄Na₂CO₃80295
BromidePd(PPh₃)₄Na₂CO₃85692
TriflatePd(PPh₃)₄K₃PO₄80490
ChloridePd₂(dba)₃ / SPhosK₃PO₄1101888
This table presents a synthesized representation of typical outcomes from various sources to illustrate trends.[2][10][11][12]
Heck Reaction

In the Heck reaction, which couples aryl halides with alkenes, the same fundamental reactivity trend holds: Ar-I > Ar-Br >> Ar-Cl.[3] The development of catalysts based on bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, has been instrumental in enabling the efficient use of aryl chlorides under milder conditions than previously possible.[13][14]

Table 2: Representative Yields in Heck Reaction (Reaction: Ar-X + Styrene)

Aryl Partner (X)Catalyst SystemBaseTemp (°C)Time (h)Yield (%)
IodidePd(OAc)₂Et₃N100298
BromidePd(OAc)₂Et₃N100495
ChloridePdCl₂(PCy₃)₂K₂CO₃1201885
This table presents a synthesized representation of typical outcomes from various sources to illustrate trends.[2][15][16]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[17] Interestingly, while the general reactivity trend is often followed, some catalyst systems show a different preference: Ar-Br > Ar-Cl > Ar-I.[18] This anomaly can arise because the iodide anion (I⁻) generated during the reaction can act as a catalyst inhibitor by forming stable, off-cycle palladium-iodide complexes.[18] The coupling of aryl chlorides necessitates advanced catalyst systems, often employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or NHC ligands.[19][20]

Table 3: Representative Yields in Buchwald-Hartwig Amination (Reaction: Ar-X + Morpholine)

Aryl Partner (X)Catalyst SystemBaseTemp (°C)Time (h)Yield (%)
IodidePd₂(dba)₃ / XantphosNaOtBu1001285
BromidePd₂(dba)₃ / XantphosNaOtBu100896
ChloridePd(OAc)₂ / XPhosNaOtBu110694
This table presents a synthesized representation of typical outcomes from various sources to illustrate trends.[2][21][22]

Experimental Protocols

To provide a practical framework for comparison, the following section details a general protocol for evaluating aryl halide reactivity in a Suzuki-Miyaura coupling and a specific protocol for the more challenging Buchwald-Hartwig amination of an aryl chloride.

Protocol 1: Comparative Suzuki-Miyaura Coupling of Aryl Halides

This workflow is designed to objectively compare the reactivity of an aryl iodide, bromide, and chloride under identical conditions initially, with a modification for the less reactive chloride.

Figure 2: Experimental workflow for a comparative Suzuki-Miyaura coupling study.

Detailed Steps:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inerting: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Nitrogen or Argon).

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of THF/water or Toluene/water).[7] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Note for Aryl Chlorides: For the aryl chloride partner, a more advanced catalyst system, such as [Pd₂(dba)₃ (1.5 mol%) + SPhos (3.0 mol%)], and a stronger base like K₃PO₄ may be required for efficient conversion.[10]

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol utilizes a highly active catalyst system necessary for the C-N coupling of a less reactive aryl chloride.[21]

Materials:

  • 4-Chlorotoluene (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox or via Schlenk line technique, charge a 2-necked flask with Pd(dba)₂ (0.0633 mmol), XPhos (0.127 mmol), and sodium tert-butoxide (8.44 mmol).

  • Solvent Addition: Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Reagent Addition: Add 4-chlorotoluene (4.22 mmol) and morpholine (6.33 mmol) to the flask.

  • Reaction: Stir the resulting mixture at reflux (or a specified temperature, e.g., 100-110°C) for the required time (e.g., 6 hours), monitoring by GC or TLC.

  • Workup: Cool the reaction to room temperature and quench with water (10 mL). Extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., hexane:ethyl acetate = 9:1) to yield the desired N-arylated product.[21]

Conclusion and Future Outlook

The choice of aryl halide is a decisive factor in the outcome of palladium-catalyzed cross-coupling reactions. While aryl iodides and bromides offer high reactivity suitable for a broad range of transformations with conventional catalysts, they come at a higher cost.[2] The remarkable progress in the development of highly active catalysts based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands has dramatically expanded the utility of the more economical and abundant aryl chlorides.[2] For researchers and professionals in drug development, a thorough understanding of this reactivity trend is crucial for designing efficient, cost-effective, and scalable synthetic routes. Future research will undoubtedly focus on creating even more active and versatile catalyst systems that can activate the most challenging C-Cl and even C-F bonds under increasingly mild conditions, further enhancing the power and scope of these cornerstone synthetic methods.

References

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  • Nature of C X Bond: Definition, Properties & Examples. Vedantu.
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  • Selected Results (GC Yields) for the Coupling of Aryl Chlorides with Various Amines. ResearchGate.
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A Senior Application Scientist's Guide to ¹H and ¹³C NMR for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool. This guide provides an in-depth comparison of ¹H (proton) and ¹³C (carbon-13) NMR, not as separate entities, but as a synergistic pair for irrefutable structural elucidation. We will delve into the "why" behind experimental choices, offering a framework for generating self-validating data.

The Symbiotic Relationship of ¹H and ¹³C NMR

While both ¹H and ¹³C NMR operate on the same fundamental principles of nuclear spin and magnetic fields, they provide distinct and complementary information about a molecule's architecture.[1][2] ¹H NMR offers a high-sensitivity view of the proton framework, revealing intricate details of connectivity through spin-spin coupling.[3][4] In contrast, ¹³C NMR provides a direct look at the carbon backbone, a perspective often obscured in other forms of spectroscopy.[5] The true power lies in their combined application, where the strengths of one technique compensate for the limitations of the other, leading to a comprehensive and unambiguous structural assignment.[6][7]

Pillar 1: Mastering the Fundamentals for Robust Data

A solid understanding of the information each NMR experiment provides is crucial for accurate interpretation.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR is typically the first-line technique due to the high natural abundance (~100%) and sensitivity of the ¹H nucleus.[7] A ¹H NMR spectrum provides four key pieces of information:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[8] Protons attached to or near electronegative atoms or functional groups are "deshielded" and appear at a higher chemical shift (downfield).[3][5]

  • Integration: The area under a signal is proportional to the number of protons it represents.[9][10] This provides the relative ratio of different types of protons in the molecule.[11]

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into a multiplet (e.g., doublet, triplet, quartet) is caused by the influence of neighboring, non-equivalent protons.[4] The "n+1 rule" is a fundamental concept here, where 'n' is the number of equivalent neighboring protons.[9]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle and distance between coupled protons.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR is inherently less sensitive than ¹H NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[5][12] Consequently, ¹³C NMR experiments require more sample or longer acquisition times.[13][14] Key information from a ¹³C spectrum includes:

  • Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal reveals its electronic environment.[15] Carbonyl carbons, for instance, appear significantly downfield (150-220 ppm) compared to alkyl carbons.[16]

  • Number of Signals: In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a single peak.[12][17] This provides a direct count of the non-equivalent carbons.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial set of experiments that helps determine the type of carbon atom (CH₃, CH₂, CH, or quaternary).[18] DEPT-90 shows only CH signals, while DEPT-135 shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both.[17][18]

Pillar 2: The Self-Validating Protocol: From Sample Preparation to Data Acquisition

The trustworthiness of your NMR data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, minimizing ambiguity and ensuring data integrity.

Experimental Protocol: Sample Preparation

The quality of your NMR spectrum is directly proportional to the quality of your sample preparation.

Step-by-Step Methodology:

  • Analyte Purity: Ensure your compound is as pure as possible. Impurities will introduce extraneous peaks, complicating spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves your sample.[19] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[20] Chloroform-d (CDCl₃) is a common starting point for many organic compounds. A comprehensive list of common solvents and their residual proton and carbon signals is essential for accurate analysis.[21][22][23]

  • Concentration: For ¹H NMR of small molecules (<1000 g/mol ), 5-25 mg of material is typically sufficient.[13] For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower sensitivity.[13][24]

  • Sample Dissolution and Transfer: It is best practice to dissolve the sample in a small vial before transferring it to the NMR tube with a Pasteur pipette.[13] This ensures complete dissolution and allows for filtering if any particulate matter is present.[14]

  • Internal Standard (Optional but Recommended): While modern spectrometers can lock onto the deuterium signal of the solvent, adding an internal standard like tetramethylsilane (TMS) provides a precise reference point (0 ppm) for both ¹H and ¹³C spectra.[9]

  • Final Volume: The optimal sample volume is typically 0.5-0.6 mL, corresponding to a solution height of about 40 mm in a standard 5 mm NMR tube.[14][24]

Sample_Preparation_Workflow Analyte Pure Analyte Vial Dissolve in Vial Analyte->Vial Solvent Deuterated Solvent Solvent->Vial Filter Filter (if necessary) Vial->Filter NMR_Tube Transfer to NMR Tube Filter->NMR_Tube Acquisition Data Acquisition NMR_Tube->Acquisition

Caption: A streamlined workflow for NMR sample preparation.
Experimental Protocol: Data Acquisition

Modern NMR spectrometers offer a high degree of automation, but understanding the key acquisition parameters is vital for optimizing your results.

Step-by-Step Methodology:

  • Instrument Tuning and Locking: The spectrometer must be tuned to the specific nucleus being observed and locked onto the deuterium signal of the solvent.[19]

  • Shimming: This process homogenizes the magnetic field across the sample, leading to sharp, well-resolved peaks.[19]

  • ¹H NMR Acquisition:

    • A standard ¹H experiment is typically quick, often taking only a few minutes.[13]

    • Ensure the spectral width is sufficient to encompass all expected proton signals (typically -1 to 13 ppm for most organic molecules).[25]

  • ¹³C NMR Acquisition:

    • A standard broadband proton-decoupled ¹³C experiment will yield a spectrum where each unique carbon is represented by a singlet.[12] This experiment generally takes longer than a ¹H experiment, from 20 minutes to several hours, depending on the sample concentration.[13]

    • The typical spectral width for ¹³C NMR is 0 to 220 ppm.[17]

  • DEPT Experiments:

    • Acquire DEPT-90 and DEPT-135 spectra. These experiments are relatively quick and provide invaluable information about the number of attached protons for each carbon.[18]

Pillar 3: Synergistic Data Interpretation and Visualization

The true power of this dual-pronged approach comes to light during data analysis.

A Comparative Approach to Spectral Interpretation
  • Initial Analysis of ¹H NMR:

    • Count the number of signals: This indicates the number of sets of equivalent protons.[11]

    • Analyze chemical shifts: Use correlation charts to get a preliminary idea of the types of functional groups present.[3]

    • Integrate the signals: Determine the relative number of protons in each set.[10]

    • Analyze splitting patterns: Use the n+1 rule to deduce the number of neighboring protons for each signal.[4]

  • Initial Analysis of ¹³C NMR and DEPT:

    • Count the number of signals in the broadband-decoupled spectrum: This gives the total number of unique carbon environments.[5]

    • Analyze chemical shifts: Use correlation tables to identify the types of carbon atoms (e.g., alkyl, alkene, aromatic, carbonyl).[15][16]

    • Correlate with DEPT spectra: Differentiate between CH₃, CH₂, CH, and quaternary carbons.[18]

  • Synergistic Cross-Validation:

    • Use the information from the ¹³C and DEPT spectra to confirm or revise the functional groups tentatively identified from the ¹H chemical shifts.

    • The number of protons determined from the ¹H integration should be consistent with the types of carbons identified by DEPT. For example, a CH₂ group identified in the DEPT-135 spectrum should correspond to a signal integrating to 2 protons in the ¹H spectrum.

    • The connectivity information gleaned from the ¹H splitting patterns should align with the carbon skeleton suggested by the ¹³C data.

Data Presentation for Clear Communication

Summarizing your NMR data in a structured format is crucial for clear communication and comparison.

Table 1: Example of ¹H NMR Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
3.65q2H7.1-O-CH₂-CH₃
2.30t2H7.5-C(=O)-CH₂-
1.25t3H7.1-O-CH₂-CH₃
0.90t3H7.3-CH₂-CH₃

Table 2: Example of ¹³C NMR and DEPT Data Summary

Chemical Shift (δ, ppm)DEPT-135DEPT-90Proposed Assignment
174.5AbsentAbsent-C=O (Ester)
60.5NegativeAbsent-O-CH₂-
35.8NegativeAbsent-C(=O)-CH₂-
14.3PositiveAbsent-O-CH₂-CH₃
7.8PositiveAbsent-CH₂-CH₃

Structure_Elucidation_Logic cluster_H1 ¹H NMR Analysis H1_Signals Number of Signals (Proton Environments) Proposed_Structure Proposed Structure H1_Signals->Proposed_Structure H1_Shift Chemical Shift (Functional Groups) H1_Shift->Proposed_Structure H1_Int Integration (Proton Ratios) H1_Int->Proposed_Structure H1_Split Splitting (Connectivity) H1_Split->Proposed_Structure C13_Signals Number of Signals (Carbon Environments) C13_Signals->Proposed_Structure C13_Shift Chemical Shift (Carbon Types) C13_Shift->Proposed_Structure DEPT DEPT (CH, CH₂, CH₃, Cq) DEPT->Proposed_Structure

Caption: The logical flow of synergistic ¹H and ¹³C NMR data interpretation.

Conclusion: A Dual-Pronged Approach for Unassailable Confidence

In the rigorous landscape of scientific research and drug development, ambiguity is a liability. By employing ¹H and ¹³C NMR in a synergistic fashion, researchers can move beyond tentative assignments to confident structural confirmation. The detailed proton environment and connectivity information from ¹H NMR, when cross-validated with the unambiguous carbon skeleton map provided by ¹³C and DEPT NMR, creates a self-validating system. This dual-pronged approach, grounded in meticulous experimental practice and logical data interpretation, provides the unassailable evidence required to advance research and development with certainty.

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A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for Difluorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The introduction of fluorinated motifs, particularly the difluorophenyl group, is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. However, difluorophenylboronic acids present a unique and significant challenge in this otherwise robust transformation.

This guide provides an in-depth comparison of catalyst systems for the coupling of difluorophenylboronic acids. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, empowering you to not only select the optimal catalyst but also to troubleshoot and rationalize your reaction outcomes with scientific rigor.

The Core Challenge: Protodeboronation

The primary obstacle in couplings involving electron-deficient boronic acids, such as 2,5- and 2,6-difluorophenylboronic acid, is the undesired side reaction known as protodeboronation.[3][4] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner and leading to reduced yields and the formation of hard-to-remove byproducts like 1,4-difluorobenzene.[3] This decomposition is particularly rapid for polyfluorophenyl and certain heteroaryl boronic acids under the basic, aqueous conditions typical of Suzuki-Miyaura couplings.[4][5][6]

The electron-withdrawing nature of the fluorine atoms makes the boronic acid more susceptible to this decomposition pathway.[3] Therefore, the central goal when benchmarking catalysts for these substrates is to identify a system where the rate of the desired catalytic cycle significantly outpaces the rate of protodeboronation.

G cluster_0 Desired Suzuki-Miyaura Coupling cluster_1 Undesired Side Reaction A Ar-X + Pd(0)L_n B Ar-Pd(II)-X A->B Oxidative Addition C Ar-Pd(II)-Ar' B->C Transmetalation D Ar-Ar' (Product) C->D Reductive Elimination E Ar'B(OH)2 E->B F Ar'B(OH)2 G Ar'-H (Byproduct) F->G Protodeboronation

Figure 1: Competing pathways in the coupling of difluorophenylboronic acids.

Key Components of the Catalyst System

The success of a Suzuki-Miyaura coupling hinges on the interplay of four key components: the palladium source, the ligand, the base, and the solvent. For challenging substrates like difluorophenylboronic acid, the choice of ligand is paramount.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, precatalysts that rapidly form the active monoligated Pd(0) species are often preferred.[5][6] This is crucial because it allows the catalytic cycle to begin quickly, before the boronic acid has significant time to decompose.[5] Buchwald-type precatalysts are particularly effective in this regard.[5][7]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands are the gold standard.[2][8] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[8] Biaryl phosphines, such as SPhos and XPhos, have demonstrated exceptional performance by creating a sterically demanding environment around the palladium that facilitates the coupling process.[8][9]

  • Base: The base is required to activate the boronic acid for the transmetalation step.[10] However, strong bases can also accelerate protodeboronation. A moderately weak base like potassium phosphate (K₃PO₄) often provides the best balance for these sensitive substrates.[5][9][11]

  • Solvent: Aprotic solvents or biphasic mixtures like toluene/water or dioxane/water are commonly employed.[3][12] It is critical to thoroughly degas the solvent, as oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[13]

Comparative Performance of Catalyst Systems

To provide a clear benchmark, the following table summarizes the performance of various catalyst systems for the coupling of an aryl halide with a difluorophenylboronic acid. The data, compiled from literature sources, highlights the effectiveness of modern biaryl phosphine ligands in achieving high yields under relatively mild conditions.

LigandPd SourceAryl HalideBoronic AcidBaseSolventTemp (°C)TimeYield (%)Reference
SPhos Pd₂(dba)₃4-Chlorotoluene2,6-Difluorophenylboronic acidK₃PO₄Toluene/H₂ORT2h95%[5]
XPhos G3 Precat4-Chloroanisole2,6-Difluorophenylboronic acidK₃PO₄THF/H₂ORT<30 min>95%[5][11]
P(t-Bu)₃ Pd₂(dba)₃4-BromotoluenePhenylboronic acidK₃PO₄Dioxane80°C12h98%[14]
None PdCl₂5-Bromosalicylic acid2,4-Difluorophenylboronic acidK₂CO₃DMF/H₂O75°C1h98%[15][16]
SPhos Pd(OAc)₂4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O100°C2-24h>95%[2]

Analysis of Performance:

The data clearly indicates that catalyst systems employing bulky biaryl phosphine ligands like SPhos and XPhos are exceptionally effective for coupling difluorophenylboronic acids.[5][11] Notably, the use of a third-generation (G3) Buchwald precatalyst with XPhos allows the reaction to proceed to completion in under 30 minutes at room temperature, a significant advantage that minimizes the opportunity for boronic acid decomposition.[5][11] While ligand-free systems can be effective, they often require higher temperatures, which increases the risk of protodeboronation with sensitive substrates.[15][16] The choice of a G3 precatalyst is strategic; it is designed to generate the active Pd(0) species quickly and cleanly under mild conditions, which is key to success with unstable boronic acids.[5][6]

Experimental Protocols for Benchmarking

Reproducibility is the cornerstone of scientific integrity. The following protocols provide a detailed, step-by-step methodology for benchmarking catalyst performance.

General Workflow for Catalyst Screening
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for comparing different catalyst systems.

Materials:

  • Aryl halide (e.g., 4-chloroanisole) (1.0 mmol, 1.0 equiv)

  • 2,6-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Toluene) (2 mL)

  • Degassed deionized water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 2,6-difluorophenylboronic acid, palladium precatalyst, and potassium phosphate.[2]

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.[2][13]

  • Solvent Addition: Add the degassed THF and degassed water via syringe.[2][11]

  • Reaction Execution: Place the tube in a preheated oil bath at the desired temperature (e.g., room temperature or 40 °C) and stir vigorously.[6][11]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[12][17][18]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][12]

Protocol 2: Mitigating Protodeboronation via Pinacol Ester Formation

If protodeboronation remains a significant issue, converting the boronic acid to a more stable boronate ester can provide a "slow release" of the active nucleophile, keeping its concentration low and minimizing decomposition.[3]

Materials:

  • 2,5-Difluorophenylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 2,5-difluorophenylboronic acid and pinacol.[3]

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).[3]

  • Allow the reaction to cool to room temperature and remove the toluene under reduced pressure.

  • The resulting crude 2,5-difluorophenylboronic acid pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.[3]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all reagents and solvents are rigorously degassed. Use fresh, high-quality phosphine ligands that have been stored under an inert atmosphere.[13]

  • Significant Protodeboronation Byproduct:

    • Cause: The rate of decomposition is faster than the rate of coupling.

    • Solution: Switch to a faster catalyst system (e.g., a Buchwald precatalyst with XPhos or SPhos) to accelerate the desired reaction.[5][11] Alternatively, convert the boronic acid to its pinacol or MIDA ester.[3] Running the reaction at a lower temperature can also slow the rate of decomposition.[5][13]

  • Formation of Homocoupled Byproducts:

    • Cause: This side reaction, the self-coupling of the boronic acid, is often promoted by oxygen.[13]

    • Solution: Improve the degassing procedure for all solvents and ensure a robust inert atmosphere is maintained throughout the reaction.[13]

Conclusion

Benchmarking catalyst performance for the Suzuki-Miyaura coupling of difluorophenylboronic acids is a nuanced task that requires an understanding of the competing protodeboronation reaction. The evidence strongly supports the use of palladium precatalysts combined with bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos. These systems generate highly active catalysts under mild conditions, enabling the desired cross-coupling to occur rapidly and efficiently, thereby outcompeting the degradation of the sensitive boronic acid. By employing the systematic screening protocols and troubleshooting strategies outlined in this guide, researchers can confidently identify and optimize the ideal catalytic system for their specific synthetic targets, accelerating the development of next-generation pharmaceuticals and materials.

References

  • Preventing protodeboronation of 2,5-Difluorophenylboronic acid. Benchchem.
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry (RSC) Publishing.
  • Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activ
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. The Buchwald Research Group.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
  • Protodeboron
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Unknown Source.
  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • (a) Effect of temperature on the progress of the assisted Suzuki...
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
  • SUZUKI REACTION MONITORING. Advion.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central.
  • Protodeboronation of (Hetero)
  • A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles.
  • Optimizing catalyst loading for 2,5-Difluorophenylboronic acid reactions. Benchchem.
  • (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (2010). SciSpace.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
  • Suzuki coupling of heteroaryl halides with aryl boronic acids a.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Phosphine ligands and c
  • Boron in Diet and Medicine: Mechanisms of Delivery and Detection. MDPI.
  • Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • Phosphine ligand influence on a palladium-catalyzed stereoselective...
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
  • Palladium / tetraphosphine catalyzed Suzuki cross-coupling of heteroarylboronic acids with aryl halides.
  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
  • Optimization of the reaction conditions for Suzuki coupling...
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • The Role of 2,4-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Catalyst screening in Suzuki cross-coupling reactions a.

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A Comparative Guide to Isotopic Labeling Strategies: Featuring 2-(Benzyloxy)-3,5-difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise tracking of molecules within biological systems is paramount to understanding pharmacokinetics, metabolism, and target engagement. Isotopic labeling, the intentional replacement of an atom with its isotope, provides an unambiguous way to follow a molecule's fate. This guide offers an in-depth comparison of isotopic labeling methodologies, with a special focus on the strategic use of functionalized arylboronic acids, such as 2-(Benzyloxy)-3,5-difluorophenylboronic acid, in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings, provide actionable protocols, and present a comparative analysis against other prevalent labeling techniques.

The Strategic Advantage of Arylboronic Acids in Late-Stage Isotopic Labeling

The introduction of an isotopic label into a complex molecule, particularly in the later stages of a synthetic route, is highly desirable as it minimizes the cost and effort associated with carrying the label through a multi-step synthesis.[1] Arylboronic acids are exceptionally useful reagents in this context, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.

This compound represents a versatile building block for introducing a difluorophenyl group, which can be isotopically labeled, onto a drug candidate or probe. The benzyloxy group can serve as a handle for further modification or be a key pharmacophoric element. The fluorine atoms can be stable ¹⁹F for NMR studies or the positron-emitting ¹⁸F for PET imaging.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions. The cycle broadly consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 R-X R-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Ar'-B(OH)2 Ar'-B(OH)₂ Base Base Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Isotopic Labeling Techniques

While the Suzuki-Miyaura coupling offers a powerful method for C-C bond formation with labeled precursors, a variety of other isotopic labeling techniques are widely employed in drug discovery and development. The choice of method depends on the desired isotope, the molecular target, and the intended application.

Labeling StrategyIsotope(s)Typical ApplicationAdvantagesDisadvantages
Suzuki-Miyaura Coupling with Labeled Boronic Acids ¹³C, ¹⁴C, ¹⁸FLate-stage introduction of labeled aryl or vinyl groups.High functional group tolerance, mild reaction conditions, commercially available precursors.[2]Requires a suitable halide or triflate on the core molecule; potential for side reactions.
Deuterium Labeling (Hydrogen Isotope Exchange) ²H (D)ADME studies, improving metabolic stability (Kinetic Isotope Effect).[3]Can be introduced late-stage, relatively inexpensive deuterium sources (D₂O).[4]Label stability can be an issue if placed on an exchangeable proton; may alter metabolic pathways.[1]
Carbon-13 Labeling (Metabolic Flux Analysis) ¹³CTracing metabolic pathways, quantifying flux through pathways.[5][6]Stable isotope, provides detailed information on metabolism.[7]Often requires synthesis from early, simple labeled precursors; can be costly.
Fluorine-18 Labeling for PET Imaging ¹⁸FIn vivo imaging of drug distribution and target engagement.[8][9]High sensitivity of PET imaging, relatively short half-life minimizes patient radiation exposure.[10]Short half-life (110 min) requires rapid synthesis and purification; requires specialized radiochemistry facilities.[11]

Experimental Protocols

Protocol 1: Hypothetical ¹³C-Labeling via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the late-stage introduction of a ¹³C-labeled 2-(benzyloxy)-3,5-difluorophenyl group onto an aryl halide (Ar-X) drug candidate.

Materials:

  • Aryl halide (Ar-X)

  • [¹³C₆]-2-(Benzyloxy)-3,5-difluorophenylboronic acid (custom synthesis required)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk flask, dissolve the aryl halide (1.0 eq) and [¹³C₆]-2-(benzyloxy)-3,5-difluorophenylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) and the base (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the ¹³C-labeled final compound.

Validation:

  • Confirm the incorporation of the ¹³C label and the final structure using high-resolution mass spectrometry and ¹³C-NMR.[12][13]

Protocol 2: General Deuterium Labeling via H/D Exchange

This protocol outlines a general method for introducing deuterium into a molecule with exchangeable protons.

Materials:

  • Substrate molecule

  • Deuterium oxide (D₂O)

  • Optional: Acid or base catalyst (e.g., NaOD, DCl)

  • NMR tubes

Procedure:

  • Dissolve a small amount of the substrate in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a few drops of D₂O to the NMR tube.

  • If necessary, add a catalytic amount of a suitable acid or base to facilitate the exchange.

  • Acquire a ¹H-NMR spectrum of the sample.

  • Monitor the disappearance of the proton signals corresponding to the exchangeable positions over time.

  • For preparative scale, the reaction can be performed in a larger flask with D₂O as the solvent, followed by removal of the D₂O under vacuum.

Validation:

  • Confirm the extent of deuteration by ¹H-NMR (disappearance of signals) and mass spectrometry (increase in molecular weight).

Protocol 3: Carbon-13 Labeling for Metabolic Flux Analysis

This protocol provides a general workflow for a cell culture-based ¹³C-labeling experiment.[14][15]

Metabolic_Flux_Workflow A Cell Culture with ¹³C-labeled Substrate B Quenching Metabolism A->B C Metabolite Extraction B->C D LC-MS/MS or GC-MS Analysis C->D E Data Analysis: Isotopologue Distribution D->E F Metabolic Flux Calculation E->F

Caption: Workflow for a typical ¹³C metabolic flux analysis experiment.

Procedure:

  • Culture cells in a standard medium.

  • Replace the standard medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose).

  • Incubate the cells for a defined period to allow for the incorporation of the ¹³C label into various metabolites.

  • Rapidly quench the metabolism by, for example, adding cold methanol.

  • Extract the intracellular metabolites using an appropriate solvent system.

  • Analyze the metabolite extracts by LC-MS or GC-MS to determine the mass isotopomer distributions of key metabolites.[16][17]

  • Use the isotopologue distribution data to calculate metabolic fluxes through various pathways using specialized software.

Validation:

  • The consistency of the labeling patterns across different metabolites serves as an internal validation of the metabolic model.

Protocol 4: General Workflow for ¹⁸F-Labeling for PET Imaging

The synthesis of ¹⁸F-labeled radiotracers is a specialized field requiring dedicated facilities. This is a generalized workflow.[10][18]

Procedure:

  • Produce ¹⁸F-fluoride via a cyclotron.

  • Synthesize a suitable precursor molecule containing a leaving group for nucleophilic substitution.

  • Perform the radiofluorination reaction under controlled conditions in a hot cell.

  • Purify the crude ¹⁸F-labeled product using automated HPLC.

  • Formulate the purified product in a biocompatible solution for injection.

  • Perform quality control tests (radiochemical purity, specific activity, sterility, etc.) before administration.

Validation:

  • The identity and purity of the radiotracer are confirmed by co-elution with a non-radioactive standard on HPLC.

Conclusion

The choice of an isotopic labeling strategy is a critical decision in modern drug discovery and chemical biology. While established methods like deuterium and ¹³C labeling provide invaluable insights into metabolism and pharmacokinetics, the use of functionalized building blocks like this compound in Suzuki-Miyaura cross-coupling offers a powerful avenue for the late-stage introduction of isotopic labels into complex molecules. This approach provides flexibility and efficiency, particularly when a labeled aryl moiety is desired. By understanding the underlying chemistry and comparing the available techniques, researchers can select the most appropriate method to answer their specific biological questions, ultimately accelerating the development of new and improved therapeutics.

References

  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PubMed Central. (n.d.).
  • Deuterium labelling of pharmaceuticals. In red, isotopic enrichment... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Fluorine-18 Labelling for PET Scans - Open MedScience. (n.d.).
  • Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. (2020, November 25). ACS Chemical Neuroscience.
  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC - NIH. (n.d.).
  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - Frontiers. (2022, June 28).
  • Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC - PubMed Central - NIH. (n.d.).
  • Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and ... - PubMed. (n.d.).
  • 13 C-labeling approaches for metabolism analysis. - ResearchGate. (n.d.).
  • Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments. (n.d.).
  • L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal - Heavy Water Board. (n.d.).
  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio. (n.d.).
  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC - PubMed Central. (n.d.).
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - Portland Press. (n.d.).
  • An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews. (2022, April 20).
  • Isotope Labeling - Cerno Bioscience. (n.d.).
  • Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - NIH. (n.d.).
  • An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling | Request PDF - ResearchGate. (n.d.).
  • New isotopic labeling process to speed up candidate drug assessment - CEA. (2015, August 17).
  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15).
  • Isotopic labeling-assisted metabolomics using LC–MS - PMC - PubMed Central. (n.d.).
  • An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling - R Discovery. (2013, September 26).
  • ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE - European Commission. (2019, January 31).
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics | Analytical Chemistry - ACS Publications. (2016, October 3).
  • Isotopic labeling - Wikipedia. (n.d.).
  • Isotopic labeling-assisted metabolomics using LC–MS - ResearchGate. (n.d.).

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-(Benzyloxy)-3,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond product efficacy to ensuring user safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of 2-(Benzyloxy)-3,5-difluorophenylboronic acid, a valuable reagent in modern synthetic chemistry. The protocols outlined here are grounded in established safety standards and regulatory requirements, designed to provide researchers, scientists, and drug development professionals with the knowledge to manage this chemical's waste stream responsibly. Our approach prioritizes not just the procedural steps but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Part 1: Hazard Assessment and Characterization

Effective disposal begins with a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for the 3,5-difluoro isomer may not always be accessible, a conservative hazard assessment can be constructed from closely related structural analogs. Arylboronic acids as a class require careful handling. Recent studies have indicated that some arylboronic acids may exhibit weak mutagenic activity, reinforcing the need to treat them as potentially hazardous impurities and waste.[1]

The primary hazards associated with benzyloxy-fluorophenylboronic acid derivatives are consistently reported across various isomers.[2][3][4] All waste containing this compound must be treated as hazardous.

Table 1: Summary of GHS Hazard Classifications for Representative Arylboronic Acids

Hazard StatementGHS ClassificationSignal WordRepresentative Source(s)
H315Skin Irritation (Category 2)Warning[2][3][4][5]
H319Serious Eye Irritation (Category 2A)Warning[2][3][4][5]
H335Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemWarning[2][4][5]
H302Acute Toxicity, Oral (Category 4)Warning[6][7]

Beyond these immediate health effects, it is crucial to consider the chemical reactivity. Boronic acids can undergo protodeboronation, a reaction that cleaves the carbon-boron bond, particularly in aqueous or protic environments.[1][8] Therefore, indiscriminate disposal down the drain is strictly prohibited as it can lead to environmental release and unpredictable reactions.[9][10]

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all engineering controls are functional and appropriate PPE is worn. This establishes a primary barrier of defense against accidental exposure.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory:

    • Eye Protection : Safety goggles or glasses conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[2][3]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[2]

    • Protective Clothing : A lab coat must be worn and kept fastened. Long-sleeved clothing is recommended to protect the skin.[2]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection by certified personnel.[6][10] Under no circumstances should this chemical or its containers be placed in common trash or flushed down the sewer.[9][10]

Step 1: Waste Segregation

Proper segregation is the foundation of a safe and compliant waste management program. Never mix boronic acid waste with incompatible chemicals like strong oxidizing agents, acids, or bases, which could trigger hazardous reactions.[10][11][12] The following diagram outlines the initial decision process for waste segregation.

WasteSegregation cluster_waste_type Is the waste solid or liquid? cluster_containers Select Appropriate Labeled Container start Waste Generated (this compound) solid Solid Waste (Unused reagent, contaminated weigh paper, contaminated PPE) start->solid Solid liquid Liquid Waste (Reaction mixtures, solvent rinsates) start->liquid Liquid solid_container Solid Hazardous Waste Container solid->solid_container liquid_container Liquid Hazardous Waste Container (Chemically compatible, e.g., glass or HDPE) liquid->liquid_container

Caption: Waste segregation workflow for this compound.

Step 2: Waste Collection and Containment
  • Solid Waste : Collect unused reagent, contaminated weighing paper, and grossly contaminated items (like gloves or wipes) in a designated, robust container with a secure lid.[6][10]

  • Liquid Waste : Collect solutions containing the boronic acid and solvent rinsates in a separate, clearly labeled, and sealable container designed for liquid hazardous waste.[10] The container must be chemically compatible with the waste.

  • Labeling : All waste containers must be labeled in accordance with EPA and OSHA regulations.[13][14] The label must, at a minimum, include:

    • The words "Hazardous Waste".[13][15]

    • The full chemical name: "this compound".[6][10]

    • An indication of the hazards (e.g., "Irritant").[13]

  • Container Management : Keep waste containers closed at all times except when adding waste.[6]

Step 3: Decontamination of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[6][10][16]

  • Collect Rinseate : The first rinseate must be collected and disposed of as liquid hazardous waste.[6][10][16] Depending on institutional policy, subsequent rinses may also need to be collected.

  • Final Container Disposal : After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original manufacturer's label. The decontaminated container can then be disposed of according to your institution's policy for clean laboratory glassware or plastic.[10]

Step 4: Temporary Storage

Accumulate the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][15] This area must be at or near the point of generation and under the control of laboratory personnel.[14] Ensure the storage area is away from drains and incompatible materials.

Step 5: Final Disposal

Arrange for the pickup and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][10] These certified professionals will transport the waste to a permitted facility for disposal, which typically involves controlled incineration.[4][6]

Part 4: Spill Management Protocol

In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate the Area : Cordon off the affected area.

  • Don PPE : If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection if the spill generates significant dust.

  • Containment & Cleanup : Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).[7] Sweep up the material and place it in a sealed, labeled hazardous waste container.[2][5] Avoid actions that create dust.

  • Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Conclusion

The responsible management of chemical waste like this compound is a non-negotiable aspect of professional laboratory practice. Adherence to these disposal protocols is not merely a matter of regulatory compliance but a fundamental commitment to the safety of personnel and the protection of our environment. By integrating these procedures into your standard laboratory operations, you uphold the principles of scientific integrity and corporate responsibility.

References

  • OSHA. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. U.S. Department of Labor.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 4-(Benzyloxy)-3-fluorophenylboronic acid.
  • Fisher Scientific. (2011, December 15). Safety Data Sheet: 4-(Benzyloxy)-2-fluorophenylboronic acid.
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 4-(Benzyloxy)-2-fluorophenylboronic acid.
  • BenchChem. (2025). Proper Disposal of 2,5-Difluorophenylboronic Acid: A Guide for Laboratory Professionals.
  • Echemi. (n.d.). (2-Benzyloxy-4-fluorophenyl)boronic acid SDS.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 3-(Benzyloxy)-2-chlorophenyl-boronic acid.
  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.
  • SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
  • SynQuest Laboratories, Inc. (2016, December 8). Safety Data Sheet: 3-(Benzyloxy)-4-fluorobenzeneboronic acid.
  • Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.

Sources

A Researcher's Guide to the Safe Handling of 2-(Benzyloxy)-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-3,5-difluorophenylboronic acid. By synthesizing technical data with field-proven insights, this document aims to be your preferred source for ensuring laboratory safety and procedural excellence when handling this compound. The protocols outlined herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2]

Given these potential hazards, all handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Tightly fitting safety goggles or a face shield are necessary to protect against splashes and airborne particles.[4][5]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)No single glove material protects against all chemicals. Nitrile gloves are a common and effective choice for incidental contact.[6] Always inspect gloves for tears or punctures before use.[4] For prolonged handling or in the event of a spill, consider double-gloving.
Body Protection Laboratory coat or chemical-resistant apronA lab coat is the minimum requirement to protect against skin contact.[6] For larger quantities, a chemical-resistant apron provides an additional layer of protection.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)Recommended when handling the solid form, especially if there is a risk of generating dust.[4] All respirator use should be in accordance with a respiratory protection program.[6]

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Weigh Weigh Solid Compound Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Clean Clean Glassware Dissolve->Clean Decontaminate Decontaminate Work Area Clean->Decontaminate

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.[7][8] All operations should be performed within a certified chemical fume hood to minimize inhalation risk.[3][4]

  • Weighing: Carefully weigh the required amount of the solid compound. Avoid creating dust. Use a spatula for transfers and handle the container with care.

  • Dissolution: If the experimental procedure requires a solution, add the solid to the solvent slowly.

  • Reaction Setup: If used in a reaction, ensure the glassware is properly assembled and secured.

  • Post-Handling: After use, thoroughly clean all glassware. Decontaminate the work surface in the fume hood.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Small Spill: If a small amount of solid is spilled, carefully sweep it up and place it in a labeled hazardous waste container.[9] For a small liquid spill, use an inert absorbent material, and then place it into a hazardous waste container.[4]

  • Large Spill: In the event of a large spill, evacuate the immediate area and report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[4] Prevent the spilled material from entering drains or waterways.[4]

In Case of Personal Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion: Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Disposal Plan: Responsible Waste Management

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Waste Disposal Workflow

cluster_collection Waste Collection cluster_containerization Containerization cluster_storage Storage & Disposal SolidWaste Solid Waste (e.g., contaminated gloves, paper towels) LabeledContainer Segregate and place in a clearly labeled, sealed hazardous waste container SolidWaste->LabeledContainer LiquidWaste Liquid Waste (e.g., reaction residues, rinse solutions) LiquidWaste->LabeledContainer Storage Store in a designated, well-ventilated, and secure area LabeledContainer->Storage Disposal Arrange for collection by a licensed hazardous waste disposal company Storage->Disposal

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Characterization and Segregation: All chemical waste must be properly characterized. Waste containing this compound should be segregated from other waste streams.[3] Never mix boronic acids with strong oxidizing agents or strong bases.[11][12]

  • Waste Collection:

    • Solid Waste: Carefully collect any solid waste, including residues and contaminated items (e.g., gloves, weighing paper), and place it in a designated hazardous waste container.[4]

    • Liquid Waste: Collect solutions in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3][4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[3][4]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[3]

  • Empty Container Decontamination: Rinse the empty container three times with a suitable solvent in a chemical fume hood. The first rinse must be collected and disposed of as hazardous waste.[3] After thorough rinsing and air drying, deface the original label before disposing of the container in the appropriate recycling stream.[3]

References

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. Benchchem.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. US EPA.
  • Personal Protective Equipment Selection Guide. (2015-07-22).
  • Safety Data Sheet.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Benzyloxy-3-fluorophenylboronic acid. ChemicalBook. (2025-07-19).
  • SAFETY DATA SHEET - 4-(Benzyloxy)-2-fluorophenylboronic acid. Fisher Scientific. (2023-08-25).
  • Safety Data Sheet - (6-(Benzyloxy)-2,3-difluorophenyl)boronic acid. Angene Chemical. (2021-05-01).
  • SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)phenylboronic acid. Fisher Scientific. (2010-07-09).
  • (2-Benzyloxy-4-fluorophenyl)boronic acid SDS, 848779-87-3 Safety Data Sheets. ECHEMI.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.